molecular formula C26H54 B13964018 Octadecane, 3-ethyl-5-(2-ethylbutyl)- CAS No. 55282-12-7

Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Cat. No.: B13964018
CAS No.: 55282-12-7
M. Wt: 366.7 g/mol
InChI Key: MFLJAIATZVGFPM-UHFFFAOYSA-N
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Description

3-ethyl-5-(2-ethylbutyl)-octadecane is a long-chain alkane.
Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a natural product found in Streptomyces parvulus with data available.

Properties

CAS No.

55282-12-7

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

IUPAC Name

3-ethyl-5-(2-ethylbutyl)octadecane

InChI

InChI=1S/C26H54/c1-6-11-12-13-14-15-16-17-18-19-20-21-26(22-24(7-2)8-3)23-25(9-4)10-5/h24-26H,6-23H2,1-5H3

InChI Key

MFLJAIATZVGFPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the highly branched alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-. The document details its structural and molecular information, physicochemical properties, spectroscopic characteristics, and reported biological activities. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams.

Introduction

Octadecane, 3-ethyl-5-(2-ethylbutyl)- (CAS No. 55282-12-7) is a complex, long-chain saturated hydrocarbon with the molecular formula C₂₆H₅₄.[1][2] As a branched alkane, its molecular structure significantly influences its physical properties, such as melting and boiling points, in comparison to its linear isomer, n-hexacosane. These characteristics make it a subject of interest in various industrial applications, including cosmetics, personal care products, and industrial lubricants.[1] Moreover, emerging research has indicated potential biological activities, such as antioxidant and antibacterial properties, suggesting avenues for its investigation in pharmaceutical and biomedical fields. This guide aims to consolidate the available data on Octadecane, 3-ethyl-5-(2-ethylbutyl)- and provide detailed methodologies for its synthesis and analysis.

Molecular and Structural Information

The structure of Octadecane, 3-ethyl-5-(2-ethylbutyl)- features an eighteen-carbon backbone with ethyl and 2-ethylbutyl substituents at the 3 and 5 positions, respectively. This intricate branching pattern is crucial to its distinct chemical and physical behaviors.

Identifier Value
IUPAC Name 3-ethyl-5-(2-ethylbutyl)octadecane[1][2]
CAS Number 55282-12-7[1][2]
Molecular Formula C₂₆H₅₄[1][2]
Molecular Weight 366.71 g/mol [1][3]
Canonical SMILES CCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC[1]
InChI Key MFLJAIATZVGFPM-UHFFFAOYSA-N[1][2]
Synonyms 3-Ethyl-5-(2'-ethylbutyl)octadecane[1][2]

Physicochemical Properties

The physical properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)- are characteristic of a high molecular weight, non-polar hydrocarbon. The branching in its structure leads to a lower melting point and boiling point compared to its straight-chain counterpart due to reduced intermolecular van der Waals forces.

Property Value Unit
Melting Point -51[4][3]°C
Boiling Point (estimated) 395.87[4][3]°C
Density 0.8115[4][3]g/cm³
Refractive Index 1.4524[4][3]-
Vapor Pressure (at 25°C) 2.67E-07[4]mmHg
Flash Point 211.5[4]°C

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes, with prominent peaks corresponding to the loss of alkyl fragments at the branching points. A representative mass spectrum shows a retention time of 20.59 minutes under specific GC-MS conditions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be complex, with overlapping signals in the upfield region (typically 0.8-1.5 ppm) corresponding to the numerous -CH₃ and -CH₂- groups. The protons on the methine (-CH-) groups at the branching points would appear at slightly downfield shifts.

  • ¹³C NMR: The spectrum would display a number of distinct signals corresponding to the non-equivalent carbon atoms in the molecule. The chemical shifts would be in the typical range for aliphatic carbons (approximately 10-40 ppm).

For comparison, the published NMR data for the linear isomer, n-hexacosane (C₂₆H₅₄) , is presented below. The spectrum of the branched isomer would show a greater number of unique signals and different splitting patterns due to its lower symmetry.

¹H NMR of n-Hexacosane (400 MHz, CDCl₃):

  • δ 0.88 (t, 6H, -CH₃)

  • δ 1.25 (s, 48H, -CH₂-)

¹³C NMR of n-Hexacosane (25.16 MHz, CDCl₃):

  • δ 14.15

  • δ 22.79

  • δ 29.49

  • δ 29.83

  • δ 32.05

Biological Activity

Preliminary studies have suggested that Octadecane, 3-ethyl-5-(2-ethylbutyl)- may possess certain biological activities.

  • Antioxidant Properties: This compound has been identified as a component in some essential oils and is suggested to have antioxidant capabilities, potentially through free radical scavenging.[1]

  • Antibacterial Properties: Some reports indicate that it exhibits antibacterial activity against certain bacterial strains, although the specific mechanisms have not been fully elucidated.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Synthesis via Grignard Reaction

A plausible synthetic route for a highly branched alkane like Octadecane, 3-ethyl-5-(2-ethylbutyl)- involves a Grignard reaction to form the carbon skeleton, followed by dehydration and hydrogenation. The following is a generalized protocol.

G cluster_synthesis Synthesis Workflow start Start Materials: - Alkyl Halide 1 (e.g., 1-bromododecane) - Alkyl Halide 2 (e.g., 1-bromo-2-ethylbutane) - Ketone (e.g., 4-ethyl-3-hexanone) grignard Grignard Reagent Formation: React Alkyl Halide 1 with Mg in dry ether start->grignard reaction Grignard Reaction: Add Ketone to the Grignard reagent grignard->reaction hydrolysis Acidic Workup (Hydrolysis): Quench with dilute acid (e.g., H₂SO₄) reaction->hydrolysis dehydration Dehydration: Heat with a strong acid (e.g., H₂SO₄) to form an alkene hydrolysis->dehydration hydrogenation Hydrogenation: React with H₂ over a catalyst (e.g., Pd/C) dehydration->hydrogenation purification Purification: Distillation or chromatography hydrogenation->purification product Final Product: Octadecane, 3-ethyl-5-(2-ethylbutyl)- purification->product

Caption: A logical workflow for the synthesis of a highly branched alkane.

Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of an appropriate long-chain alkyl halide (e.g., 1-bromododecane) in anhydrous diethyl ether from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.

  • Reaction with Ketone: Cool the Grignard reagent to 0°C. Add a solution of a suitable ketone (e.g., 4-ethyl-3-hexanone) in anhydrous diethyl ether dropwise. Allow the mixture to stir at room temperature overnight.

  • Work-up and Dehydration: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by dilute sulfuric acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting crude tertiary alcohol is then heated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to effect dehydration to the corresponding alkene.

  • Hydrogenation: The alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using hydrogen gas and a catalyst such as palladium on carbon (Pd/C) at a suitable pressure and temperature until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The final product, Octadecane, 3-ethyl-5-(2-ethylbutyl)-, is purified by vacuum distillation or column chromatography.

Physicochemical Property Determination

a) Melting Point (Capillary Method): A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in a melting point apparatus and heated slowly (1-2°C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[6]

b) Boiling Point (Micro Boiling Point Method): A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the test tube. The assembly is heated in an oil bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

c) Density (Pycnometer Method): A clean, dry pycnometer of a known volume is weighed. It is then filled with the liquid sample, and any excess is removed. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

d) Refractive Index (Abbe Refractometer): A few drops of the liquid sample are placed on the prism of an Abbe refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs. The refractive index is read directly from the scale, and the temperature is recorded.[7]

Spectroscopic Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent (e.g., hexane) is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of components. The eluting compounds are introduced into a mass spectrometer, and mass spectra are recorded.[1]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Biological Activity Assays

a) Antioxidant Activity (DPPH Radical Scavenging Assay): A stock solution of the compound is prepared. Serial dilutions are made to obtain a range of concentrations. An aliquot of each dilution is added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

b) Antibacterial Activity (Broth Microdilution Method): The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay. A series of twofold dilutions of the compound are prepared in a 96-well microplate containing a suitable growth medium. Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Applications and Future Perspectives

Octadecane, 3-ethyl-5-(2-ethylbutyl)- finds applications in various sectors due to its specific physical and chemical properties.

G cluster_applications Applications and Properties compound Octadecane, 3-ethyl-5-(2-ethylbutyl)- industrial Industrial Applications compound->industrial biological Biological Activities compound->biological cosmetics Cosmetics & Personal Care (Emollient, Solvent) industrial->cosmetics lubricants Industrial Lubricants (Viscosity Enhancer) industrial->lubricants intermediate Chemical Intermediate (Organic Synthesis) industrial->intermediate antioxidant Antioxidant biological->antioxidant antibacterial Antibacterial biological->antibacterial

Caption: A summary of the known applications and biological properties.

The hydrophobic nature and chemical stability of this branched alkane make it a suitable ingredient in cosmetic formulations as an emollient and in industrial lubricants to enhance viscosity.[1][4] Its use as an intermediate in organic synthesis allows for the construction of more complex molecules.[4] The preliminary findings on its antioxidant and antibacterial activities open up possibilities for its use in pharmaceutical and biomedical applications, although further research is required to validate these effects and understand the underlying mechanisms.

Conclusion

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a highly branched alkane with a unique set of physicochemical properties that make it relevant for various industrial applications. While its biological activities are an area of growing interest, more extensive research is needed to fully characterize its potential in the life sciences. This guide provides a foundational understanding of this compound and detailed experimental protocols to facilitate further investigation by the scientific community. The presented methodologies offer a framework for the synthesis, characterization, and evaluation of this and similar long-chain branched alkanes.

References

Technical Guide: Physical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched-chain alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-. The information is compiled from various chemical databases and literature sources. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.

Compound Identification

  • Chemical Name: 3-ethyl-5-(2-ethylbutyl)octadecane

  • Molecular Formula: C₂₆H₅₄

  • Molecular Weight: Approximately 366.71 g/mol [1][2]

  • CAS Number: 55282-12-7[1][2][3][4][5]

  • Synonyms: 3-Ethyl-5-(2'-ethylbutyl)octadecane[1][3]

Summary of Physical Properties

The following table summarizes the available quantitative data for the physical properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-. It is important to note that many of these values are estimated or calculated and may not be derived from direct experimental measurement for this specific isomer.

PropertyValueSource/Comment
Melting Point -51°C[2][6][7]
Boiling Point 395.87°C (estimate)at 760 mmHg[2][6][7]
433.1°Cat 760 mmHg[8][9]
520°C (793 K)[10]
Density 0.8115 g/cm³[2][6][7]
0.799 g/cm³[8][9]
Refractive Index 1.4524[2][6][7]
1.446[8][9]
Flash Point 211.5°C[7]
Vapor Pressure 2.67 x 10⁻⁷ mmHg at 25°C[7]
Enthalpy of Vaporization (ΔvapH) 88.4 kJ/mol at 482 K[3]
Water Solubility log₁₀WS (mol/L) = -9.83Calculated[11]
Octanol/Water Partition Coefficient (logP) 9.732 - 13.4Calculated[8][12]
Molecular Complexity 235Computed by PubChem[1]

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample.

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

  • Apparatus: Thiele tube or a similar heating bath, a small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and the liquid sample.

  • Procedure:

    • A few milliliters of the liquid sample are placed into the fusion tube.

    • A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

    • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The bath is heated slowly and uniformly.

    • As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precisely known volume.

  • Apparatus: Pycnometer, analytical balance, and the liquid sample.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed on an analytical balance.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

    • The filled pycnometer is weighed.

    • The temperature of the liquid is recorded.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Apparatus: Abbe refractometer, a light source (often built-in), and the liquid sample.

  • Procedure:

    • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

    • A few drops of the liquid sample are placed on the surface of the measuring prism.

    • The prisms are closed and locked.

    • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

    • The adjustment knob is turned until the light and dark fields are visible in the eyepiece.

    • The compensator knob is adjusted to eliminate any color fringe and sharpen the borderline between the light and dark fields.

    • The adjustment knob is used to center the borderline on the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

G Generalized Workflow for Physical Property Characterization cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Processing & Reporting Sample Obtain Pure Compound (Octadecane, 3-ethyl-5-(2-ethylbutyl)-) Purify Purification (e.g., Distillation, Chromatography) Sample->Purify Verify Verify Purity (e.g., GC-MS, NMR) Purify->Verify MP Melting Point Determination (Capillary Method) Verify->MP Distribute Sample BP Boiling Point Determination (Microscale Method) Verify->BP Distribute Sample Density Density Measurement (Pycnometer) Verify->Density Distribute Sample RI Refractive Index Measurement (Abbe Refractometer) Verify->RI Distribute Sample Record Record All Raw Data (Temperatures, Masses, Volumes) MP->Record BP->Record Density->Record RI->Record Calculate Calculate Final Values & Statistical Analysis Record->Calculate Compare Compare with Literature/ Estimated Values Calculate->Compare Report Generate Technical Report Compare->Report

Caption: A generalized workflow for the physical property characterization of a chemical compound.

Conclusion

This technical guide has consolidated the available physical property data for Octadecane, 3-ethyl-5-(2-ethylbutyl)-. While many of the reported values are computational estimates, they provide a valuable starting point for researchers. The detailed standard experimental protocols offer a clear path for the empirical verification of these properties. As a long-chain branched alkane, this compound is expected to be nonpolar, insoluble in water, and have a relatively low density. Its high boiling point and low volatility are consistent with its large molecular weight. For applications requiring precise physical property data, experimental determination using the methodologies outlined herein is strongly recommended.

References

An In-depth Technical Guide to Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential toxicological and metabolic characteristics of the branched-chain alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-. Due to the limited availability of experimental data for this specific molecule, this guide combines reported data with theoretical predictions and established principles for similar long-chain alkanes.

Molecular Structure and Identification

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a long-chain saturated hydrocarbon with the molecular formula C26H54.[1][2][3] Its structure consists of an eighteen-carbon backbone (octadecane) with two alkyl substituents: an ethyl group at the third carbon position and a 2-ethylbutyl group at the fifth carbon position.[1][2]

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name3-ethyl-5-(2-ethylbutyl)octadecane[1][4]
CAS Number55282-12-7[1][2][3]
Molecular FormulaC26H54[1][2][3]
Molecular Weight366.71 g/mol [1][2]
Canonical SMILESCCCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC[1]
InChIInChI=1S/C26H54/c1-6-11-12-13-14-15-16-17-18-19-20-21-26(22-24(7-2)8-3)23-25(9-4)10-5/h24-26H,6-23H2,1-5H3[1][2][3]
InChIKeyMFLJAIATZVGFPM-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The physicochemical properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)- are primarily estimated through computational models due to a lack of extensive experimental data. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Boiling Point433.1 °C at 760 mmHgChemNet
Melting Point-51 °CEchemi, lookchem
Density0.799 - 0.8115 g/cm³ChemNet, Echemi, lookchem
Vapor Pressure2.67E-07 mmHg at 25°CChemNet, lookchem
Flash Point211.5 °CChemNet, lookchem
Refractive Index1.446 - 1.4524ChemNet, Echemi, lookchem
logP (Octanol-Water Partition Coefficient)11.071 - 13.43-Ethyl-5-(2-Ethylbutyl) Octadecane, PubChem
Water Solubility (logS)-7.8673-Ethyl-5-(2-Ethylbutyl) Octadecane

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A potential synthetic approach could involve a Grignard reaction followed by dehydration and hydrogenation. This multi-step synthesis would allow for the controlled introduction of the branched alkyl groups onto a long-chain backbone.

G Proposed Synthetic Workflow for Octadecane, 3-ethyl-5-(2-ethylbutyl)- A Starting Material (e.g., Long-chain ester) D Grignard Reaction A->D B Grignard Reagent 1 (e.g., Ethylmagnesium bromide) B->D C Grignard Reagent 2 (e.g., 2-Ethylbutylmagnesium bromide) C->D E Tertiary Alcohol Intermediate D->E F Dehydration (e.g., Acid catalyst, heat) E->F G Alkene Mixture F->G H Hydrogenation (e.g., H2, Pd/C) G->H I Final Product Octadecane, 3-ethyl-5-(2-ethylbutyl)- H->I

Caption: Proposed multi-step synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Generic Experimental Protocol for Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis and identification of long-chain branched alkanes. The following is a generic protocol that can be adapted for the analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Sample Preparation:

  • Dissolve a known quantity of the synthesized product in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

  • Transfer the final solution to a GC vial.

GC-MS Parameters:

Table 3: Generic GC-MS Parameters for Long-Chain Alkane Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature300 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 60°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-500 amu

Data Analysis: The mass spectrum of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. For Octadecane, 3-ethyl-5-(2-ethylbutyl)-, characteristic fragments would be expected from the cleavage of the ethyl and 2-ethylbutyl groups.

Biological Activity and Toxicological Profile

Known Biological Activities

Octadecane, 3-ethyl-5-(2-ethylbutyl)- has been identified as a component in the extracts of some medicinal plants, which have been reported to exhibit antioxidant and antibacterial properties. However, there is a lack of studies on the biological activity of the isolated, pure compound. Therefore, any attributed biological activity should be considered in the context of the whole plant extract and not solely to this molecule.

Toxicological Profile

Specific toxicological data for Octadecane, 3-ethyl-5-(2-ethylbutyl)- is not available. However, the toxicology of long-chain branched alkanes is generally considered to be low. They are expected to have low acute oral and dermal toxicity. Due to their low volatility, the risk of inhalation toxicity at ambient temperatures is also low. However, if aerosolized or heated, inhalation could be a route of exposure.

Table 4: Predicted Toxicological Endpoints

EndpointPrediction
Acute Oral ToxicityLow
Acute Dermal ToxicityLow
Skin Irritation/CorrosionNon-irritant to mildly irritating
Eye Irritation/CorrosionNon-irritant to mildly irritating
MutagenicityNot expected to be mutagenic

Relevance to Drug Development

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical in drug development. For a highly lipophilic molecule like Octadecane, 3-ethyl-5-(2-ethylbutyl)-, several predictions can be made.

  • Absorption: Due to its high lipophilicity and low water solubility, oral absorption is expected to be poor.

  • Distribution: If absorbed, it is likely to distribute extensively into fatty tissues and be highly bound to plasma proteins.

  • Metabolism: As an alkane, it is relatively inert. However, metabolism, if it occurs, would likely proceed via cytochrome P450-mediated oxidation to form alcohols, which could be further oxidized.

  • Excretion: Due to its high lipophilicity, renal excretion of the parent compound is expected to be negligible. Elimination would likely depend on metabolic clearance.

Logical Workflow for Preclinical Assessment

The following diagram illustrates a general workflow for the initial preclinical assessment of a novel compound like Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

G Preclinical Assessment Workflow A Compound Synthesis and Characterization B In Vitro ADME Screening (Solubility, Permeability, Stability) A->B C In Vitro Toxicology (Cytotoxicity, Genotoxicity) A->C D Primary Pharmacological Screening A->D E Lead Identification B->E C->E D->E F In Vivo PK/PD Studies E->F G In Vivo Toxicology E->G H Candidate Selection F->H G->H

Caption: A generalized workflow for the preclinical assessment of a new chemical entity.

Conclusion

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a complex branched-chain alkane for which there is limited experimental data. This guide has provided a summary of its known and predicted properties based on available information and established scientific principles. For researchers and professionals in drug development, this molecule, and others like it, represent a vast chemical space with largely unexplored biological potential. Further experimental investigation is necessary to validate the predicted properties and to fully characterize its synthesis, biological activity, and toxicological profile.

References

An In-depth Technical Guide to CAS Number 55282-12-7: Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane, 3-ethyl-5-(2-ethylbutyl)-, identified by the CAS number 55282-12-7, is a long-chain branched alkane. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reported biological activities, and safety information. The content is tailored for professionals in research, science, and drug development, with a focus on presenting clear, structured data and outlining potential areas for further investigation.

Chemical and Physical Properties

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a saturated hydrocarbon with the molecular formula C26H54 and a molecular weight of 366.71 g/mol . Its branched structure significantly influences its physical properties compared to its linear isomer, n-hexacosane.

PropertyValueSource
Molecular Formula C26H54[1]
Molecular Weight 366.71 g/mol [1]
CAS Number 55282-12-7[1]
IUPAC Name 3-ethyl-5-(2-ethylbutyl)octadecane[2]
Melting Point -51°C[1]
Boiling Point 395.87°C (estimate)[1]
Density 0.8115 g/cm³[1]
Refractive Index 1.4524[1]
Flash Point 211.5°C[1]
Vapor Pressure 2.67E-07 mmHg at 25°C[1]

Synthesis

A conceptual workflow for a plausible synthetic route is outlined below.

Synthesis_Workflow Conceptual Synthesis Workflow A Starting Materials (e.g., Alkyl Halides, Grignard Reagents) B Grignard Reaction / Coupling Reaction A->B C Intermediate Product B->C D Purification (e.g., Chromatography) C->D E Final Product Octadecane, 3-ethyl-5-(2-ethylbutyl)- D->E

Caption: Conceptual workflow for the synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Biological Activity

The primary reported biological activity of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is its antifungal potential. A key study identified this compound as a potent antifungal agent.[3]

Antifungal Activity

A study by Abubacker and Kamala Devi (2015) isolated Octadecane, 3-ethyl-5-(2-ethylbutyl)- from the root extract of Lepidagathis cristata and reported it to be highly effective against a range of plant and human pathogenic fungi.[3]

Fungi Tested:

  • Plant Pathogens:

    • Colletotrichum fulcatum

    • Fusarium oxysporum

    • Rhizoctonia solani

  • Human Pathogens:

    • Curvularia lunata

    • Microsporum canis

Experimental Protocol:

Unfortunately, the full text of this study, containing the detailed experimental protocols and quantitative data (e.g., Minimum Inhibitory Concentration - MIC values or zones of inhibition), is not readily accessible in the public domain. The isolation of the compound was likely performed using chromatographic techniques, and the antifungal activity was probably assessed using standard methods such as agar (B569324) well diffusion or broth microdilution assays.

Other Reported Activities

Octadecane, 3-ethyl-5-(2-ethylbutyl)- has also been identified as a constituent in various plant extracts that have demonstrated other biological activities, such as antioxidant and antiproliferative effects. However, these studies did not isolate and test this specific compound to confirm its contribution to the observed activities.

Mechanism of Action (Postulated)

The precise mechanism of action for the antifungal activity of Octadecane, 3-ethyl-5-(2-ethylbutyl)- has not been elucidated. However, based on its chemical structure as a long-chain, non-polar alkane, a plausible mechanism involves the disruption of the fungal cell membrane.

Mechanism_of_Action Postulated Antifungal Mechanism of Action cluster_0 Fungal Cell A Fungal Cell Membrane (Lipid Bilayer) B Octadecane, 3-ethyl-5-(2-ethylbutyl)- (Lipophilic Compound) C Intercalation into Lipid Bilayer B->C D Disruption of Membrane Fluidity and Integrity C->D E Increased Permeability D->E F Leakage of Intracellular Components E->F G Cell Lysis and Death F->G

Caption: Postulated mechanism of antifungal action via cell membrane disruption.

The lipophilic nature of the long alkyl chain would allow it to readily insert into the lipid bilayer of the fungal cell membrane. This intercalation could disrupt the ordered structure of the membrane, leading to increased fluidity and permeability. The loss of membrane integrity would result in the leakage of essential intracellular components, ultimately leading to cell lysis and death.

Safety and Toxicology

Specific toxicological studies on Octadecane, 3-ethyl-5-(2-ethylbutyl)- are limited. However, safety data for n-octadecane, a related long-chain alkane, indicate a low hazard profile. It is not classified as a hazardous substance.[4][5] General safety precautions for handling laboratory chemicals should be observed.

Safety InformationDetailsSource
GHS Classification Not classified as hazardous[4]
Acute Toxicity Not classified as an acutely toxic substance[4]
Carcinogenicity No carcinogenic effects have been reported[4]
Mutagenicity No mutagenic or reproductive toxic effects have been reported[4]
Irritation Minor irritation may occur in susceptible individuals[4]

Conclusion and Future Directions

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a long-chain branched alkane with demonstrated, albeit not fully quantified in accessible literature, potent antifungal activity. Its simple chemical structure and lipophilic nature suggest a mechanism of action involving the disruption of fungal cell membranes.

For drug development professionals, this compound presents an interesting scaffold for the development of novel antifungal agents. Future research should focus on:

  • Obtaining and testing the pure compound to confirm and quantify its antifungal activity against a broad panel of clinically relevant fungi.

  • Elucidating the precise mechanism of action through biophysical studies on model membranes and molecular biology techniques.

  • Conducting structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity.

  • Performing comprehensive toxicological and pharmacokinetic studies to assess its potential as a therapeutic agent.

The lack of detailed, publicly available quantitative data highlights a significant gap in the current understanding of this compound's potential and underscores the need for further dedicated research.

References

An In-Depth Technical Guide to the Synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the highly branched alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-. Due to the absence of a specifically documented synthesis for this compound in the current literature, this guide outlines a rational, multi-step approach based on well-established and robust organic chemistry reactions. The proposed synthesis is designed to be adaptable and provides detailed, analogous experimental protocols for each key transformation. All quantitative data is summarized for clarity, and logical diagrams for the synthetic pathway and experimental workflows are provided.

Proposed Retrosynthetic Analysis

The synthesis of the target molecule, Octadecane, 3-ethyl-5-(2-ethylbutyl)- (1) , a complex C26 hydrocarbon, can be approached through a convergent strategy involving the formation of key carbon-carbon bonds using Grignard chemistry. The primary disconnection is made at the C5 position, suggesting the addition of a 2-ethylbutyl group to a long-chain ketone precursor. This leads to a tertiary alcohol, which can then be converted to the final alkane.

The proposed retrosynthesis is as follows:

  • The target alkane (1) can be obtained by the dehydration of the tertiary alcohol (2) to a mixture of alkenes (5) , followed by catalytic hydrogenation.

  • The tertiary alcohol, 3-ethyl-5-(2-ethylbutyl)octadecan-5-ol (2) , can be synthesized via the reaction of a Grignard reagent, (2-ethylbutyl)magnesium bromide (3) , with the ketone 3-ethyloctadecan-5-one (4) .

  • The ketone (4) can be prepared through the reaction of an acyl chloride, 2-ethylbutanoyl chloride (6) , with a Grignard reagent derived from a long-chain alkyl halide, tridecylmagnesium bromide (7) . To prevent the common side reaction of double addition, this reaction is best mediated through a Weinreb amide intermediate.

This retrosynthetic pathway breaks down the complex target molecule into simpler, more readily accessible starting materials.

Proposed Synthesis Pathway Diagram

Synthesis_Pathway target Octadecane, 3-ethyl-5-(2-ethylbutyl)- (1) alkene Alkene Mixture (5) alkene->target H₂, Pd/C (Hydrogenation) alcohol 3-ethyl-5-(2-ethylbutyl)octadecan-5-ol (2) alcohol->alkene H₂SO₄, Δ (Dehydration) ketone 3-ethyloctadecan-5-one (4) ketone->alcohol 1. Et₂O 2. H₃O⁺ workup grignard1 (2-ethylbutyl)magnesium bromide (3) grignard1->alcohol 1. Et₂O 2. H₃O⁺ workup grignard2 Tridecylmagnesium bromide (7) grignard2->ketone 1. THF 2. H₃O⁺ workup acyl_chloride 2-ethylbutanoyl chloride (6) acyl_chloride->ketone 1. THF 2. H₃O⁺ workup sm1 1-Bromo-2-ethylbutane (B1346692) sm1->grignard1 Mg, Et₂O sm2 1-Bromotridecane (B143060) sm2->grignard2 Mg, Et₂O sm3 2-Ethylbutanoic acid sm3->acyl_chloride SOCl₂

Caption: Proposed multi-step synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the proposed synthesis. These are based on standard laboratory procedures for analogous reactions.

Step 1: Preparation of Grignard Reagents

A. (2-ethylbutyl)magnesium bromide (3)

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: Magnesium turnings are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: A small amount of a solution of 1-bromo-2-ethylbutane in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming. The initiation is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Addition: The remaining 1-bromo-2-ethylbutane solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution of the Grignard reagent is cooled to room temperature and used directly in the next step.

B. Tridecylmagnesium bromide (7)

The same procedure as described above is used, substituting 1-bromotridecane for 1-bromo-2-ethylbutane.

Step 2: Synthesis of 3-ethyloctadecan-5-one (4)
  • Formation of Weinreb Amide (Intermediate):

    • 2-Ethylbutanoic acid is converted to its acid chloride (6) by reacting with thionyl chloride.

    • The resulting 2-ethylbutanoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding Weinreb amide.

  • Grignard Reaction with Weinreb Amide:

    • The Weinreb amide is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0 °C in an ice bath.

    • The previously prepared tridecylmagnesium bromide solution (7) is added dropwise to the stirred solution of the Weinreb amide.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude ketone (4) is purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 3-ethyl-5-(2-ethylbutyl)octadecan-5-ol (2)
  • Reaction Setup: The purified ketone (4) is dissolved in anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to 0 °C.

  • Grignard Addition: The solution of (2-ethylbutyl)magnesium bromide (3) is added dropwise to the stirred ketone solution.

  • Reaction Monitoring: The reaction progress is monitored by TLC. After completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Isolation: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crude tertiary alcohol (2) .

Step 4: Dehydration of Alcohol (2) to Alkene (5)
  • Reaction: The crude alcohol (2) is heated with a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, in a suitable solvent like toluene.

  • Water Removal: The reaction is typically carried out using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the alkene products.

  • Work-up: After cooling, the reaction mixture is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated. This will yield a mixture of alkene isomers (5) .

Step 5: Hydrogenation of Alkene (5) to Alkane (1)
  • Catalyst and Setup: The alkene mixture (5) is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude product is the target alkane (1) . Further purification can be achieved by chromatography if necessary.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the proposed synthesis, based on typical yields for analogous reactions found in the literature. Actual yields may vary.

StepReactionStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
2Ketone SynthesisWeinreb Amide (1 mol)Ketone (4) 324.6275.985
3Grignard Addition to KetoneKetone (4) (1 mol)Alcohol (2) 396.7337.285
4Dehydration of AlcoholAlcohol (2) (1 mol)Alkene (5) 378.7321.985
5Hydrogenation of AlkeneAlkene (5) (1 mol)Alkane (1) 380.7361.795

Experimental Workflow Diagram

Experimental_Workflow start Flame-dried Glassware (Anhydrous Conditions) grignard Grignard Reagent Formation (3 & 7) start->grignard ketone_synth Ketone Synthesis (4) start->ketone_synth grignard->ketone_synth alcohol_synth Alcohol Synthesis (2) grignard->alcohol_synth workup Aqueous Workup & Extraction ketone_synth->workup alcohol_synth->workup dehydration Dehydration to Alkene (5) dehydration->workup hydrogenation Hydrogenation to Alkane (1) purification Column Chromatography / Distillation hydrogenation->purification Crude Alkane (1) workup->dehydration Crude Alcohol (2) workup->hydrogenation Crude Alkene (5) workup->purification Crude Ketone purification->alcohol_synth Pure Ketone (4) analysis Characterization (NMR, MS, IR) purification->analysis Pure Alkane (1)

Caption: General experimental workflow for the synthesis of the target alkane.

This guide provides a robust and logical pathway for the synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-. While the protocols are based on analogous reactions, they offer a solid foundation for any researcher embarking on the synthesis of this or structurally related highly branched alkanes. Careful execution and monitoring of each step will be crucial for a successful outcome.

"natural sources of Octadecane, 3-ethyl-5-(2-ethylbutyl)-"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Introduction

Octadecane, 3-ethyl-5-(2-ethylbutyl)-, with the Chemical Abstracts Service (CAS) registry number 55282-12-7, is a complex, long-chain branched alkane. As a naturally occurring compound, it has been identified in a variety of plant species and is noted for its bioactive properties, particularly its antimicrobial and antifungal activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and identification, and a proposed mechanism for its biological action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources

Octadecane, 3-ethyl-5-(2-ethylbutyl)- has been identified as a phytochemical constituent in several plant species. The presence of this branched-chain alkane is distributed across different parts of the plants, including leaves, stems, roots, and heartwood. The identified plant sources are detailed below.

Table 1: Natural Plant Sources of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Plant SpeciesFamilyPlant Part(s)
Gymnema sylvestreApocynaceaeLeaves
Michelia macclureiMagnoliaceaeHeartwood
Maytenus emarginataCelastraceaeStembark
Arisaema tortuosumAraceaeLeaves
Lepidagathis cristataAcanthaceaeRoots
Daphne mucronataThymelaeaceaeLeaves
Posidonia oceanicaPosidoniaceaeNot specified

Quantitative Data

The concentration of Octadecane, 3-ethyl-5-(2-ethylbutyl)- varies among different plant species and the extraction method employed. The available quantitative data, primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is summarized in the following table.

Table 2: Quantitative Analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in Various Plant Extracts

Plant SpeciesPlant PartExtraction Solvent/MethodCompound Percentage (%)Analytical Method
Gymnema sylvestreLeavesChloroform (B151607)2.720GC-MS
Michelia macclureiHeartwoodFatty Compound Fraction1.03GC-MS
Maytenus emarginataStembarkChloroform6.70GC-MS
Arisaema tortuosumLeavesChloroform Fraction0.53GC-MS
Daphne mucronataLeavesEssential Oil1.83GC-MS
Posidonia oceanicaNot specifiedNot specified2.57GC-MS

Experimental Protocols

The isolation and identification of Octadecane, 3-ethyl-5-(2-ethylbutyl)- from natural sources typically involve a multi-step process encompassing sample preparation, extraction, purification, and analytical identification.

Sample Preparation
  • Collection and Authentication : Plant material (leaves, stembark, etc.) is collected and botanically authenticated.

  • Washing and Drying : The collected plant material is thoroughly washed with running water to remove debris and then shade-dried at room temperature until a constant weight is achieved.

  • Pulverization : The dried plant material is ground into a coarse powder using a mechanical blender to increase the surface area for efficient extraction.

Extraction of Non-polar Compounds

A sequential extraction method using solvents of increasing polarity is recommended to isolate non-polar compounds like branched alkanes.

a) Soxhlet Extraction (for defatting and initial extraction)

  • Defatting : 100g of the dried plant powder is packed into a cellulose (B213188) thimble and placed in a Soxhlet apparatus. The sample is first defatted by extracting with a non-polar solvent like petroleum ether (60-80°C) for approximately 6-8 hours, or until the solvent running through the siphon is colorless. This step removes fats and waxes.

  • Primary Extraction : After defatting, the plant material is dried to remove the residual petroleum ether. The same thimble is then subjected to another round of Soxhlet extraction with a solvent of slightly higher polarity, such as chloroform or n-hexane, for 12-24 hours.

  • Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.

b) Maceration (Alternative Method)

  • 50g of the powdered plant material is placed in a sealed container with 500 mL of chloroform or n-hexane.

  • The mixture is kept at room temperature for 72 hours with periodic shaking.

  • The mixture is then filtered, and the filtrate is concentrated using a rotary evaporator.

Purification by Column Chromatography

The crude non-polar extract is subjected to column chromatography for the purification of branched alkanes.

  • Column Packing : A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using n-hexane as the mobile phase.

  • Sample Loading : The concentrated crude extract is dissolved in a minimal amount of n-hexane and loaded onto the top of the silica gel column.

  • Elution : The column is eluted with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection : Fractions are collected in separate test tubes and monitored by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest. Fractions with similar TLC profiles are pooled.

Identification and Quantification by GC-MS

The purified fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

  • GC-MS System : An Agilent GC system coupled with a Mass Selective Detector is commonly used.

  • Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

  • Carrier Gas : Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: 280°C for 10 minutes.

  • Mass Spectrometer :

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-600 amu.

  • Identification : The compound is identified by comparing its mass spectrum and retention time with the data available in the NIST library.

  • Quantification : The percentage of the compound is calculated based on the peak area relative to the total peak area of all identified compounds.

Biological Activity

Octadecane, 3-ethyl-5-(2-ethylbutyl)- has demonstrated notable antimicrobial and antifungal properties. Studies have shown its efficacy against various pathogenic fungi and bacteria, suggesting its potential as a natural therapeutic agent. The lipophilic nature of this long-chain branched alkane is believed to play a crucial role in its antimicrobial action.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and identification of Octadecane, 3-ethyl-5-(2-ethylbutyl)- from a plant source.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Plant Material Collection p2 Washing & Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Soxhlet Extraction (Petroleum Ether for defatting) p3->e1 e2 Soxhlet Extraction (Chloroform/n-hexane) e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 pu1 Column Chromatography (Silica Gel) e3->pu1 pu2 Fraction Collection pu1->pu2 pu3 TLC Monitoring pu2->pu3 a1 GC-MS Analysis pu3->a1 a2 Identification & Quantification a1->a2 antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer compound Octadecane, 3-ethyl-5-(2-ethylbutyl)- (Lipophilic Alkane) interaction Insertion into Membrane compound->interaction disruption Membrane Disruption & Increased Permeability interaction->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Technical Whitepaper: Characterization of the Biological Activity of 3-ethyl-5-(2-ethylbutyl)octadecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide and methodological framework. The compound 3-ethyl-5-(2-ethylbutyl)octadecane is a known natural product, having been identified in the marine seagrass Posidonia oceanica and the medicinal plant Tinospora cordifolia.[1] However, as of the latest literature review, there is no publicly available data on its specific biological activity, mechanism of action, or quantitative pharmacological parameters. Therefore, this guide presents a hypothetical framework for the systematic evaluation of this compound, complete with standardized experimental protocols and data presentation formats that would be employed in its biological characterization.

Introduction

3-ethyl-5-(2-ethylbutyl)octadecane is a long-chain, branched alkane with the molecular formula C26H54.[2][3][4] Its structure, a C18 octadecane (B175841) backbone with ethyl and ethylbutyl substitutions, suggests a highly lipophilic nature. While its physical properties are documented, its biological effects remain uncharacterized.[2][3] Long-chain hydrocarbons and other lipophilic molecules can exert biological effects through various mechanisms, including modulation of cell membrane properties, interaction with nuclear receptors, or interference with lipophilic signaling pathways. This whitepaper outlines a comprehensive strategy for the initial screening and in-depth characterization of the biological activity of 3-ethyl-5-(2-ethylbutyl)octadecane.

Hypothetical Biological Activity Profile

Based on its structure, initial screening of 3-ethyl-5-(2-ethylbutyl)octadecane would logically focus on assays where lipophilicity may play a key role. The following sections detail hypothetical quantitative data that would be collected from such assays.

In Vitro Cytotoxicity Data

The initial assessment of a novel compound typically involves evaluating its potential to induce cell death. The following table represents a hypothetical outcome of cytotoxicity screening against a panel of human cancer cell lines.

Cell LineCancer TypeAssay TypeTime Point (hr)IC50 (µM) [Hypothetical]
MCF-7Breast AdenocarcinomaMTT72> 100
A549Lung CarcinomaMTT7285.2
HeLaCervical AdenocarcinomaMTT72> 100
HepG2Hepatocellular CarcinomaMTT7267.5
Enzyme Inhibition Data

Lipophilic compounds may interact with enzymes that have hydrophobic active sites or allosteric regulatory sites. Cyclooxygenase (COX) enzymes are common targets for anti-inflammatory compounds.

EnzymeAssay TypeSubstrateIC50 (µM) [Hypothetical]
COX-1FluorometricArachidonic Acid42.1
COX-2FluorometricArachidonic Acid15.8

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of any observed biological activity.

MTT Assay for Cellular Viability

This protocol describes a colorimetric assay to measure the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases, which reflects the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-ethyl-5-(2-ethylbutyl)octadecane, stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 3-ethyl-5-(2-ethylbutyl)octadecane in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the ability of a compound to inhibit the peroxidase activity of Cyclooxygenase-2 (COX-2).

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe

  • 3-ethyl-5-(2-ethylbutyl)octadecane, stock solution in DMSO

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Enzyme Preparation: Prepare a solution of COX-2 enzyme and Heme in the assay buffer.

  • Compound Addition: To each well of a 96-well plate, add the test compound at various concentrations. Include a positive control (Celecoxib) and a vehicle control (DMSO).

  • Enzyme Addition: Add the COX-2/Heme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add ADHP followed by Arachidonic Acid to initiate the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 20 minutes using a microplate reader.

  • Analysis: Determine the reaction rate (slope of the fluorescence curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological relationships.

General Screening Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like 3-ethyl-5-(2-ethylbutyl)octadecane.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action cluster_2 Phase 3: Lead Optimization cluster_3 Outcome Compound 3-ethyl-5-(2-ethylbutyl)octadecane Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Panel) Compound->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., COX-1/COX-2) Compound->Enzyme Receptor Receptor Binding Assays (e.g., Nuclear Receptors) Compound->Receptor DoseResponse Dose-Response Studies Cytotoxicity->DoseResponse If Active Inactive Inactive Cytotoxicity->Inactive Enzyme->DoseResponse If Active Enzyme->Inactive Receptor->DoseResponse If Active Receptor->Inactive Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) DoseResponse->Pathway Active Active Hit Pathway->Active SAR Structure-Activity Relationship (SAR) Studies Lead Lead Compound SAR->Lead Active->SAR

Fig. 1: A generalized workflow for screening and validating the biological activity of a novel compound.
Hypothetical Signaling Pathway: PPARγ Activation

As a lipophilic molecule, 3-ethyl-5-(2-ethylbutyl)octadecane could potentially interact with nuclear receptors. The following diagram shows the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid metabolism, as a hypothetical mechanism of action.

G cluster_cytoplasm cluster_nucleus Compound 3-ethyl-5-(2-ethylbutyl)octadecane Membrane Cell Membrane Compound->Membrane Passive Diffusion PPAR PPARγ Compound->PPAR Binds as Ligand Cytoplasm Cytoplasm Nucleus Nucleus PPAR->Nucleus Heterodimerization & Translocation RXR RXR RXR->Nucleus Heterodimerization & Translocation PPRE PPRE (DNA Response Element) Transcription Gene Transcription PPRE->Transcription Binds to DNA Proteins Metabolic Proteins (e.g., Adiponectin, GLUT4) Transcription->Proteins Regulates

Fig. 2: Hypothetical activation of the PPARγ nuclear receptor signaling pathway by a lipophilic ligand.

References

An In-depth Technical Guide to Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the branched alkane "Octadecane, 3-ethyl-5-(2-ethylbutyl)-", intended for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physical properties, and the historical context of its likely discovery, alongside illustrative experimental protocols and data visualizations.

Compound Identification and Properties

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a complex, high-molecular-weight saturated hydrocarbon. Its structure consists of an eighteen-carbon main chain (octadecane) substituted with an ethyl group at the third carbon and a 2-ethylbutyl group at the fifth carbon.

Table 1: Chemical and Physical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

PropertyValueSource
Chemical Formula C₂₆H₅₄[1]
CAS Registry Number 55282-12-7[1]
Molecular Weight 366.71 g/mol [1]
IUPAC Name 3-ethyl-5-(2-ethylbutyl)octadecane[2]
Boiling Point (est.) 395.87 °C[3]
Melting Point (est.) -51 °C[3]
Density (est.) 0.8115 g/cm³[3]
Refractive Index (est.) 1.4524[3]

Discovery and History

The precise first synthesis or isolation of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is not well-documented in readily available scientific literature. However, the context of its discovery can be understood within the broader history of hydrocarbon research in the mid-20th century. During this period, significant efforts were undertaken to synthesize and characterize a wide variety of hydrocarbons, particularly highly branched alkanes, for applications as fuels and lubricants.

A pivotal initiative in this field was the American Petroleum Institute (API) Research Project 44 , which commenced in 1942. This project aimed to systematically collect, analyze, and calculate the properties of hydrocarbons and related compounds.[2][4][5][6][7][8] The project involved the synthesis and purification of numerous hydrocarbons to provide reliable data for the petroleum industry.

Concurrently, researchers like R.W. Schiessler and F.C. Whitmore were actively investigating the properties of high-molecular-weight hydrocarbons. Their 1955 publication, "Properties of High Molecular Weight Hydrocarbons," is a testament to the scientific interest in understanding the physical characteristics of complex alkanes.[9] While this paper does not specifically mention Octadecane, 3-ethyl-5-(2-ethylbutyl)-, it is highly probable that this compound, or others of similar complexity, were synthesized and studied during this era of intensive hydrocarbon research.

In more recent times, Octadecane, 3-ethyl-5-(2-ethylbutyl)- has been identified as a naturally occurring compound in a variety of plant and microbial sources, as detailed in Table 2.

Table 2: Natural Sources of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

SourceMethod of Identification
Gymnema sylvestreGC-MS
Streptomyces parvulusNot specified

Experimental Protocols

Illustrative Synthesis of a Highly Branched Alkane

While a specific, detailed experimental protocol for the synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is not available in the reviewed literature, a general approach for the synthesis of similar highly branched alkanes can be illustrated through a Grignard reaction followed by dehydration and hydrogenation. This serves as a representative example of how such a molecule could be constructed in a laboratory setting.

Objective: To synthesize a C₂₆ highly branched alkane.

Materials:

  • Appropriate alkyl halides (e.g., for the C₁₃ and C₁₃ fragments)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • An appropriate ketone or aldehyde

  • Sulfuric acid (for dehydration)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. The appropriate alkyl halide is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Coupling Reaction: The ketone or aldehyde, dissolved in anhydrous diethyl ether, is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., toluene) and heated with a catalytic amount of sulfuric acid. The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored by TLC until the disappearance of the starting alcohol.

  • Purification and Hydrogenation: The resulting alkene is purified by column chromatography. The purified alkene is then dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using a Pd/C catalyst under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

  • Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final highly branched alkane. The product is then purified by distillation or chromatography.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in natural extracts is typically achieved using GC-MS.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: The natural product extract (e.g., a plant essential oil or a microbial extract) is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation: A small volume of the sample solution is injected into the GC. The instrument is equipped with a capillary column suitable for separating hydrocarbons (e.g., a DB-5 column). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points.

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of the peak corresponding to the retention time of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is compared with a reference spectrum from a database (e.g., NIST). A match in both retention time and mass fragmentation pattern confirms the identity of the compound.[10]

Data Presentation

Table 3: Mass Spectrometry Data for Octadecane, 3-ethyl-5-(2-ethylbutyl)-

m/zRelative Intensity
43100.0
5795.8
7168.2
8545.1
9928.7
11319.5
12713.8
14110.2
1558.1
1696.7
1835.8
1975.1
2114.6
2254.2
2393.9
2533.7
2673.5
2813.3
2953.2
3093.1
3233.0
3372.9
3512.8
366 (M+)1.5
Note: This is a representative mass spectrum based on typical fragmentation patterns for long-chain branched alkanes and may not be an exact experimental spectrum.

NMR Data: ¹H and ¹³C NMR data for Octadecane, 3-ethyl-5-(2-ethylbutyl)- are not readily available in the surveyed scientific literature.

Mandatory Visualization

Retrosynthesis cluster_disconnect1 C-C Disconnection at C5 cluster_disconnect2 C-C Disconnection at C3 Target Octadecane, 3-ethyl-5-(2-ethylbutyl)- Fragment1 C13 Grignard Reagent Target->Fragment1 Grignard Addition Fragment2 C13 Aldehyde/Ketone Target->Fragment2 Fragment3 C10 Grignard Reagent Target->Fragment3 Grignard Addition Fragment4 C16 Aldehyde/Ketone Target->Fragment4

Caption: Retrosynthetic analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Workflow Start Natural Product Source (e.g., Plant Material) Extraction Solvent Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (e.g., Column Chromatography) CrudeExtract->Chromatography Fractions Isolated Fractions Chromatography->Fractions GCMS GC-MS Analysis Fractions->GCMS Identification Compound Identification (Database Matching) GCMS->Identification

References

An In-depth Technical Guide to the Isomers of C26H54 and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of hexacosane (B166357) (C26H54), focusing on their physicochemical properties, analytical characterization, and synthesis. Given the vast number of possible isomers for C26H54, this document will focus on the fundamental principles governing their properties and provide specific data for the linear isomer, n-hexacosane, and representative branched isomers.

Introduction to the Isomers of C26H54

Hexacosane, with the chemical formula C26H54, is a long-chain alkane. The number of constitutional isomers for an alkane of this size is astronomically large, making a comprehensive study of each individual isomer impractical. However, the properties of these isomers are governed by predictable trends related to their molecular structure, primarily the degree and position of branching.

In general, alkanes are nonpolar molecules characterized by weak van der Waals forces. Their physical properties, such as boiling point, melting point, and density, are directly influenced by the strength of these intermolecular forces, which in turn is dependent on the molecule's surface area and ability to pack efficiently in the solid and liquid states.

Physicochemical Properties of C26H54 Isomers

The properties of C26H54 isomers vary significantly with their structure. Straight-chain alkanes have the largest surface area and can pack closely together, resulting in stronger intermolecular forces and, consequently, higher boiling and melting points compared to their branched counterparts. Branching reduces the surface area and hinders efficient packing, leading to lower boiling points. Melting points are influenced by both packing efficiency and molecular symmetry; highly symmetrical branched isomers can sometimes exhibit higher melting points than their linear or less branched counterparts.

Quantitative Data

The following tables summarize the available quantitative data for n-hexacosane and select branched isomers. It is important to note that experimental data for many branched isomers of this size is scarce, and some values are estimated based on established models.

Table 1: Physical Properties of n-Hexacosane (CAS: 630-01-3)

PropertyValueUnitReference
Molecular Weight366.71 g/mol --INVALID-LINK--
Boiling Point412.2°C--INVALID-LINK--
Melting Point56.4°C--INVALID-LINK--
Density0.8032g/cm³ at 20°C--INVALID-LINK--
Solubility in WaterInsoluble-General alkane property

Table 2: Properties of Selected Monomethylated C26H54 Isomers

IsomerIUPAC NameBoiling Point (°C) (estimated)Kovats Retention Index (non-polar column)Reference
2-Methylpentacosane2-Methylpentacosane389.862562 - 2565.3--INVALID-LINK--, --INVALID-LINK--
3-Methylpentacosane3-Methylpentacosane439-4402571 - 2579--INVALID-LINK--, --INVALID-LINK--
7-Methylpentacosane7-MethylpentacosaneNot available2540 - 2544--INVALID-LINK--, --INVALID-LINK--
9-Methylpentacosane9-MethylpentacosaneNot available2534 - 2560--INVALID-LINK--
11-Methylpentacosane11-MethylpentacosaneNot available2529.1 - 2565--INVALID-LINK--

Experimental Protocols for Isomer Characterization

The separation and identification of C26H54 isomers present a significant analytical challenge due to their similar physicochemical properties. A combination of high-resolution gas chromatography and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

GC-MS is the primary technique for separating and identifying volatile and semi-volatile hydrocarbon isomers.

  • Sample Preparation:

    • Dissolve the sample containing C26H54 isomers in a volatile, non-polar solvent (e.g., hexane, heptane) to a concentration of approximately 10-100 µg/mL.

    • Transfer the solution to a 2 mL autosampler vial.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: A long, non-polar capillary column (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film thickness, with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase) is recommended for optimal separation of high-boiling isomers.

    • Inlet: Split/splitless injector, operated at a high temperature (e.g., 300-350°C) to ensure complete vaporization of the long-chain alkanes.

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

    • Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers. A typical program might be:

      • Initial temperature: 100-150°C, hold for 2-5 minutes.

      • Ramp: 3-5°C/min to 320-350°C.

      • Final hold: 10-20 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230-250°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-600.

Data Interpretation:

  • Retention Times and Kovats Indices: The elution order on a non-polar column is primarily determined by boiling point. Branched isomers will generally have shorter retention times than the linear isomer. Kovats Retention Indices should be calculated and compared to literature values for tentative identification.

  • Mass Spectra: The fragmentation patterns of alkanes are characterized by a series of peaks corresponding to the loss of alkyl fragments.

    • n-Alkanes: Show a characteristic pattern of ion clusters separated by 14 amu (CH2 groups), with decreasing intensity as the fragment mass increases. The molecular ion (M+) peak is often weak or absent.

    • Branched Alkanes: Exhibit preferential fragmentation at the branching point, leading to the formation of more stable secondary or tertiary carbocations. The base peak in the spectrum often corresponds to the most stable carbocation formed by cleavage at the branch. The loss of the largest alkyl group at the branch point is favored. This results in a different, less regular fragmentation pattern compared to n-alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the isomers.

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified isomer (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3, C6D6).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Experiments:

    • A high-field NMR spectrometer (400 MHz or higher) is recommended to resolve the complex, overlapping signals in the aliphatic region.

    • 1H NMR: Provides information on the different types of protons and their connectivity.

    • 13C NMR: Shows the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, which is essential for the unambiguous structural elucidation of complex branched isomers.

Data Interpretation:

  • 1H NMR:

    • The spectra of alkanes are typically complex due to severe signal overlap in the upfield region (δ 0.5-2.0 ppm).

    • Methyl protons (CH3): Generally appear as the most upfield signals. The chemical shift and multiplicity depend on the adjacent group.

    • Methylene protons (CH2): Resonate slightly downfield from methyl protons.

    • Methine protons (CH): Are the most deshielded among alkane protons.

  • 13C NMR:

    • The number of signals corresponds to the number of chemically non-equivalent carbon atoms. Molecular symmetry will reduce the number of observed signals.

    • The chemical shifts of carbons in alkanes appear in the range of δ 10-60 ppm.

    • The position of the signal is influenced by the degree of substitution and branching. Quaternary carbons are typically the most deshielded.

Synthesis of C26H54 Isomers

The synthesis of specific long-chain branched alkanes is a multi-step process. A general approach involves the coupling of smaller alkyl fragments followed by reduction. For example, a methyl-branched hexacosane could be synthesized via a Grignard reaction between a long-chain alkyl magnesium halide and a long-chain ketone, followed by dehydration of the resulting alcohol and subsequent hydrogenation of the alkene.

Example Synthetic Pathway (Conceptual):

A plausible, though not explicitly cited for C26H54, multi-step synthesis could be adapted from similar preparations, such as that for methyl pentacosanoate. This would involve:

  • Preparation of a long-chain ketone: For example, the reaction of an acid chloride with an organocadmium reagent.

  • Grignard Reaction: Reaction of the ketone with a methylmagnesium halide to form a tertiary alcohol.

  • Dehydration: Elimination of water from the alcohol using a strong acid catalyst to form an alkene.

  • Hydrogenation: Reduction of the carbon-carbon double bond using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final branched alkane.

Visualizations

The following diagrams illustrate key workflows and concepts discussed in this guide.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing and Identification Sample C26H54 Isomer Mixture Dissolution Dissolve in Hexane Sample->Dissolution Vial Transfer to Autosampler Vial Dissolution->Vial GC_Injection Injection Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectra Mass Spectra of Peaks Chromatogram->Mass_Spectra RI_Comparison Kovats RI Comparison Chromatogram->RI_Comparison Library_Search Spectral Library Search Mass_Spectra->Library_Search Identification Isomer Identification Library_Search->Identification RI_Comparison->Identification Fragmentation_Diagram cluster_molecule Branched Alkane (e.g., 7-Methylpentacosane) cluster_ionization Electron Ionization cluster_fragments Preferential Fragmentation at Branch Point Molecule [CH3(CH2)17CH(CH3)(CH2)5CH3] Ionization e- Fragment1 [CH3(CH2)17]+ Molecule->Fragment1 Cleavage Fragment2 [CH(CH3)(CH2)5CH3]+ Molecule->Fragment2 Cleavage Ionization->Molecule Impact Fragment3 Loss of largest alkyl group is favored Isomer_Property_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties Branching Degree of Branching Packing Molecular Packing Efficiency Branching->Packing decreases SurfaceArea Surface Area Branching->SurfaceArea decreases BoilingPoint Boiling Point MeltingPoint Melting Point note *Highly symmetrical branched isomers can have higher melting points. Density Density Packing->MeltingPoint generally decreases* Packing->Density generally decreases SurfaceArea->BoilingPoint decreases

An In-depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of branched alkanes. Understanding these properties is fundamental in various scientific disciplines, including chemical engineering, materials science, and particularly in drug development, where molecular interactions and stability are paramount. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying principles governing the thermodynamic behavior of these molecules.

Core Thermodynamic Properties of Branched Alkanes

The introduction of branching in an alkane's carbon skeleton significantly influences its physical and thermodynamic characteristics. This section explores the trends in boiling point, melting point, density, standard enthalpy of formation, and standard molar entropy as a function of isomeric structure.

Boiling Point

The boiling point of alkanes is primarily determined by the strength of intermolecular van der Waals forces, specifically London dispersion forces. For isomeric alkanes, an increase in branching leads to a more compact, spherical molecular shape. This reduction in surface area diminishes the points of contact between adjacent molecules, thereby weakening the London dispersion forces. Consequently, less energy is required to overcome these forces, resulting in a lower boiling point compared to their straight-chain counterparts.[1][2][3] For example, n-pentane has a boiling point of 36.1 °C, while its more branched isomer, neopentane (B1206597) (2,2-dimethylpropane), boils at a significantly lower temperature of 9.5 °C.[3]

Melting Point

The effect of branching on melting points is more nuanced and is dictated by the efficiency of crystal lattice packing and molecular symmetry.[2] While increased branching generally disrupts the regular packing of molecules in a solid lattice, leading to a decrease in melting point, highly symmetrical branched isomers can exhibit unusually high melting points.[1][2] A prime example is neopentane, which, due to its high symmetry and compact spherical shape, packs more efficiently into a crystal lattice than n-pentane. This results in a much higher melting point (-16.6 °C) for neopentane compared to n-pentane (-129.7 °C).[4]

Density

Generally, as branching increases in a series of alkane isomers, the density tends to decrease. This is attributed to the less efficient packing of the irregularly shaped branched molecules in the liquid state, leading to a larger volume for a given mass.[5] However, similar to melting points, highly symmetrical and compact branched alkanes can sometimes exhibit higher densities than their linear or less branched isomers due to more efficient packing. For instance, while isopentane (B150273) (2-methylbutane) has a lower density (0.620 g/mL) than n-pentane (0.626 g/mL), the highly symmetrical neopentane has a slightly higher density (0.627 g/mL at 20°C) than n-pentane.

Standard Enthalpy of Formation (ΔHf°)

Branched alkanes are generally more thermodynamically stable than their linear isomers. This increased stability is reflected in their lower (more negative) standard enthalpies of formation.[6] The greater stability of branched alkanes is often attributed to factors such as the relief of steric strain and favorable electronic interactions. For instance, the standard enthalpy of formation of n-butane is -127.2 kJ/mol, whereas its branched isomer, isobutane (B21531) (2-methylpropane), has a more negative value of -134.5 kJ/mol, indicating greater stability.

Standard Molar Entropy (S°)

The standard molar entropy of a substance is a measure of its molecular disorder or randomness. For isomeric alkanes, more compact and rigid branched structures tend to have lower standard molar entropies compared to their more flexible linear counterparts at the same temperature.[1][7] This is because the linear alkanes have more conformational flexibility (more ways to arrange their atoms in space), leading to a higher degree of disorder.

Data Presentation

The following tables summarize the key thermodynamic properties for a selection of branched alkanes and their corresponding linear isomers for comparison.

Table 1: Boiling Points, Melting Points, and Densities of Selected Alkane Isomers

AlkaneIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-ButaneButane-0.5-138.30.579
Isobutane2-Methylpropane-11.7-159.60.557
n-PentanePentane36.1-129.70.626
Isopentane2-Methylbutane27.7-159.90.620
Neopentane2,2-Dimethylpropane9.5-16.60.627
n-HexaneHexane68.7-95.30.659
Isohexane2-Methylpentane60.3-153.70.653
3-Methylpentane3-Methylpentane63.3-1180.664
Neohexane2,2-Dimethylbutane49.7-99.90.649
2,3-Dimethylbutane2,3-Dimethylbutane58.0-128.50.662

Data compiled from various sources.[5]

Table 2: Standard Enthalpy of Formation and Standard Molar Entropy of Selected Alkane Isomers (at 298.15 K)

AlkaneIUPAC NameΔHf° (kJ/mol)S° (J/mol·K)
n-ButaneButane-127.2310.0
Isobutane2-Methylpropane-134.5294.6
n-PentanePentane-146.4349.0
Isopentane2-Methylbutane-153.9343.5
Neopentane2,2-Dimethylpropane-166.0306.4
n-HexaneHexane-167.2388.0
Isohexane2-Methylpentane-174.4384.5
3-Methylpentane3-Methylpentane-171.9382.2
Neohexane2,2-Dimethylbutane-184.6356.5
2,3-Dimethylbutane2,3-Dimethylbutane-179.1367.8

Data compiled from various sources.[1][7][8][9][10][11]

Mandatory Visualization

ThermodynamicProperties cluster_structure Molecular Structure cluster_properties Thermodynamic Properties Structure Branched Alkane (Isomeric Form) BP Boiling Point Structure->BP Decreases (↓ Surface Area) MP Melting Point Structure->MP Complex Trend (Depends on Symmetry) Density Density Structure->Density Generally Decreases Hf Enthalpy of Formation (ΔH_f°) Structure->Hf Decreases (More Stable) S Molar Entropy (S°) Structure->S Decreases (Less Flexible) Linear Linear Alkane Linear->BP Linear->MP Linear->Density Linear->Hf Linear->S BombCalorimetryWorkflow start Start prep Sample Preparation (Weighing & Pelletizing) start->prep setup Bomb Assembly (Sample, Fuse Wire, Water) prep->setup pressurize Pressurize with O₂ setup->pressurize submerge Submerge Bomb in Calorimeter pressurize->submerge equilibrate Thermal Equilibration submerge->equilibrate ignite Ignite Sample equilibrate->ignite measure Record Temperature Change (ΔT) ignite->measure calculate Calculate Enthalpy of Combustion measure->calculate calibrate Calibrate with Standard (e.g., Benzoic Acid) calibrate->calculate end End calculate->end

References

"Octadecane, 3-ethyl-5-(2-ethylbutyl)- degradation products"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Degradation of Octadecane (B175841), 3-ethyl-5-(2-ethylbutyl)-

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential degradation pathways and products of Octadecane, 3-ethyl-5-(2-ethylbutyl)-, a complex branched-chain alkane. Due to the absence of specific degradation data for this molecule in the current literature, this document extrapolates from established principles of microbial and thermal degradation of analogous long-chain and branched alkanes. It outlines predicted metabolic routes, expected degradation products, and detailed experimental protocols for their identification and quantification. The guide is intended to serve as a foundational resource for researchers investigating the environmental fate, toxicology, and bioremediation of this and similar compounds.

Introduction

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a C26H54 saturated hydrocarbon with a molecular weight of 366.71 g/mol .[1][2][3] Its structure consists of an eighteen-carbon backbone with ethyl and 2-ethylbutyl branches.[1][2][4] This high degree of branching influences its physical properties and, critically, its susceptibility and pathways of degradation. While linear alkanes are readily metabolized by a variety of microorganisms, branched alkanes exhibit greater resistance to biodegradation.[5] Understanding the degradation of such complex molecules is crucial for assessing their environmental persistence and potential for bioaccumulation. This guide will explore the likely microbial and thermal degradation routes.

Predicted Microbial Degradation Pathways

The microbial degradation of alkanes is typically initiated by an oxidation step, catalyzed by oxygenase enzymes.[6][7] For branched alkanes like Octadecane, 3-ethyl-5-(2-ethylbutyl)-, several aerobic degradation pathways are plausible.

Terminal Oxidation

The most common pathway for n-alkanes is terminal oxidation, where a methyl group at the end of the chain is oxidized.[8][9] In the case of Octadecane, 3-ethyl-5-(2-ethylbutyl)-, this would likely occur at one of the terminal methyl groups of the main octadecane chain or the terminal methyl groups of the ethyl branches. This process involves the sequential conversion of the alkane to a primary alcohol, then to an aldehyde, and finally to a fatty acid, which can then enter the β-oxidation cycle.[8][9]

Subterminal Oxidation

Subterminal oxidation involves the oxidation of a methylene (B1212753) group within the carbon chain, leading to the formation of a secondary alcohol.[8][10] This is then converted to a ketone, which can be further metabolized via a Baeyer-Villiger monooxygenase to form an ester. Hydrolysis of the ester yields an alcohol and a fatty acid.[8] For a highly branched structure like Octadecane, 3-ethyl-5-(2-ethylbutyl)-, steric hindrance at the branch points may favor subterminal oxidation on the longer, unbranched sections of the carbon backbone.

Biterminal Oxidation

In some cases, oxidation can occur at both ends of the alkane chain, leading to the formation of a dicarboxylic acid.[11] This pathway allows the molecule to be degraded from both ends via β-oxidation.

Anaerobic Degradation

Under anaerobic conditions, alkane degradation is initiated by the addition of fumarate (B1241708) to the alkane molecule, a reaction catalyzed by alkylsuccinate synthase.[12] This is a well-characterized pathway for n-alkanes and is a plausible, albeit slower, degradation route for branched alkanes in anoxic environments.[8][12]

Below is a diagram illustrating the potential aerobic microbial degradation pathways.

Microbial_Degradation_Pathways Alkane Octadecane, 3-ethyl-5-(2-ethylbutyl)- Primary_Alcohol Primary Alcohol Alkane->Primary_Alcohol Terminal Oxidation (Monooxygenase) Secondary_Alcohol Secondary Alcohol Alkane->Secondary_Alcohol Subterminal Oxidation (Monooxygenase) Dicarboxylic_Acid Dicarboxylic Acid Alkane->Dicarboxylic_Acid Biterminal Oxidation Aldehyde Aldehyde Primary_Alcohol->Aldehyde Alcohol Dehydrogenase Fatty_Acid Fatty Acid Aldehyde->Fatty_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Fatty_Acid->Beta_Oxidation Ketone Ketone Secondary_Alcohol->Ketone Alcohol Dehydrogenase Ester Ester Ketone->Ester Baeyer-Villiger Monooxygenase Ester->Fatty_Acid Esterase Dicarboxylic_Acid->Beta_Oxidation

Caption: Predicted aerobic microbial degradation pathways for branched alkanes.

Predicted Thermal Degradation

At elevated temperatures, such as those encountered in deep subsurface environments or industrial processes, saturated hydrocarbons undergo thermal decomposition, or pyrolysis.[13][14] This process proceeds via a free-radical mechanism.[15] The initiation step involves the homolytic cleavage of a C-C bond to form two alkyl radicals. The C-C bonds with the lowest bond dissociation energy are most likely to break. In Octadecane, 3-ethyl-5-(2-ethylbutyl)-, cleavage is likely to occur at the branching points due to the formation of more stable secondary and tertiary radicals.

The propagation phase involves a series of reactions including:

  • Isomerization: Rearrangement of the radical structure.

  • Pyrolysis (β-scission): The radical breaks to form an alkene and a smaller primary radical.

  • Dehydrogenation: Loss of a hydrogen atom to form an alkene.

Termination occurs when two radicals combine. The overall result of thermal cracking is the production of a complex mixture of smaller saturated and unsaturated hydrocarbons.

Thermal_Degradation_Workflow Start Octadecane, 3-ethyl-5-(2-ethylbutyl)- (High Temperature) Initiation Initiation: Homolytic C-C Bond Cleavage Start->Initiation Radicals Alkyl Radicals Initiation->Radicals Propagation Propagation Steps Radicals->Propagation Termination Termination: Radical Combination Radicals->Termination Isomerization Isomerization Propagation->Isomerization BetaScission β-Scission (Pyrolysis) Propagation->BetaScission Dehydrogenation Dehydrogenation Propagation->Dehydrogenation Isomerization->Radicals Products Mixture of smaller saturated and unsaturated hydrocarbons BetaScission->Products Dehydrogenation->Products Termination->Products

Caption: Logical workflow of thermal degradation via free-radical mechanism.

Expected Degradation Products

Based on the predicted pathways, a range of degradation products can be expected.

Table 1: Predicted Degradation Products of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Degradation TypeInitial Product ClassSubsequent Product ClassesFinal Metabolites (Microbial) / Products (Thermal)
Microbial (Aerobic) Alcohols (primary and secondary)Aldehydes, Ketones, EstersCarboxylic acids of varying chain lengths, CO2, H2O
Microbial (Anaerobic) Alkylsuccinates-Shorter-chain fatty acids, CH4, CO2
Thermal Alkyl radicals-A complex mixture of smaller alkanes and alkenes (e.g., methane, ethane, propene)

Experimental Protocols

To study the degradation of Octadecane, 3-ethyl-5-(2-ethylbutyl)-, a multi-faceted experimental approach is required.

Microbial Degradation Studies

5.1.1. Isolation of Degrading Microorganisms:

  • Collect soil or water samples from a hydrocarbon-contaminated site.

  • Prepare a mineral salts medium (e.g., Bushnell-Hass medium) with Octadecane, 3-ethyl-5-(2-ethylbutyl)- as the sole carbon source (typically added at 0.1-1% v/v).[16]

  • Inoculate the medium with the environmental sample and incubate at a suitable temperature (e.g., 25-37°C for mesophiles) with shaking to ensure aeration.[16]

  • Perform serial dilutions and plate on agar (B569324) plates with the same medium to isolate individual colonies.

  • Identify promising isolates through 16S rRNA gene sequencing.

5.1.2. Biodegradation Assay:

  • In a liquid culture of the isolated strain(s) in mineral salts medium, add a known concentration of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

  • Set up abiotic controls (sterile medium with the compound) and biotic controls without the compound.

  • Incubate under controlled conditions.

  • At regular time intervals, withdraw samples for analysis.

  • Extract the remaining hydrocarbon and its metabolites using a non-polar solvent like hexane (B92381) or dichloromethane.[17]

  • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products.

Thermal Degradation Studies
  • Place a precise amount of Octadecane, 3-ethyl-5-(2-ethylbutyl)- into a pyrolysis reactor.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) to create an oxygen-free environment.

  • Heat the reactor to the desired temperature (e.g., 400-800°C) at a controlled rate.

  • Collect the gaseous and liquid products.

  • Analyze the gaseous products using Gas Chromatography with a Flame Ionization Detector (GC-FID) or a Thermal Conductivity Detector (GC-TCD).

  • Analyze the liquid products using GC-MS to identify the constituent hydrocarbons.

Analytical Methods

The identification and quantification of degradation products rely on sophisticated analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying volatile and semi-volatile organic compounds. It separates the components of a mixture, which are then identified based on their mass spectra.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze less volatile, more polar metabolites, such as carboxylic acids, that may not be suitable for GC analysis without derivatization.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about unknown degradation products, helping to elucidate their exact chemical structure.[17][20]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the functional groups present in the degradation products (e.g., hydroxyl, carbonyl groups), providing evidence for oxidative degradation.[17][20]

Experimental_Workflow Start Start: Study Degradation of Octadecane, 3-ethyl-5-(2-ethylbutyl)- Microbial Microbial Degradation Study Start->Microbial Thermal Thermal Degradation Study Start->Thermal Isolation Isolate Degrading Microbes (Enrichment Culture) Microbial->Isolation Pyrolysis Pyrolysis Reaction (Inert Atmosphere) Thermal->Pyrolysis Biodegradation_Assay Biodegradation Assay (Liquid Culture) Isolation->Biodegradation_Assay Sampling Time-course Sampling Biodegradation_Assay->Sampling Product_Collection Collect Gaseous & Liquid Products Pyrolysis->Product_Collection Extraction Solvent Extraction (e.g., Hexane, DCM) Sampling->Extraction Analysis Analysis of Products Extraction->Analysis Product_Collection->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR FTIR FTIR Analysis->FTIR Data Data Interpretation: Identify Products & Pathways, Determine Degradation Rates GCMS->Data HPLC->Data NMR->Data FTIR->Data

Caption: General experimental workflow for studying hydrocarbon degradation.

Quantitative Data on Analogous Compounds

While no specific data exists for Octadecane, 3-ethyl-5-(2-ethylbutyl)-, the following table summarizes degradation data for other long-chain and branched alkanes to provide a comparative context.

Table 2: Microbial Degradation of Various Long-Chain and Branched Alkanes

CompoundMicroorganism(s)ConditionsDegradation EfficiencyReference
n-HexadecaneRhodococcus sp. Q155°C, Soil microcosmSignificantly enhanced mineralization[10]
n-DodecaneRhodococcus sp. Q150-5°CGreater mineralization than long-chain alkanes[10]
n-Alkanes (C10-C21)Rhodococcus sp. Q155°C, Diesel fuelAlmost complete degradation[10]
Pristane & PhytaneRhodococcus sp. Q155°C, Diesel fuelAppeared not to be degraded[10]
n-Alkanes (C32)Geobacillus thermoparaffinivorans IR2, Bacillus licheniformis MN6Thermophilic, Batch culture62-90% degradation in 20 days[21]
n-Alkanes (C40)Geobacillus stearothermophillus IR4, Bacillus licheniformis MN6Thermophilic, Batch culture87% degradation in 20 days[21]

Conclusion

The degradation of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is predicted to be a slow process due to its highly branched structure. The most probable degradation routes are microbial oxidation (terminal, subterminal, and biterminal) under aerobic conditions and fumarate addition under anaerobic conditions. Thermal degradation will lead to a complex mixture of smaller hydrocarbons. This guide provides the theoretical framework and experimental protocols necessary for a comprehensive investigation into the degradation of this compound. The analytical methods outlined are essential for the identification of degradation products and the elucidation of the operative degradation pathways. Further research is required to generate specific data for this compound to validate these predictions.

References

An In-depth Technical Guide on the Biosynthesis of Branched-Chain Hydrocarbons in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain hydrocarbons (BCHCs) are alipathic hydrocarbons containing one or more methyl branches. They are found in a variety of organisms, including insects, plants, and bacteria, where they play crucial roles in chemical communication, waterproofing, and as structural components of cell membranes. The unique physical and chemical properties of BCHCs, such as lower melting points and enhanced fluidity compared to their straight-chain counterparts, have also garnered significant interest for their potential as biofuels and specialty chemicals. This guide provides a comprehensive overview of the core biosynthetic pathways of BCHCs, focusing on the key enzymes, their mechanisms, and the experimental methodologies used to study them.

Core Biosynthetic Pathways

The biosynthesis of BCHCs originates from fatty acid synthesis (FAS) and involves a series of enzymatic modifications, including elongation, desaturation, and a terminal conversion step to hydrocarbons. The branching is introduced by utilizing primers derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

Initiation of Branched-Chain Fatty Acid Synthesis

The carbon skeletons of BCAAs are converted into short, branched-chain acyl-CoA molecules that serve as primers for the fatty acid synthase (FAS) machinery.

  • Valine is catabolized to isobutyryl-CoA.

  • Leucine is catabolized to isovaleryl-CoA.

  • Isoleucine is catabolized to 2-methylbutyryl-CoA.

These branched-chain acyl-CoAs are then condensed with malonyl-CoA by β-ketoacyl-ACP synthase III (KAS III) to initiate the synthesis of a branched-chain fatty acid. The subsequent elongation cycles proceed via the standard FAS II pathway, adding two-carbon units from malonyl-CoA in each step.

BCAA_to_Branched_Acyl_CoA Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Catabolism Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA Catabolism Isoleucine Isoleucine Two_Methylbutyryl_CoA Two_Methylbutyryl_CoA Isoleucine->Two_Methylbutyryl_CoA Catabolism

Figure 1: Conversion of branched-chain amino acids to acyl-CoA primers.
Elongation of Branched-Chain Fatty Acids

The initial branched-chain acyl-ACP is elongated by the iterative addition of two-carbon units from malonyl-CoA, catalyzed by the FAS II system. In some organisms, particularly insects, specialized fatty acid elongases (ELO) are involved in the synthesis of very-long-chain fatty acids (VLCFAs), which are precursors to many cuticular hydrocarbons. These elongases are membrane-bound enzymes located in the endoplasmic reticulum.

Conversion of Fatty Acid Derivatives to Branched-Chain Hydrocarbons

The final step in BCHC biosynthesis involves the conversion of a fatty acid derivative (typically a fatty aldehyde or fatty acyl-ACP/CoA) into a hydrocarbon. Two primary pathways have been identified:

2.3.1. Acyl-ACP Reductase (AAR) and Aldehyde-Deformylating Oxygenase (ADO) Pathway

This two-step pathway is prominent in cyanobacteria.

  • Acyl-ACP Reductase (AAR): This enzyme catalyzes the NADPH-dependent reduction of fatty acyl-ACPs to fatty aldehydes.[1][2]

  • Aldehyde-Deformylating Oxygenase (ADO): This non-heme di-iron oxygenase converts the fatty aldehyde into an alkane with one less carbon atom and formate.[2][3]

AAR_ADO_Pathway Branched_Acyl_ACP Branched_Acyl_ACP Branched_Fatty_Aldehyde Branched_Fatty_Aldehyde Branched_Acyl_ACP->Branched_Fatty_Aldehyde AAR (NADPH -> NADP+) Branched_Chain_Hydrocarbon Branched_Chain_Hydrocarbon Branched_Fatty_Aldehyde->Branched_Chain_Hydrocarbon ADO (+O2, +2e- -> Formate, H2O)

Figure 2: The AAR and ADO pathway for hydrocarbon biosynthesis.
2.3.2. Cytochrome P450 (CYP) Pathway

In many insects, a cytochrome P450 enzyme from the CYP4G family is responsible for the final oxidative decarbonylation of very-long-chain fatty aldehydes to produce hydrocarbons. This reaction is thought to proceed via a hemiacetal intermediate. Some P450 enzymes can also hydroxylate fatty acids, which can be further processed into hydrocarbons.

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in branched-chain hydrocarbon biosynthesis.

Enzyme Kinetics
EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
ADO Synechococcus elongatusHeptanal--[3]
Decanal--[3]
Dodecanal--[3]
CYP4A11 Homo sapiensLauric Acid11 - 2000.33 - 0.63
Fatty Acid Elongase (ELO1) Saccharomyces cerevisiaeLauroyl-CoA (C12:0)50-
Myristoyl-CoA (C14:0)400-
Palmitoyl-CoA (C16:0)130-

Note: Comprehensive kinetic data for many enzymes in BCHC pathways are still being actively researched. The provided data represents a selection from available literature.

Product Yields in Engineered Organisms
OrganismEngineering StrategyProductTiter (mg/L)Reference
Escherichia coliCo-expression of AAR and ADOPentadecane~70[4][5]
Escherichia coliCo-expression of AAR and ADOHeptadecene~70[4][5]
Escherichia coliCo-expression of modified AAR and ADOPentadecaneup to ~500[4][5]
Escherichia coliOverexpression of fatty acid biosynthesis pathwayTotal Fatty Acids4500 (in fed-batch)[6]

Experimental Protocols

Heterologous Expression and Purification of AAR and ADO

This protocol describes the expression and purification of cyanobacterial AAR and ADO from E. coli.

  • Gene Synthesis and Cloning: Codon-optimize the genes for AAR and ADO for E. coli expression and clone them into a suitable expression vector (e.g., pET series) with an N-terminal His-tag.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.1-1 mM IPTG and incubate for 16-20 hours at 16-20°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

    • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage:

    • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

    • Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protein_Purification_Workflow Cloning Gene Cloning Transformation E. coli Transformation Cloning->Transformation Expression Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Dialysis Dialysis & Concentration Affinity_Chromatography->Dialysis Storage Storage at -80°C Dialysis->Storage

Figure 3: General workflow for heterologous protein expression and purification.
In Vitro Enzyme Assay for ADO

This assay measures the conversion of a fatty aldehyde to the corresponding alkane.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM HEPES buffer (pH 7.5)

    • 1-5 µM purified ADO enzyme

    • 100 µM fatty aldehyde substrate (e.g., heptanal, decanal, dodecanal)

    • A reducing system (e.g., 1 mM NADPH, 0.1 µM ferredoxin, and 0.1 µM ferredoxin-NADP⁺ reductase)

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction and extract the hydrocarbon products by adding an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or hexane) containing an internal standard (e.g., undecane). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction and Analysis of Insect Cuticular Hydrocarbons

This protocol is for the extraction and analysis of BCHCs from insect cuticles.

  • Extraction:

    • Place a single insect (or a pooled sample of smaller insects) in a glass vial.

    • Add a known volume of a non-polar solvent (e.g., 200 µL of hexane) and agitate for 5-10 minutes.

    • Carefully remove the solvent and transfer it to a clean vial.

  • Sample Preparation:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the hydrocarbon residue in a small, known volume of hexane (B92381) containing an internal standard.

  • GC-MS Analysis:

    • Inject an aliquot of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of a wide range of hydrocarbon chain lengths (e.g., initial temperature of 50°C, ramp to 320°C).

    • Identify the compounds based on their retention times and mass spectra compared to known standards and library data.

GCMS_Analysis_Workflow Sample_Extraction Hydrocarbon Extraction Solvent_Evaporation Solvent Evaporation Sample_Extraction->Solvent_Evaporation Resuspension Resuspension in Solvent with Internal Standard Solvent_Evaporation->Resuspension GC_Injection GC Injection & Separation Resuspension->GC_Injection MS_Detection Mass Spectrometry Detection GC_Injection->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

References

Methodological & Application

Application Note: GC-MS Analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane, 3-ethyl-5-(2-ethylbutyl)- (C26H54, CAS: 55282-12-7) is a long-chain branched alkane with a molecular weight of 366.7 g/mol .[1] This class of compounds is of growing interest in various scientific fields, including petrochemical analysis, environmental monitoring, and the study of biological systems, as they can serve as biomarkers. For instance, this specific compound has been identified in plant extracts, highlighting its natural origin and potential role in chemotaxonomy. The accurate identification and quantification of such complex branched alkanes are crucial for understanding their function and distribution.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like Octadecane, 3-ethyl-5-(2-ethylbutyl)-. Its high chromatographic resolution separates complex mixtures, while the mass spectrometer provides detailed structural information, enabling confident identification. This application note provides a detailed protocol for the GC-MS analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-, intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

A summary of the key physicochemical properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is presented in the table below.

PropertyValueReference
Molecular FormulaC26H54[1]
Molecular Weight366.7 g/mol [1]
CAS Number55282-12-7
IUPAC Name3-ethyl-5-(2-ethylbutyl)octadecane[1]

Experimental Protocols

This section details the recommended methodology for the GC-MS analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Sample Preparation

Given that Octadecane, 3-ethyl-5-(2-ethylbutyl)- may be present in complex matrices such as plant extracts or environmental samples, appropriate sample preparation is critical to remove interferences and concentrate the analyte.

  • Extraction: For solid samples, perform a solvent extraction using a non-polar solvent like hexane (B92381) or a mixture of hexane and dichloromethane. Sonication or Soxhlet extraction can be employed to improve extraction efficiency.

  • Cleanup: The crude extract may require a cleanup step to remove polar interferences. This can be achieved using solid-phase extraction (SPE) with a silica-based sorbent.

  • Solvent Exchange and Concentration: The final extract should be in a volatile solvent suitable for GC-MS analysis, such as hexane. If necessary, gently evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of the appropriate solvent.

  • Final Sample: The final sample concentration should be adjusted to fall within the linear range of the instrument, typically in the low µg/mL range.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-. These are based on general protocols for long-chain branched alkanes and should be optimized for your specific instrumentation and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar column, e.g., DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature280 °C
Injection Volume1 µL, splitless mode
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, hold for 10 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Rangem/z 40-500
Solvent Delay5 minutes

Data Presentation

Expected Retention Time and Mass Spectrum

Based on available data, the retention time for Octadecane, 3-ethyl-5-(2-ethylbutyl)- under conditions similar to those described above is approximately 20.59 minutes .[2] The mass spectrum of alkanes is characterized by fragmentation patterns involving the loss of alkyl groups. For branched alkanes, fragmentation is favored at the branching points. The mass spectrum of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is expected to show characteristic fragment ions for long-chain alkanes, though a prominent molecular ion peak (m/z 366.7) may be weak or absent in EI.

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using a certified standard of Octadecane, 3-ethyl-5-(2-ethylbutyl)-. The following table provides representative quantitative data that can be expected for the analysis of long-chain alkanes.

ParameterRepresentative Value
Linear Dynamic Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Mandatory Visualization

GC-MS Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Plant Extract) Extraction Solvent Extraction (Hexane/DCM) Sample->Extraction Cleanup Solid-Phase Extraction (Silica Cartridge) Extraction->Cleanup Concentration Solvent Exchange & Concentration Cleanup->Concentration FinalSample Final Sample in Volatile Solvent Concentration->FinalSample Injection Injection (1 µL, Splitless) FinalSample->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification (Calibration Curve) MassSpectrum->Quantification Report Final Report Quantification->Report

GC-MS analysis workflow for Octadecane, 3-ethyl-5-(2-ethylbutyl)-.
Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes.

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_output Output Data cluster_interpretation Interpretation Analyte Octadecane, 3-ethyl-5-(2-ethylbutyl)- GC Gas Chromatography Analyte->GC MS Mass Spectrometry GC->MS RT Retention Time (~20.59 min) GC->RT MassSpec Mass Spectrum (Characteristic Fragments) MS->MassSpec Identification Compound Identification RT->Identification MassSpec->Identification Quant Quantification Identification->Quant

Logical flow from analyte to identification and quantification.

References

Application Notes and Protocols for NMR Spectroscopy of Long-Chain Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the detailed structural elucidation of long-chain branched alkanes. These molecules are fundamental components in various fields, including petroleum chemistry, polymer science, and materials science. The complexity of their ¹H NMR spectra often arises from significant signal overlap due to the small chemical shift dispersion. However, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, INADEQUATE) NMR experiments enables the unambiguous assignment of proton and carbon signals. This provides invaluable insights into the molecular framework, including the degree, type, and length of branching.[1][2][3][4][5]

These application notes provide a comprehensive guide to the analysis of long-chain branched alkanes using NMR spectroscopy. Detailed protocols for sample preparation and various NMR experiments are outlined, along with data interpretation strategies, to serve as a practical resource for obtaining and interpreting high-quality NMR data.

Data Presentation: Characteristic NMR Data for Long-Chain Branched Alkanes

The chemical shifts of protons and carbons in alkanes are highly sensitive to their local electronic environment. Branching introduces distinct structural motifs such as methine (CH) and quaternary carbons, which have characteristic spectral features.

¹H NMR Chemical Shifts

Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[4][6] The precise chemical shift is dependent on the substitution pattern.[7][8][9][10]

Proton TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃0.7 - 1.3
Secondary (methylene)R₂-CH₂1.2 - 1.7
Tertiary (methine)R₃-CH1.4 - 1.9

Note: These are general ranges and can be influenced by neighboring functional groups and long-range effects.

¹³C NMR Chemical Shifts

¹³C NMR spectroscopy provides detailed information about the carbon skeleton. The chemical shifts of carbons in alkanes are spread over a wider range than proton shifts, making it a powerful tool for structural analysis.[11][12]

Carbon TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃10 - 20
Secondary (methylene)R₂-CH₂20 - 45
Tertiary (methine)R₃-CH25 - 50
QuaternaryR₄-C30 - 40

Note: Specific chemical shifts can be influenced by the length and substitution pattern of the alkyl chains. For instance, in polyethylene (B3416737), the presence of long-chain branches can be detected by analyzing the signals of carbons in the β-position to the branching point.[1][2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[13][14][15][16][17]

Materials:

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[13][14]

  • Deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), tetrachloroethane-d₄)[1][13]

  • Pasteur pipette and cotton or glass wool for filtration[13][14]

  • Vortex mixer

Protocol:

  • Sample Weighing: Weigh approximately 5-20 mg of the long-chain branched alkane sample directly into a clean, dry vial. The exact amount will depend on the molecular weight and the specific NMR experiment being performed. For ¹³C NMR, a higher concentration is generally preferred due to the lower natural abundance of the ¹³C isotope.[14]

  • Solvent Addition: Add approximately 0.5-0.7 mL of a suitable deuterated solvent to the vial.[14][16] For polyethylene samples, tetrachloroethane-d₄ is often used, and the experiment is run at elevated temperatures (e.g., 393 K).[1]

  • Dissolution: Vortex the sample until it is fully dissolved. Gentle heating may be required for some high molecular weight or highly crystalline samples.

  • Filtration: If any solid particles are present, filter the solution into the NMR tube using a Pasteur pipette with a small plug of cotton or glass wool to prevent line broadening in the spectrum.[13][14]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.[13][17]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[14]

1D NMR Experiments

This is the initial and most fundamental NMR experiment performed.

Protocol:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

This experiment provides information on the carbon skeleton of the molecule.

Protocol:

  • Use the same sample and ensure the spectrometer is locked and shimmed.

  • Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.

  • Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[18]

  • A longer relaxation delay may be necessary for the quantitative analysis of quaternary carbons.

  • Process the FID similarly to the ¹H spectrum.

DEPT experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.[4]

Protocol:

  • Run two separate experiments: DEPT-90 and DEPT-135.

  • DEPT-90: This spectrum will only show signals for CH (methine) carbons.[4]

  • DEPT-135: This spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.[4]

  • By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, the multiplicity of each carbon can be determined.

DEPT_Logic C_Spectrum Broadband ¹³C Spectrum (CH, CH₂, CH₃, Cq) Analysis Comparative Analysis C_Spectrum->Analysis DEPT90 DEPT-90 (CH only) DEPT90->Analysis DEPT135 DEPT-135 (CH, CH₃ positive) (CH₂ negative) DEPT135->Analysis CH CH (Methine) Analysis->CH CH2 CH₂ (Methylene) Analysis->CH2 CH3 CH₃ (Methyl) Analysis->CH3 Cq Cq (Quaternary) Analysis->Cq

Caption: Logical flow for determining carbon multiplicity using DEPT NMR.

2D NMR Experiments

Two-dimensional NMR techniques are crucial for elucidating the complex structures of branched alkanes by resolving overlapping signals.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is useful for tracing out proton-proton connectivity networks.

Protocol:

  • Set up a standard COSY experiment.

  • Optimize the spectral width in both dimensions to include all proton resonances of interest.

  • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

  • Process the 2D data by applying Fourier transformation in both dimensions, phasing, and symmetrization.

  • Analyze the cross-peaks, which indicate correlations between coupled protons.

The HSQC experiment correlates proton signals with their directly attached carbon atoms. This is a very sensitive 2D experiment that is essential for assigning carbon resonances.[18]

Protocol:

  • Set up a standard HSQC experiment.

  • The direct dimension (F2) corresponds to the ¹H spectrum, and the indirect dimension (F1) corresponds to the ¹³C spectrum.

  • Set the spectral widths to cover the relevant regions for both ¹H and ¹³C.

  • Optimize the number of increments in the indirect dimension for desired resolution.

  • Process the 2D data and analyze the cross-peaks, which show which protons are attached to which carbons.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different spin systems and elucidating the overall carbon skeleton.

Protocol:

  • Set up a standard HMBC experiment.

  • The experiment is similar to HSQC but detects longer-range couplings.

  • The long-range coupling constant (J) is typically optimized for a value between 4 and 10 Hz.

  • Analysis of the cross-peaks allows for the assembly of molecular fragments.

The 2D INADEQUATE experiment is the most definitive method for determining the carbon skeleton as it directly shows carbon-carbon connectivities.[19][20][21] However, it is a very insensitive experiment due to the low probability of two ¹³C atoms being adjacent to each other at natural abundance.[19]

Protocol:

  • This experiment requires a highly concentrated sample and a long acquisition time.[19]

  • The pulse sequence is set up to detect correlations between adjacent ¹³C nuclei.

  • The resulting spectrum shows pairs of satellite signals for each pair of coupled carbons.

  • Connecting these pairs of signals allows for the direct tracing of the carbon backbone.

NMR_Workflow Start Sample Preparation H1 ¹H NMR Start->H1 C13 ¹³C NMR H1->C13 DEPT DEPT (90 & 135) C13->DEPT COSY 2D COSY DEPT->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC INADEQUATE 2D INADEQUATE (if necessary) HMBC->INADEQUATE Analysis Data Analysis & Integration HMBC->Analysis INADEQUATE->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for the NMR analysis of long-chain branched alkanes.

References

Application Note & Protocol: Quantification of Long-Chain Hydrocarbons in Complex Matrices using Octadecane, 3-ethyl-5-(2-ethylbutyl)- as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis in chromatography relies on precise and accurate measurements. The use of an internal standard (IS) is a widely adopted technique to improve the reliability of quantification by correcting for variations in sample injection volume, sample preparation, and instrument response.[1][2][3][4][5] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample.[1][6][7] This application note describes a detailed protocol for the use of Octadecane, 3-ethyl-5-(2-ethylbutyl)- as an internal standard for the quantification of long-chain hydrocarbons in complex organic matrices by Gas Chromatography-Mass Spectrometry (GC-MS).

Octadecane, 3-ethyl-5-(2-ethylbutyl)- (CAS No. 55282-12-7) is a highly branched, saturated hydrocarbon with a molecular weight of 366.71 g/mol .[8][9][10] Its high boiling point and non-polar nature make it a suitable candidate as an internal standard for the analysis of other long-chain alkanes and related lipophilic compounds.

Physicochemical Properties of Internal Standard

PropertyValueReference
CAS Number 55282-12-7[8][10]
Molecular Formula C26H54[8][9][10][11]
Molecular Weight 366.71 g/mol [8][9]
Boiling Point 395.87 °C (estimate)[8]
Melting Point -51 °C[8]
Density 0.8115 g/cm³[8]

Experimental Protocol

This protocol outlines the steps for the preparation of standards and samples, GC-MS analysis, and data processing for the quantification of a hypothetical mixture of long-chain hydrocarbons (e.g., C20-C30 linear alkanes) in a complex matrix.

1. Materials and Reagents

  • Octadecane, 3-ethyl-5-(2-ethylbutyl)- (Internal Standard, IS)

  • Analyte standards (e.g., Eicosane, Docosane, Tetracosane, Hexacosane, Octacosane, Triacontane)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane, GC grade)

  • Sample matrix (e.g., botanical extract, petroleum fraction)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with caps (B75204) and septa

2. Preparation of Standard Solutions

a. Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 25 mg of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

  • Dissolve it in the chosen solvent in a 25 mL volumetric flask and make up to the mark. This results in a 1 mg/mL (1000 µg/mL) stock solution.

b. Analyte Stock Solution (Analyte Stock):

  • Accurately weigh approximately 25 mg of each target analyte.

  • Dissolve them together in the chosen solvent in a 25 mL volumetric flask and make up to the mark to create a mixed analyte stock solution of 1 mg/mL for each component.

c. Calibration Standards:

  • Prepare a series of calibration standards by diluting the Analyte Stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • To each calibration standard, add a constant amount of the IS Stock solution to achieve a final IS concentration of 20 µg/mL in each standard.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the homogenized sample matrix into a centrifuge tube.

  • Add a known volume of the IS Stock solution to achieve a final concentration of 20 µg/mL after the final dilution.

  • Perform the necessary extraction procedure for the target analytes from the matrix (e.g., liquid-liquid extraction, solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in a known volume of the analytical solvent (e.g., 1 mL).

  • Filter the final extract through a 0.22 µm syringe filter into a GC vial.

4. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Presentation

Table 1: Hypothetical Calibration Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.05,200100,5000.052
5.026,100101,0000.258
10.051,50099,8000.516
25.0128,000100,2001.277
50.0255,00099,5002.563
100.0512,000100,8005.079

Table 2: Hypothetical Sample Analysis Results

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)Final Conc. in Sample (µg/g)
Sample A85,30098,9000.86216.8168
Sample B15,400101,5000.1522.929

Visualization of Workflows

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare IS Stock Solution prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample with IS prep_is->prep_sample prep_analyte Prepare Analyte Stock Solution prep_analyte->prep_cal gcms GC-MS Analysis prep_cal->gcms prep_sample->gcms peak_integration Peak Integration gcms->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Analytes in Sample ratio_calc->quantification calibration_curve->quantification

Caption: Experimental workflow from preparation to quantification.

internal_standard_logic cluster_inputs Inputs cluster_processing Processing cluster_output Output analyte_response Analyte Response (Area_A) response_ratio Response Ratio (Area_A / Area_IS) analyte_response->response_ratio is_response IS Response (Area_IS) is_response->response_ratio analyte_conc Analyte Concentration (Conc_A) conc_ratio Concentration Ratio (Conc_A / Conc_IS) analyte_conc->conc_ratio calibration Calibration Curve (Response Ratio vs. Conc_A) analyte_conc->calibration is_conc IS Concentration (Conc_IS) is_conc->conc_ratio response_ratio->calibration unknown_conc Unknown Analyte Concentration calibration->unknown_conc

Caption: Logical flow of internal standard calibration.

The use of Octadecane, 3-ethyl-5-(2-ethylbutyl)- as an internal standard provides a reliable method for the quantification of long-chain hydrocarbons in complex matrices. Its chemical properties make it an excellent choice to compensate for variations during sample preparation and analysis, leading to improved accuracy and precision of the results. The protocol described herein can be adapted for various applications in environmental, petrochemical, and food science research.

References

Application Notes and Protocols for the Purification of Octadecane, 3-ethyl-5-(2-ethylbutyl)- from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a long-chain branched alkane with the molecular formula C26H54 and a molecular weight of 366.7 g/mol [1][2][3]. This compound has been identified as a natural product, found in organisms such as Streptomyces parvulus and as a component in some essential oils[1][2]. Research has indicated its potential as an antioxidant and antibacterial agent, making its purification from natural sources a topic of interest for various applications, including cosmetics, pharmaceuticals, and industrial lubricants[1]. This document provides detailed protocols for the isolation and purification of Octadecane, 3-ethyl-5-(2-ethylbutyl)- from essential oils.

Data Presentation

Table 1: Physicochemical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

PropertyValueReference
Molecular FormulaC26H54[1][3]
Molecular Weight366.7 g/mol [1][2]
IUPAC Name3-ethyl-5-(2-ethylbutyl)octadecane[1][3]
CAS Registry Number55282-12-7[1][3]
Predicted logP11.071[4]
Predicted Boiling Point~450-500 °C (Estimated)

Table 2: Comparison of Purification Techniques for Long-Chain Alkanes

TechniquePrincipleApplicability for Branched AlkanesKey AdvantagesKey Limitations
Fractional DistillationSeparation based on differences in boiling points.Suitable for separating alkanes with significantly different molecular weights.Scalable, well-established for hydrocarbon separation.Not effective for separating isomers with similar boiling points.
Urea AdductionFormation of crystalline inclusion complexes with linear n-alkanes, excluding branched isomers.Highly effective for separating linear from branched alkanes.High selectivity for linear alkanes.Less effective for isolating the branched fraction from other non-adducting compounds.
Column ChromatographySeparation based on differential adsorption to a stationary phase.Effective for separating compounds with different polarities.Versatile, can be adapted with different stationary and mobile phases.Can be time-consuming and require significant solvent volumes.
Preparative GCSeparation of volatile compounds in the gas phase based on their interaction with a stationary phase.High-resolution separation of isomers.High purity of isolated compounds.Limited sample capacity, requires compound to be volatile and thermally stable.

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Plant Material

This protocol describes the extraction of the essential oil from the plant matrix using steam distillation, a common method for obtaining essential oils[5][6].

Materials:

  • Plant material (e.g., leaves, bark, rhizomes)

  • Distilled water

  • Steam distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Collection flasks

Procedure:

  • Preparation of Plant Material: Weigh a suitable amount of fresh or dried plant material. Reduce the particle size by grinding or chopping to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material in the distillation flask and add distilled water until the material is fully submerged.

  • Distillation: Heat the flask using a heating mantle to generate steam. The steam will pass through the plant material, volatilizing the essential oil components.

  • Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid. Collect the distillate, which will consist of a biphasic mixture of water and the essential oil.

  • Separation of Essential Oil: Transfer the collected distillate to a separatory funnel. Allow the layers to separate. The less dense essential oil will typically form the upper layer. Carefully drain the lower aqueous layer.

  • Drying the Essential Oil: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Purification of Octadecane, 3-ethyl-5-(2-ethylbutyl)- using Column Chromatography

This protocol outlines the separation of the target compound from the crude essential oil based on polarity.

Materials:

  • Crude essential oil extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Hexane (B92381) (or other non-polar solvent)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Rotary evaporator

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with hexane. As a non-polar alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)- is expected to elute early in the fractionation process.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound. As alkanes are not UV active, a visualizing agent such as potassium permanganate (B83412) stain will be required.

  • Pooling and Concentration: Pool the fractions that contain the purified compound. Remove the solvent using a rotary evaporator to obtain the purified Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

  • Purity Analysis: Assess the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS). A single peak with the correct mass spectrum will indicate a pure compound.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analytical verification of the purity of the isolated compound.

Materials:

  • Purified sample of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

  • GC-MS instrument with a suitable capillary column (e.g., non-polar)

  • Helium (or other carrier gas)

  • Solvent for sample dilution (e.g., hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified sample in hexane.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the sample based on their volatility and interaction with the column's stationary phase. The mass spectrometer will then fragment the eluted compounds and generate a mass spectrum for each.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra. A pure sample of Octadecane, 3-ethyl-5-(2-ethylbutyl)- should show a single major peak in the chromatogram. The mass spectrum of this peak should be compared with a reference spectrum from a database (e.g., NIST) to confirm the identity of the compound.

Visualizations

experimental_workflow cluster_extraction Essential Oil Extraction cluster_purification Purification cluster_analysis Analysis A Plant Material B Steam Distillation A->B C Crude Essential Oil B->C D Column Chromatography C->D Load onto column E Fraction Collection D->E F TLC Monitoring E->F G Pooling & Concentration F->G H GC-MS Analysis G->H Purity check I Purified Compound H->I signaling_pathway_placeholder cluster_logic Purification Logic A Crude Essential Oil (Complex Mixture) B Fractional Distillation (Initial Separation by Boiling Point) A->B C Alkane-rich Fraction B->C D Urea Adduction (Separation of Branched from Linear) C->D E Branched Alkane Fraction D->E F Preparative GC (High-Resolution Separation) E->F G Purified Octadecane, 3-ethyl-5-(2-ethylbutyl)- F->G

References

Application Notes and Protocols: Octadecane, 3-ethyl-5-(2-ethylbutyl)- in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane, 3-ethyl-5-(2-ethylbutyl)-, with the CAS number 55282-12-7, is a long-chain branched alkane (C26H54) that serves as a multifunctional ingredient in cosmetic and personal care formulations.[1][2] Its highly branched structure and saturated nature impart desirable sensory and functional properties, positioning it as a versatile component in a wide range of products. These application notes provide a comprehensive overview of its functions, physicochemical properties, and detailed protocols for its evaluation and use in cosmetic science.

Primary Functions in Cosmetics:

  • Emollient: Forms a protective barrier on the skin, helping to reduce moisture loss and leaving the skin feeling soft and smooth.

  • Skin Conditioning Agent: Improves the overall appearance and feel of the skin.[1]

  • Solvent: Effectively dissolves other ingredients, enhancing the stability and efficacy of cosmetic formulations.[3]

Additionally, preliminary research suggests that Octadecane, 3-ethyl-5-(2-ethylbutyl)- may possess antioxidant and antibacterial properties, which could offer further benefits in cosmetic applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is presented in Table 1. These properties are crucial for formulation development, influencing factors such as texture, stability, and skin feel.

Table 1: Physicochemical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

PropertyValueReference
CAS Number 55282-12-7[1][4]
Molecular Formula C26H54[1][4]
Molecular Weight 366.71 g/mol [2][4]
Appearance Data not available; typically a clear, colorless liquid for similar branched alkanes.
Melting Point -51°C[3][4]
Boiling Point (estimate) 395.87°C[3][4]
Density 0.8115 g/cm³[3][4]
Refractive Index 1.4524[3][4]

Application in Cosmetic Formulations

Due to its properties, Octadecane, 3-ethyl-5-(2-ethylbutyl)- is suitable for a variety of cosmetic products, including:

  • Skincare: Moisturizers, serums, lotions, and creams.

  • Suncare: Sunscreens and after-sun products.

  • Color Cosmetics: Foundations, concealers, and lipsticks.

  • Haircare: Conditioners and styling products.

The highly branched structure of this alkane contributes to a light, non-greasy skin feel and good spreadability, making it an excellent alternative to traditional oils and silicones.

Experimental Protocols

The following protocols are designed to evaluate the performance and safety of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in cosmetic formulations.

Performance Evaluation

Objective: To characterize the sensory profile of Octadecane, 3-ethyl-5-(2-ethylbutyl)- and compare it to other common emollients.

Methodology:

  • Panelist Selection: Recruit a panel of 10-15 trained sensory assessors.

  • Sample Preparation: Prepare samples of Octadecane, 3-ethyl-5-(2-ethylbutyl)- and benchmark emollients (e.g., Cyclopentasiloxane, Dimethicone, Isopropyl Myristate) at 100% concentration.

  • Application: Apply a standardized amount (e.g., 0.1 mL) of each sample to a designated area on the panelists' forearms.

  • Evaluation: Panelists will evaluate the samples based on a set of predefined sensory attributes at specified time points (e.g., during application, 1 minute after, and 10 minutes after).

  • Attributes for Evaluation:

    • Spreadability: Ease of application and coverage.

    • Absorbency: Speed of penetration into the skin.

    • Greasiness: Perception of oily residue.

    • Tackiness: Stickiness of the skin after application.

    • Smoothness: Sensation of skin softness.

    • Shine: Visual gloss on the skin.

  • Data Collection: Panelists will rate the intensity of each attribute on a 10-point scale.

  • Data Analysis: Calculate the mean scores for each attribute and perform statistical analysis to identify significant differences between samples.

Hypothetical Data Presentation:

Table 2: Hypothetical Sensory Panel Results

Attribute (Scale 1-10)Octadecane, 3-ethyl-5-(2-ethylbutyl)-CyclopentasiloxaneIsopropyl Myristate
Spreadability 8.59.07.5
Absorbency 7.08.56.0
Greasiness 2.51.55.0
Tackiness 1.01.02.0
Smoothness 8.07.57.0
Shine 3.02.04.5

Diagram of Experimental Workflow:

Sensory_Panel_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation Panelist_Selection->Sample_Prep Application Standardized Application Sample_Prep->Application Evaluation Sensory Evaluation at Time Points Application->Evaluation Data_Collection Data Collection (Rating Scales) Evaluation->Data_Collection Data_Analysis Statistical Analysis & Reporting Data_Collection->Data_Analysis

Sensory Panel Analysis Workflow

Objective: To quantitatively measure the spreadability of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Methodology:

  • Sample Preparation: Place a standardized volume (e.g., 1 mL) of the sample between two glass plates.

  • Measurement: Apply a series of known weights (e.g., 50g, 100g, 200g, 500g) to the top plate for a fixed duration (e.g., 1 minute).

  • Data Collection: Measure the diameter of the circle formed by the spread sample after each weight application.

  • Calculation: Calculate the spread area for each weight.

  • Data Analysis: Plot the spread area against the applied weight to determine the spreadability coefficient.

Hypothetical Data Presentation:

Table 3: Hypothetical Spreadability Results

Applied Weight (g)Spread Area (mm²) of Octadecane, 3-ethyl-5-(2-ethylbutyl)-
50 350
100 550
200 800
500 1200

Objective: To evaluate the effect of a formulation containing Octadecane, 3-ethyl-5-(2-ethylbutyl)- on skin hydration and barrier function.

Methodology:

  • Panelist Selection: Recruit a panel of 15-20 volunteers with dry to normal skin.

  • Test Product: A simple oil-in-water emulsion containing 5% Octadecane, 3-ethyl-5-(2-ethylbutyl)-. A placebo formulation without the active ingredient will be used as a control.

  • Acclimatization: Panelists will acclimatize in a controlled environment (temperature and humidity) for 30 minutes before measurements.

  • Baseline Measurements: Measure baseline skin hydration (Corneometer) and Transepidermal Water Loss (TEWL) (Tewameter) on designated areas of the forearms.

  • Product Application: Apply a standardized amount of the test and placebo formulations to the respective test sites.

  • Post-Application Measurements: Measure skin hydration and TEWL at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: Calculate the percentage change in skin hydration and TEWL from baseline for both formulations and perform statistical analysis.

Hypothetical Data Presentation:

Table 4: Hypothetical Skin Moisturization Results (at 4 hours)

ParameterPlacebo Formulation5% Octadecane, 3-ethyl-5-(2-ethylbutyl)- Formulation
% Increase in Skin Hydration 15%45%
% Decrease in TEWL 5%20%

Diagram of Logical Relationships for Moisturization:

Moisturization_Logic Ingredient Octadecane, 3-ethyl-5-(2-ethylbutyl)- Emolliency Emollient Properties Ingredient->Emolliency Occlusion Forms Occlusive Film Emolliency->Occlusion Hydration Increased Skin Hydration (Corneometer) Occlusion->Hydration TEWL Decreased TEWL (Tewameter) Occlusion->TEWL Barrier Improved Skin Barrier Function Hydration->Barrier TEWL->Barrier

Mechanism of Skin Moisturization
Safety and Toxicity Evaluation

The safety of isoparaffins in cosmetics has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe in the present practices of use and concentration when formulated to be non-irritating. A read-across approach from existing data on similar branched alkanes can be used to support the safety of Octadecane, 3-ethyl-5-(2-ethylbutyl)-. However, the following tests can be conducted for a comprehensive safety assessment.

Objective: To assess the potential for skin irritation and sensitization.

Methodology:

  • Panelist Selection: Recruit a panel of at least 50 healthy volunteers.

  • Induction Phase: Apply the test material (e.g., at 10% in a suitable vehicle) under an occlusive or semi-occlusive patch to the same site on the back for nine consecutive 24-hour periods.

  • Rest Phase: A 10-21 day rest period follows the induction phase.

  • Challenge Phase: Apply a challenge patch to a naive site.

  • Evaluation: Score the skin reactions for erythema, edema, and other signs of irritation at 24 and 48 hours after patch removal during both phases.

Objective: To evaluate the mutagenic potential of the ingredient.

Methodology:

  • Test System: Use histidine-dependent strains of Salmonella typhimurium.

  • Procedure: Expose the bacterial strains to various concentrations of Octadecane, 3-ethyl-5-(2-ethylbutyl)-, both with and without metabolic activation (S9 mix).

  • Evaluation: Count the number of revertant colonies that can grow on a histidine-free medium. A significant increase in revertants compared to the negative control indicates mutagenic potential.

Conclusion

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a promising multifunctional ingredient for the cosmetic industry, offering excellent emollient, skin conditioning, and solvent properties with a favorable sensory profile. The experimental protocols outlined in these application notes provide a robust framework for researchers and formulators to evaluate its performance and safety, enabling its effective incorporation into innovative cosmetic products. While a read-across from other isoparaffins suggests a good safety profile, specific testing is recommended to substantiate claims and ensure consumer safety for new formulations.

References

Application Notes and Protocols for Antifungal Activity Assay of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal activity of the hydrophobic compound Octadecane, 3-ethyl-5-(2-ethylbutyl)-. This long-chain alkane has been identified as a bioactive compound in plant extracts and has demonstrated potential antifungal efficacy against a range of plant and human pathogenic fungi.[1] The protocols provided below are based on established methodologies for antifungal susceptibility testing of hydrophobic compounds.

I. Application Notes

Compound Overview:

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a saturated hydrocarbon. Its hydrophobic nature presents challenges in aqueous-based antifungal assays, necessitating specific considerations for sample preparation and dispersion to ensure accurate and reproducible results.

Mechanism of Action:

The precise mechanism of antifungal action for long-chain alkanes like Octadecane, 3-ethyl-5-(2-ethylbutyl)- is not well-defined in the currently available literature. However, it is hypothesized that their lipophilic nature may facilitate disruption of the fungal cell membrane integrity, leading to increased permeability and ultimately cell death. Further research is required to elucidate the specific signaling pathways or molecular targets.

Key Experimental Considerations:

  • Solubility: Due to its high hydrophobicity, Octadecane, 3-ethyl-5-(2-ethylbutyl)- is insoluble in water and many polar solvents. A suitable non-fungistatic solvent, such as dimethyl sulfoxide (B87167) (DMSO), should be used for initial stock solution preparation. The final concentration of the solvent in the assay medium must be kept to a minimum (typically ≤1%) to avoid any inhibitory effects on fungal growth.

  • Controls: Appropriate controls are critical for valid results. These should include:

    • Positive Control: A known antifungal agent (e.g., Fluconazole, Amphotericin B) to confirm the susceptibility of the test organisms.

    • Negative Control: The solvent used to dissolve the test compound (e.g., DMSO) at the same final concentration used in the experimental wells to ensure it does not inhibit fungal growth.

    • Growth Control: Fungal inoculum in culture medium without any test compound or solvent to confirm the viability and normal growth of the organism.

  • Standardization of Inoculum: The concentration of the fungal inoculum should be standardized to ensure reproducibility. This is typically achieved by adjusting the turbidity of the fungal suspension to a 0.5 McFarland standard.

II. Quantitative Data Summary

For research purposes, the following table structure is recommended for presenting quantitative data obtained from the protocols described below.

Fungal SpeciesTest MethodMIC (µg/mL)Zone of Inhibition (mm)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicansBroth MicrodilutionData to be determinedN/AKnown value
Aspergillus nigerBroth MicrodilutionData to be determinedN/AKnown value
Fusarium oxysporumAgar (B569324) Well DiffusionN/AData to be determinedKnown value
Microsporum canisAgar Well DiffusionN/AData to be determinedKnown value

III. Experimental Protocols

Two standard methods for assessing antifungal activity are detailed below: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion for observing zones of growth inhibition.

A. Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Octadecane, 3-ethyl-5-(2-ethylbutyl)-

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate sterile liquid culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium. b. Prepare a suspension of fungal cells or spores in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). d. Dilute the standardized suspension in the culture medium to the final required inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in DMSO (e.g., 10 mg/mL). b. In a 96-well plate, perform serial two-fold dilutions of the stock solution in the culture medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent and non-inhibitory across all wells.

  • Assay Setup: a. Add 100 µL of the appropriate culture medium to each well of a 96-well plate. b. Add 100 µL of the test compound at 2x the final desired concentration to the first column of wells. c. Perform serial dilutions by transferring 100 µL from one column to the next. d. Prepare wells for positive, negative, and growth controls. e. Add 100 µL of the prepared fungal inoculum to each well (except for the sterility control wells).

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the specific fungus (e.g., 35-37°C for Candida albicans) for 24-48 hours.

  • Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader.

B. Protocol 2: Agar Well Diffusion Assay

This method is used to qualitatively assess the antifungal activity by measuring the zone of growth inhibition around a well containing the test compound.

Materials:

  • Octadecane, 3-ethyl-5-(2-ethylbutyl)-

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Fungal strains

  • Appropriate sterile agar medium (e.g., Potato Dextrose Agar, Sabouraud Dextrose Agar)

  • Positive control antifungal

  • Sterile cork borer or pipette tip

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates: a. Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation of Plates: a. Prepare a standardized fungal inoculum as described in the broth microdilution protocol. b. Using a sterile swab, evenly inoculate the entire surface of the agar plates with the fungal suspension.

  • Preparation of Wells: a. Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Application of Test Compound: a. Prepare a solution of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in DMSO at a known concentration. b. Add a fixed volume (e.g., 50-100 µL) of the test solution to the wells. c. Also, add the positive control and negative control (DMSO) to separate wells.

  • Incubation: a. Incubate the plates at the optimal temperature for the fungus for 24-72 hours, or until sufficient growth is observed in the control plates.

  • Measurement of Inhibition Zones: a. Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antifungal activity.

IV. Visualizations

experimental_workflow_broth_microdilution cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis prep_fungus Prepare Fungal Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Fungal Suspension prep_fungus->add_inoculum prep_compound Prepare Serial Dilutions of Octadecane, 3-ethyl-5-(2-ethylbutyl)- prep_compound->add_inoculum add_controls Add Positive, Negative, and Growth Controls incubate Incubate at 35-37°C for 24-48 hours add_inoculum->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.

experimental_workflow_agar_well_diffusion cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_plate Prepare Agar Plate inoculate_plate Inoculate Agar Surface prep_plate->inoculate_plate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate_plate prep_compound Prepare Compound Solution add_compound Add Compound and Controls to Wells prep_compound->add_compound create_wells Create Wells in Agar inoculate_plate->create_wells create_wells->add_compound incubate Incubate at Optimal Temperature for 24-72 hours add_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

References

Assessing the Oxidative Stability of Branched Alkanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals, understanding the reactivity of branched alkanes towards oxidative processes is crucial. While the term "antioxidant capacity" is typically reserved for molecules that can donate electrons or hydrogen atoms to neutralize free radicals, saturated hydrocarbons like branched alkanes do not function as classical antioxidants. Instead, the pertinent characteristic for these molecules is their oxidative stability , which refers to their inherent resistance to oxidation.

Branched alkanes, which are fundamental components of many pharmaceutical excipients, lubricants, and organic formulations, exhibit different oxidative behavior compared to their linear counterparts. This difference is primarily attributed to the presence of tertiary carbon-hydrogen (C-H) bonds in branched structures, which are weaker and more susceptible to hydrogen abstraction than the primary and secondary C-H bonds found in linear alkanes.[1] Consequently, branched alkanes may react more readily in the initial stages of oxidation.[1] However, overall stability is a complex interplay of factors including steric hindrance and the stability of the resulting radical intermediates.[1] In fact, branched alkanes are generally considered to be more stable than their straight-chain isomers due to their lower heats of combustion, which is linked to a more compact electronic structure.[2][3][4]

These application notes provide an overview of the principles of oxidative stability of branched alkanes and detail standard protocols for assessing the antioxidant capacity of lipophilic compounds. While not directly measuring a non-existent "antioxidant capacity" of the alkanes themselves, these methods are essential for evaluating the overall oxidative stability of formulations containing branched alkanes or for assessing the antioxidant potential of other lipophilic substances that may be included in such formulations.

Conceptual Framework: Oxidative Stability vs. Antioxidant Capacity

The following diagram illustrates the distinction between the concepts of oxidative stability, which is relevant to branched alkanes, and antioxidant capacity, which is a property of radical-scavenging molecules.

Caption: Diagram illustrating the difference between oxidative stability and antioxidant capacity.

Data Presentation: Summary of Lipophilic Antioxidant Capacity Assays

The following table summarizes key parameters for the most common assays used to evaluate the antioxidant capacity of lipophilic compounds. These methods are suitable for assessing the overall antioxidant properties of a formulation containing branched alkanes.

Assay Principle Radical/Oxidant Measurement Wavelength Standard Applicability
ORAC Hydrogen Atom Transfer (HAT)[5][6]Peroxyl radical (from AAPH)[7][8]485 nm (Ex), 520 nm (Em)[9]Trolox[7][8]Hydrophilic and Lipophilic[9][10][11]
DPPH Single Electron Transfer (SET)[5][6]2,2-diphenyl-1-picrylhydrazyl (DPPH•)[12][13]517 nm[12][13]Trolox, Ascorbic Acid[12][14]Primarily Lipophilic (soluble in organic media)[6]
ABTS Single Electron Transfer (SET)[5][6]2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+)[15]734 nm[15]Trolox[15]Hydrophilic and Lipophilic[6][15][16]
FRAP Single Electron Transfer (SET)[5]Ferric (Fe³⁺) to Ferrous (Fe²⁺) reduction[5]593 nm[5]FeSO₄ or Trolox[5]Hydrophilic and Lipophilic[10][11][17][18]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted for the assessment of lipophilic substances.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[9][19][20]

Experimental Workflow:

ORAC Assay Workflow for Lipophilic Samples A Sample Preparation Dissolve lipophilic sample in acetone (B3395972), then dilute in 50% acetone. B Plate Loading Add 25 µL of sample/standard/blank to a 96-well black microplate. A->B C Add Fluorescein (B123965) Add 150 µL of fluorescein working solution to each well. B->C D Incubation Incubate at 37°C for 30 minutes. C->D E Initiate Reaction Add 25 µL of AAPH solution to each well. D->E F Fluorescence Reading Measure fluorescence every 1-2 min for 60-90 min (Ex: 485 nm, Em: 520 nm). E->F G Data Analysis Calculate Area Under the Curve (AUC) and determine Trolox Equivalents (TE). F->G

Caption: Workflow for the ORAC assay with lipophilic samples.

Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (75 mM, pH 7.4): Prepare and keep at 37°C.

    • Fluorescein Stock Solution (4 µM): Prepare in phosphate buffer and store at 4°C, protected from light.[20]

    • Fluorescein Working Solution: Immediately before use, dilute the stock solution 1:500 with phosphate buffer.[20]

    • AAPH Solution (75 mM): Dissolve 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in phosphate buffer. Prepare fresh daily.[7][20]

    • Trolox Standard: Prepare a stock solution and serial dilutions in the appropriate solvent.

  • Sample Preparation:

    • Dissolve lipophilic samples in 100% acetone and then dilute with 50% acetone to the desired concentration.[9][19]

  • Assay Procedure (96-well black microplate):

    • Pipette 25 µL of sample, Trolox standard, or blank (solvent) into the wells.[9][19]

    • Add 150 µL of the pre-warmed fluorescein working solution to all wells.[9][19]

    • Incubate the plate at 37°C for 30 minutes.[7][9][19]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[7][9][19]

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement and Analysis:

    • Measure the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[9]

    • Calculate the area under the fluorescence decay curve (AUC).

    • The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • Plot a standard curve of Net AUC versus Trolox concentration and determine the ORAC value of the samples, expressed as Trolox Equivalents (TE).[7]

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay measures the capacity of a substance to scavenge the stable DPPH free radical.[13] The reduction of DPPH is observed as a color change from violet to yellow.[13]

Experimental Workflow:

DPPH Assay Workflow A Reagent Preparation Prepare DPPH working solution in methanol (B129727) or ethanol (B145695). C Reaction Mixture Mix sample/standard with DPPH solution in a test tube or microplate well. A->C B Sample Preparation Dissolve sample in appropriate solvent (e.g., methanol, ethanol). B->C D Incubation Incubate in the dark at room temperature for 30 minutes. C->D E Absorbance Measurement Measure absorbance at 517 nm using a spectrophotometer. D->E F Data Analysis Calculate the percentage of radical scavenging activity. E->F

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol or ethanol.[13][21] Store in the dark.

  • Sample Preparation:

    • Dissolve the lipophilic samples and standards (e.g., Trolox) in the same solvent used for the DPPH solution.

  • Assay Procedure:

    • In a test tube or microplate well, add a specific volume of the sample or standard solution.

    • Add a fixed volume of the DPPH solution to initiate the reaction.[21]

    • Mix well and incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[13][21]

    • A control sample containing only the solvent and DPPH solution should be prepared.

  • Measurement and Analysis:

    • Measure the absorbance of the solutions at 517 nm.[13]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The results can be expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) or as Trolox Equivalents.[13]

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

The ABTS assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[15][22] Its versatility allows for the analysis of both hydrophilic and lipophilic substances.[6][15][16]

Experimental Workflow:

ABTS Assay Workflow A ABTS•+ Generation React ABTS with potassium persulfate in the dark for 12-16 hours. B Prepare Working Solution Dilute ABTS•+ stock with solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm. A->B C Reaction Mixture Add sample/standard to the ABTS•+ working solution. B->C D Incubation Incubate at room temperature for a specified time (e.g., 30 min). C->D E Absorbance Measurement Measure absorbance at 734 nm. D->E F Data Analysis Calculate % inhibition and determine Trolox Equivalent Antioxidant Capacity (TEAC). E->F

Caption: Workflow for the ABTS radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in a suitable solvent (water for hydrophilic, ethanol for lipophilic assays).[15]

    • Potassium Persulfate Solution (2.45 mM): Prepare in the same solvent.[15]

    • ABTS•+ Stock Solution: Mix the ABTS and potassium persulfate solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[6][15][22]

  • Assay Procedure:

    • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with the appropriate solvent (e.g., ethanol for lipophilic samples) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Prepare serial dilutions of the lipophilic sample and Trolox standard in the same solvent.

    • Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.[6]

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.[15]

    • Calculate the percentage inhibition of absorbance as described for the DPPH assay.

    • Plot a standard curve of % inhibition versus Trolox concentration to determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample.[6][15]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a substance to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[5]

Experimental Workflow:

FRAP Assay Workflow A Prepare FRAP Reagent Mix acetate (B1210297) buffer (pH 3.6), TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. B Warm Reagent Warm the FRAP reagent to 37°C. A->B C Reaction Mixture Add sample/standard to the pre-warmed FRAP reagent. B->C D Incubation Incubate at 37°C for a specified time (e.g., 4-60 minutes). C->D E Absorbance Measurement Measure absorbance at 593 nm. D->E F Data Analysis Compare absorbance to a standard curve (e.g., FeSO₄ or Trolox) to determine reducing power. E->F

Caption: Workflow for the FRAP assay.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[23] Warm to 37°C before use.

  • Sample Preparation:

    • Dissolve lipophilic samples in a suitable solvent. Note that the aqueous nature of the FRAP reagent can be a limitation for highly nonpolar compounds, and modifications such as the addition of methanol or surfactants may be necessary to improve solubility.[23]

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., FeSO₄ or Trolox) to a larger volume of the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C. The reaction time can vary, but a 4-minute endpoint is often suitable for high-throughput screening.[17][18]

  • Measurement and Analysis:

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox).

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

References

Application Notes and Protocols for the Isolation of Branched Alkanes from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation, separation, and quantification of branched alkanes from plant extracts. The methodology covers extraction, fractionation to separate branched from normal alkanes, and analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

Alkanes are saturated hydrocarbons that are major components of plant cuticular waxes. While linear alkanes (n-alkanes) are well-studied, branched alkanes also play significant roles in the chemical ecology of plants and are of interest for various industrial applications. This protocol details a robust method for the selective isolation and analysis of these branched-chain hydrocarbons.

Overall Experimental Workflow

The process begins with the extraction of total lipids from the plant material, followed by a fractionation step to isolate the alkane fraction. Subsequently, molecular sieves are employed to separate the branched and cyclic alkanes from the linear alkanes. The final step involves the identification and quantification of the branched alkanes using GC-MS.

Workflow A Plant Material (Dried and Ground) B Solvent Extraction (e.g., n-hexane) A->B Extraction C Total Lipid Extract B->C D Column Chromatography (Silica Gel) C->D Fractionation E Alkane Fraction D->E F Zeolite Molecular Sieve (5Å) E->F Separation G Branched/Cyclic Alkanes F->G H n-Alkanes (Adsorbed) F->H I GC-MS Analysis G->I Analysis J Data Analysis I->J

Caption: Experimental workflow for isolating branched alkanes.

Experimental Protocols

Plant Material Preparation
  • Drying: Dry the plant material (e.g., leaves, stems) at a temperature not exceeding 40°C to prevent the loss of volatile compounds. This can be achieved through air-drying in a well-ventilated area or by using a plant drying oven.

  • Grinding: Once dried, grind the plant material into a fine powder using a laboratory mill. This increases the surface area for efficient solvent extraction.[1]

Extraction of Total Lipids

A non-polar solvent such as n-hexane is optimal for extracting alkanes.[2][3] Soxhlet extraction is a thorough method, although other techniques like maceration or accelerated solvent extraction can also be employed.[4][5]

Protocol for Soxhlet Extraction:

  • Weigh approximately 20-30 g of the dried, powdered plant material and place it into a cellulose (B213188) extraction thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with n-hexane (approximately 250-300 mL).

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for at least 8-12 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, concentrate the crude extract using a rotary evaporator to remove the bulk of the solvent.

Fractionation to Isolate the Alkane Fraction

Column chromatography is used to separate the non-polar alkanes from more polar lipids in the total extract.

Protocol for Column Chromatography:

  • Column Preparation: Prepare a silica (B1680970) gel slurry in n-hexane and pour it into a glass chromatography column to create a packed bed. The size of the column will depend on the amount of extract.

  • Sample Loading: Dissolve the concentrated crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with n-hexane. Alkanes, being the least polar compounds, will elute first.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Spot the fractions on a silica TLC plate and develop it in a chamber with n-hexane as the mobile phase. Visualize the spots using an appropriate stain (e.g., iodine vapor or a potassium permanganate (B83412) dip). Alkanes will have a high Rf value.

  • Pooling and Concentration: Combine the fractions containing the alkanes and concentrate them using a rotary evaporator.

Separation of Branched Alkanes from n-Alkanes

This critical step utilizes zeolite molecular sieves, which have pores that selectively trap linear alkanes while allowing branched and cyclic molecules to pass through.[6] Zeolite 5A is commonly used for this purpose.[4][7]

ZeoliteSeparation cluster_0 Alkane Fraction in n-hexane cluster_1 Zeolite 5Å Molecular Sieve Column cluster_2 Eluate cluster_3 Adsorbed A n-Alkanes C Zeolite Matrix A->C Addition of Alkane Fraction B Branched Alkanes B->C Addition of Alkane Fraction D Branched Alkanes C->D Elution with n-hexane E n-Alkanes C->E Trapped in Pores

Caption: Separation of branched and n-alkanes using a zeolite molecular sieve.

Protocol for Zeolite Molecular Sieve Separation:

  • Activation of Zeolite: Activate the 5Å molecular sieve by heating it in a muffle furnace at 300-350°C for at least 4 hours to remove any adsorbed water. Allow it to cool in a desiccator before use.

  • Column Preparation: Pack a Pasteur pipette or a small glass column with the activated zeolite.

  • Sample Application: Dissolve the alkane fraction in a small volume of n-hexane and apply it to the top of the zeolite column.

  • Elution of Branched Alkanes: Elute the column with n-hexane. The branched and cyclic alkanes will pass through the column and can be collected in a clean vial.

  • Recovery of n-Alkanes (Optional): The n-alkanes can be recovered by dissolving the zeolite in hydrofluoric acid (HF). Caution: HF is extremely corrosive and toxic. This step should only be performed by trained personnel with appropriate safety precautions. A safer, though less common, alternative is to desorb the n-alkanes at high temperatures under a stream of inert gas.

  • Concentration: Concentrate the eluate containing the branched alkanes under a gentle stream of nitrogen gas.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying the individual branched alkanes.[6][8][9]

Sample Preparation for GC-MS:

  • Dissolve the final branched alkane fraction in a suitable volatile solvent like n-hexane or dichloromethane.[10][11][12]

  • Adjust the concentration to approximately 10 µg/mL.[10]

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[13]

  • Transfer the sample to a 2 mL GC autosampler vial.

GC-MS Parameters:

  • Injection Mode: Splitless injection is often preferred for trace analysis.[12]

  • Injector Temperature: Typically 250-280°C.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

  • Oven Temperature Program: A temperature gradient is used to separate the alkanes based on their boiling points. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Final hold: Hold at 300°C for 10-20 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Identification and Quantification:

  • Identification: Individual branched alkanes are identified by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns and comparing them to mass spectral libraries (e.g., NIST).

  • Quantification: The concentration of each branched alkane can be determined by creating a calibration curve using external standards. Alternatively, an internal standard (e.g., a deuterated alkane) can be added to the sample before analysis for more accurate quantification. The peak area of each compound is proportional to its concentration.[9]

Data Presentation

Quantitative results should be summarized in tables for clarity and ease of comparison.

Table 1: Yield of Branched Alkanes from Different Plant Species

Plant SpeciesPlant PartExtraction MethodYield of Total Lipids (mg/g dry weight)Yield of Alkane Fraction (mg/g dry weight)Yield of Branched Alkanes (mg/g dry weight)
Example Plant ALeavesSoxhlet (n-hexane)55.28.31.2
Example Plant BCuticleSolvent Wash (Chloroform)78.112.52.5
Your Sample 1
Your Sample 2

Table 2: Quantification of Identified Branched Alkanes in Example Plant A

Retention Time (min)Identified Branched AlkaneMolecular FormulaConcentration (µg/g dry weight)Relative Abundance (%)
18.232-MethylheptacosaneC₂₈H₅₈15.412.8
19.543-MethyloctacosaneC₂₉H₆₀22.118.4
20.812,6-DimethylnonacosaneC₃₁H₆₄8.57.1
...............
Total 120.0 100.0

Note: The data in the tables are illustrative. Actual yields and compositions will vary depending on the plant species, growing conditions, and the specific protocol used.

Concluding Remarks

This protocol provides a detailed framework for the isolation and analysis of branched alkanes from plant extracts. The successful separation of branched from linear alkanes using zeolite molecular sieves is a key step that enables the focused study of these often-overlooked compounds. The use of GC-MS allows for precise identification and quantification, providing valuable data for researchers in phytochemistry, chemical ecology, and drug development.

References

Application Notes and Protocols: Octadecane, 3-ethyl-5-(2-ethylbutyl)- as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential application of Octadecane, 3-ethyl-5-(2-ethylbutyl)-, a high molecular weight branched alkane, as a solvent in organic synthesis. Due to a lack of specific examples in the current scientific literature, this document focuses on its physicochemical properties, potential advantages and disadvantages as a reaction medium, and provides a general protocol for its evaluation in organic reactions.

Introduction

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a C26, highly branched, saturated hydrocarbon. Like other isoparaffinic fluids, it is characterized by high purity, low odor, and low toxicity.[1] Its chemical inertness and high boiling point suggest its potential utility as a solvent for specialized applications in organic synthesis, particularly in reactions requiring high temperatures and an inert environment. Alkanes are generally considered the least reactive class of organic compounds, making them suitable as solvents for highly reactive reagents.[2][3]

Physicochemical Properties

The suitability of a solvent for a particular organic reaction is largely determined by its physical and chemical properties. The key properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)- are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₆H₅₄
Molecular Weight 366.71 g/mol
CAS Number 55282-12-7
Appearance Colorless liquid[4]
Boiling Point ~395.87 °C (estimated)
Melting Point ~-51 °C
Density ~0.8115 g/cm³
Refractive Index ~1.4524
Solubility Insoluble in water; soluble in nonpolar organic solvents.[3][5]
Chemical Stability Highly stable, resistant to oxidation.[6]

Potential Applications in Organic Synthesis

While specific examples are not documented, the properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)- suggest its suitability for the following types of organic reactions:

  • High-Temperature Reactions: Its high boiling point makes it an ideal candidate for reactions requiring sustained high temperatures, such as certain types of rearrangements, eliminations, or condensation reactions.

  • Reactions Involving Highly Reactive Reagents: Its chemical inertness is advantageous when working with strong bases, strong acids, or highly reactive organometallic reagents that would otherwise react with more functionalized solvents.

  • Polymerization Reactions: Synthetic isoparaffinic fluids are used as reaction media in polymerization processes.[7] The inert nature and high boiling point of Octadecane, 3-ethyl-5-(2-ethylbutyl)- could be beneficial for controlling polymerization reactions.

  • Homogeneous Catalysis: For nonpolar substrates and catalysts, it could serve as a suitable medium, facilitating catalyst recovery through extraction with an immiscible polar solvent.

Advantages and Disadvantages

Advantages:

  • High Thermal Stability: Allows for a wide operating temperature range.

  • Chemical Inertness: Does not interfere with reactive intermediates or reagents.[8]

  • Low Polarity: Facilitates the dissolution of nonpolar reactants and can simplify the separation of polar products.[9]

  • Low Toxicity and Odor: Safer to handle compared to many other high-boiling point solvents.[1]

  • Ease of Recovery: Its nonpolar nature may allow for easy separation from polar products and catalysts via liquid-liquid extraction.[8]

Disadvantages:

  • Poor Solubility for Polar Compounds: Not suitable for reactions involving polar or ionic reactants, intermediates, or products.[5]

  • High Viscosity (potential): High molecular weight alkanes can be viscous, which may affect mass transfer and stirring efficiency.

  • Difficult to Remove: Its high boiling point makes it difficult to remove by distillation, often requiring alternative purification methods such as chromatography or extraction.

  • Lack of Documented Use: The absence of literature precedents means that significant process development and optimization would be required for any new application.

General Experimental Protocol for Solvent Evaluation

This protocol outlines a general procedure for determining the suitability of Octadecane, 3-ethyl-5-(2-ethylbutyl)- as a solvent for a specific organic reaction.

5.1. Materials and Equipment

  • Octadecane, 3-ethyl-5-(2-ethylbutyl)-

  • Reactants, catalyst, and any other reagents for the target reaction

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Heating and stirring apparatus (heating mantle, stir plate)

  • Temperature monitoring device (thermometer or thermocouple)

  • Inert atmosphere setup (e.g., nitrogen or argon line) if required

  • Analytical equipment for reaction monitoring (TLC, GC, HPLC, NMR)

  • Equipment for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

5.2. Procedure

  • Solubility Test:

    • In a small vial, add a known amount of each reactant and catalyst to a measured volume of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

    • Stir the mixture at the intended reaction temperature.

    • Visually inspect for complete dissolution. If any component is insoluble, this solvent is likely unsuitable.

  • Reaction Setup:

    • To a dry, appropriately sized round-bottom flask equipped with a magnetic stir bar, add the reactants and catalyst.

    • Under an inert atmosphere if necessary, add a sufficient volume of Octadecane, 3-ethyl-5-(2-ethylbutyl)- to achieve a suitable concentration for the reaction.

    • Attach a condenser and any other necessary glassware.

  • Reaction Execution:

    • Begin stirring and heat the reaction mixture to the desired temperature.

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by a suitable technique (e.g., TLC, GC).

  • Workup and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Option A (for polar products): Add an immiscible polar solvent (e.g., acetonitrile, DMF) to the reaction mixture. The product may preferentially partition into the polar layer, which can then be separated. Multiple extractions may be necessary.

    • Option B (for nonpolar products): If the product is nonpolar and volatile, it may be possible to separate it from the high-boiling solvent via vacuum distillation or Kugelrohr distillation.

    • Option C (for solid products): If the product is a solid and insoluble in a nonpolar solvent at low temperatures, it may precipitate upon cooling. The solid can then be isolated by filtration.

    • Option D (Chromatography): Directly load the reaction mixture onto a silica (B1680970) gel or alumina (B75360) column and elute with an appropriate solvent system to separate the product from the solvent and other impurities.

  • Solvent Recovery and Reuse:

    • The recovered Octadecane, 3-ethyl-5-(2-ethylbutyl)- can potentially be purified by distillation or filtration and reused.[8]

Visualizations

Experimental_Workflow General Workflow for Solvent Evaluation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_outcome Outcome Solubility_Test Solubility Test Reaction_Setup Reaction Setup Solubility_Test->Reaction_Setup If soluble Reaction_Execution Reaction Execution Reaction_Setup->Reaction_Execution Reaction_Monitoring Reaction Monitoring Reaction_Execution->Reaction_Monitoring Workup Workup & Product Isolation Reaction_Monitoring->Workup Reaction Complete Purified_Product Purified Product Workup->Purified_Product Solvent_Recovery Solvent Recovery Workup->Solvent_Recovery

Caption: A general experimental workflow for evaluating a high-boiling point solvent.

Solvent_Selection Solvent Selection Logic Start Define Reaction Conditions High_Temp High Temperature? (>150 °C) Start->High_Temp Reactive_Reagents Reactive Reagents? High_Temp->Reactive_Reagents Yes Other_Solvent Select Other Solvent High_Temp->Other_Solvent No Nonpolar_System Nonpolar System? Reactive_Reagents->Nonpolar_System Yes Reactive_Reagents->Other_Solvent No Consider_Branched_Alkane Consider Octadecane, 3-ethyl-5-(2-ethylbutyl)- Nonpolar_System->Consider_Branched_Alkane Yes Nonpolar_System->Other_Solvent No

Caption: A decision tree for considering a high-boiling point inert alkane solvent.

References

Application Notes and Protocols: Use of Molecular Sieves for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of branched and linear alkanes is a critical process in the petrochemical industry, primarily for enhancing the octane (B31449) number of gasoline. Linear alkanes have low octane ratings and are less desirable in fuel formulations. Molecular sieves, with their precisely defined pore structures, offer an efficient method for separating these isomers based on their size and shape. This document provides detailed application notes and protocols for the use of molecular sieves in the separation of branched alkanes.

Principle of Separation

The primary mechanism for separating linear and branched alkanes using molecular sieves is shape-selective separation , also known as molecular sieving . This principle relies on the specific pore dimensions of the molecular sieve material. Linear alkanes, having a smaller kinetic diameter, can readily enter the micropores of certain molecular sieves, while bulkier branched isomers are excluded.

Several factors influence the separation efficiency:

  • Kinetic Diameter of Alkanes: Linear alkanes (n-alkanes) have a smaller kinetic diameter (around 4.3 Å) compared to their branched isomers (isomers) (ranging from 5.0 to 6.2 Å).

  • Pore Size of Molecular Sieve: The effective pore size of the molecular sieve must be large enough to admit the linear alkanes but small enough to exclude the branched ones.

  • Operating Conditions: Temperature and pressure play a crucial role in the adsorption and desorption processes.

  • Type of Molecular Sieve: Different types of molecular sieves exhibit varying selectivities and capacities for alkane separation.

Types of Molecular Sieves for Alkane Separation

Several types of molecular sieves are employed for the separation of linear and branched alkanes. The choice of adsorbent depends on the specific application, the composition of the feed stream, and the desired purity of the product.

Zeolite Molecular Sieves

Zeolites are crystalline aluminosilicates with a three-dimensional framework of SiO₄ and AlO₄ tetrahedra. Their uniform pore sizes make them ideal for molecular sieving applications.

  • Zeolite 5A: This is the most commonly used molecular sieve for this application. It has a pore opening of approximately 5 angstroms (Å), which allows for the adsorption of n-alkanes while excluding iso-alkanes and cyclic hydrocarbons.[1][2]

  • ZSM-5: This zeolite has a three-dimensional pore structure and is also used for separating hexane (B92381) isomers. It can achieve high separation selectivity.[3]

  • ZSM-22 and ZSM-12: These zeolites with one-dimensional channels are often used in catalysis for n-alkane hydroisomerization, where shape selectivity influences the product distribution.[4]

Carbon Molecular Sieves (CMS)

Carbon molecular sieves are amorphous carbon materials with a porous structure. Their pore sizes can be tailored during the manufacturing process to achieve specific separation properties. CMS can exhibit high selectivity for linear alkanes based on kinetic separation.[5]

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a newer class of porous materials with highly tunable pore sizes and surface functionalities. Some MOFs have shown promise in the separation of alkane isomers, sometimes in synergy with zeolites.[6]

Quantitative Data

The following tables summarize key quantitative data for the separation of branched alkanes using different molecular sieves.

Table 1: Kinetic Diameters of Selected Alkanes
AlkaneFormulaKinetic Diameter (Å)
n-PentaneC₅H₁₂4.3
Isopentane (2-Methylbutane)C₅H₁₂5.0
n-HexaneC₆H₁₄4.3
2-Methylpentane (B89812)C₆H₁₄5.0
3-MethylpentaneC₆H₁₄5.0
2,2-Dimethylbutane (B166423)C₆H₁₄6.2
2,3-DimethylbutaneC₆H₁₄5.6
n-HeptaneC₇H₁₆4.3
Isooctane (2,2,4-Trimethylpentane)C₈H₁₈6.2
Table 2: Properties of Common Molecular Sieves for Alkane Separation
Molecular Sieve TypeCompositionPore Size (Å)Key Applications in Alkane Separation
Zeolite 5ACalcium-exchanged sodium aluminosilicate~5Separation of n-paraffins from branched-chain and cyclic hydrocarbons.[1]
ZSM-5Aluminosilicate5.1 x 5.5, 5.3 x 5.6Separation of hexane isomers.[3]
Carbon Molecular SieveAmorphous CarbonTunable (typically 3-10)Kinetic separation of linear from branched alkanes.[5]
MIL-160(Al) (MOF)Aluminum dicarboxylate~5.8Synergistic separation with Zeolite 5A for octane upgrading.[7]
Table 3: Adsorption Capacities and Selectivities
Molecular SieveAdsorbate MixtureTemperature (°C)PressureAdsorption Capacity (mmol/g)Selectivity (n-alkane/iso-alkane)Reference
Zeolite 5An-hexane / 2,2-dimethylbutane150-3001.4 - 14 kPaVaries with T & PHigh (excludes 2,2-DMB)[8]
ZSM-5n-hexane / 2,2-dimethylbutane498 KVariable-Up to 2580[3]
Tannin-derived OMCn-hexane / 2-methylpentane / 2,2-dimethylbutane--n-hexane: ~1.5, 2-MP: ~0.5, 2,2-DMB: ~0High for n-hexane[1]
MIL-160(Al) + Zeolite 5APentane/Hexane Isomers423 K50 kPa total isomers-High for Low RON isomers[7]

Experimental Protocols

Protocol 1: Gas Phase Separation of Hexane Isomers using Breakthrough Analysis

This protocol describes a typical laboratory-scale experiment to evaluate the separation of n-hexane from a branched isomer like 2,2-dimethylbutane using a packed bed of Zeolite 5A.

1. Materials and Equipment:

  • Zeolite 5A pellets (1-2 mm diameter)
  • Adsorption column (e.g., stainless steel, 1 cm inner diameter, 30 cm length)
  • Mass flow controllers (for carrier gas and alkane vapors)
  • Vaporizer/saturator system to generate alkane vapor streams
  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) for outlet gas analysis[9]
  • Heating tape and temperature controller for the adsorption column
  • Data acquisition system

2. Experimental Setup:

experimental_setup cluster_gas_supply Gas Supply cluster_alkane_vapor Alkane Vapor Generation He Helium Cylinder He_MFC He MFC He->He_MFC N2 Nitrogen Cylinder N2_MFC N2 MFC N2->N2_MFC Mixer Gas Mixer He_MFC->Mixer N2_MFC->Mixer Vaporizer Vaporizer/ Saturator Vaporizer->Mixer Alkane_Mix Alkane Mixture Alkane_Mix->Vaporizer Column Adsorption Column (Zeolite 5A) Mixer->Column GC Gas Chromatograph (FID) Column->GC Vent Vent GC->Vent

Caption: Experimental setup for breakthrough analysis.

3. Procedure:

  • Activation of Molecular Sieve: Pack the adsorption column with a known amount of Zeolite 5A. Activate the adsorbent by heating it to 350-450°C for 4-8 hours under a continuous flow of dry nitrogen to remove any adsorbed water.[3]
  • Column Saturation: Cool the column to the desired experimental temperature (e.g., 150-250°C) under a flow of carrier gas (e.g., helium).
  • Breakthrough Experiment:
  • Switch the gas flow from the pure carrier gas to a mixture of the carrier gas and the hexane isomer vapor of known concentration.
  • Continuously monitor the composition of the gas exiting the column using the GC.
  • Record the concentration of each isomer as a function of time. The time at which the concentration of an isomer at the outlet reaches a certain percentage (e.g., 5%) of the inlet concentration is the breakthrough time.
  • Data Analysis:
  • Plot the normalized outlet concentration (C/C₀) versus time for each isomer to obtain the breakthrough curves.
  • Calculate the adsorption capacity of the molecular sieve for each isomer from the breakthrough data.

Protocol 2: Regeneration of Molecular Sieves (Temperature Swing Adsorption - TSA)

This protocol outlines the general procedure for regenerating saturated molecular sieves using Temperature Swing Adsorption (TSA).

1. Materials and Equipment:

  • Saturated molecular sieve bed from the separation experiment
  • Heating system for the adsorption column (e.g., furnace, heating jacket)
  • Source of dry, inert purge gas (e.g., nitrogen)
  • Temperature and pressure sensors

2. Regeneration Workflow:

regeneration_workflow Start Saturated Bed Depressurize Depressurize (if applicable) Start->Depressurize Heat Heat to Regeneration Temp (e.g., 200-350°C) with Purge Gas Flow Depressurize->Heat Hold Hold at Temp (Soak) Heat->Hold Cool Cool to Operating Temp with Dry Purge Gas Flow Hold->Cool Repressurize Repressurize (if applicable) Cool->Repressurize End Regenerated Bed Repressurize->End

Caption: Temperature Swing Adsorption (TSA) workflow.

3. Procedure:

  • Depressurization (for pressure swing systems): Safely reduce the pressure in the vessel containing the molecular sieves.[4]
  • Heating: Begin heating the molecular sieve bed to the regeneration temperature (typically 200-350°C for Zeolite 5A) while passing a dry, inert purge gas (e.g., nitrogen) through the bed. The purge gas helps to carry away the desorbed alkanes.[4][10] A controlled heating rate (e.g., 25-50°C/hour) is recommended to avoid thermal stress.[4]
  • Soaking: Maintain the bed at the regeneration temperature for a specified period (typically 2-8 hours) to ensure complete desorption of the adsorbed components.[4]
  • Cooling: Cool the bed back to the operating temperature of the separation process. It is crucial to continue the flow of dry purge gas during the cooling phase to prevent re-adsorption of any residual moisture or hydrocarbons.[4]
  • Repressurization: Once cooled, the bed can be repressurized to the operating pressure and is ready for the next adsorption cycle.

Protocol 3: Analysis of Alkane Isomers by Gas Chromatography (GC)

This protocol provides a general method for the quantitative analysis of a mixture of hexane isomers.

1. Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)
  • Capillary column suitable for hydrocarbon separation (e.g., Agilent J&W CP-Select 624 Hexane)[11]
  • Helium or hydrogen as carrier gas
  • Syringes for sample injection
  • Standard solutions of hexane isomers for calibration

2. GC Conditions:

  • Column: Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm ID, 1.8 µm film thickness)[11]
  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes
  • Ramp: 5°C/min to 150°C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1

3. Procedure:

  • Calibration: Prepare a series of standard solutions containing known concentrations of each hexane isomer. Inject each standard into the GC and record the chromatograms. Create a calibration curve for each isomer by plotting the peak area against the concentration.
  • Sample Analysis: Inject the unknown sample mixture into the GC under the same conditions used for calibration.
  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each isomer in the sample using the calibration curves.

Logical Relationships in Alkane Separation

The separation of linear from branched alkanes using molecular sieves is based on a clear logical relationship between molecular size and pore accessibility.

separation_principle Feed Alkane Mixture (Linear + Branched) Sieve Molecular Sieve (e.g., Zeolite 5A) Feed->Sieve Adsorbed Adsorbed Phase (Linear Alkanes) Sieve->Adsorbed Adsorption (Size Exclusion) NonAdsorbed Unadsorbed Phase (Branched Alkanes) Sieve->NonAdsorbed Exclusion Recycle Recycle to Isomerization Adsorbed->Recycle Desorption Product High Octane Product NonAdsorbed->Product

Caption: Principle of shape-selective separation.

Conclusion

Molecular sieves are highly effective materials for the separation of branched and linear alkanes, a process of significant industrial importance. The selection of the appropriate molecular sieve and the optimization of operating conditions, including temperature and pressure for both adsorption and regeneration, are critical for achieving high separation efficiency. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals working in this field.

References

Application Notes and Protocols for Fractional Distillation of High Molecular Weight Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fractional distillation of high molecular weight alkanes. This technique is crucial for obtaining high-purity fractions of long-chain hydrocarbons essential for various applications in research, chemical synthesis, and pharmaceutical drug development. High molecular weight alkanes, due to their low reactivity and specific physical properties, are valuable as excipients, emollients, and in the creation of drug delivery systems.[1]

Applications in Research and Drug Development

High molecular weight alkanes (typically those with 18 or more carbon atoms) are generally waxy solids at room temperature.[2][3] Their purification is essential as impurities can affect the stability, efficacy, and safety of final products.

  • Pharmaceutical Formulations: Purified long-chain alkanes are used as excipients in ointments, creams, and lotions, providing desirable texture, viscosity, and occlusive properties.[1] They can also function as lubricants in tablet manufacturing.[4]

  • Drug Delivery Systems: The hydrophobicity and biocompatibility of high molecular weight alkanes make them suitable for use in the development of controlled-release drug delivery systems.

  • Reference Standards: Highly purified alkanes serve as reference standards in analytical techniques such as gas chromatography and mass spectrometry.

  • Synthesis of Active Pharmaceutical Ingredients (APIs): While alkanes are generally inert, purified long-chain alkanes can serve as non-polar solvents or starting materials for further chemical modifications in the synthesis of complex APIs.[4][5]

Principles of Fractional Distillation for High Molecular Weight Alkanes

Fractional distillation separates chemical compounds based on differences in their boiling points.[6] For high molecular weight alkanes, atmospheric distillation is often unsuitable as their boiling points can be high enough to cause thermal decomposition.[7] Therefore, vacuum fractional distillation is the preferred method. By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at temperatures that do not induce degradation.[7]

The boiling points of n-alkanes increase with molecular weight due to stronger van der Waals forces between the longer carbon chains.[1][3] This property allows for their separation through fractional distillation.

Quantitative Data: Properties of High Molecular Weight n-Alkanes

The following table summarizes the melting and atmospheric boiling points for a selection of high molecular weight n-alkanes. Note that during vacuum distillation, the actual boiling points will be significantly lower than the values listed here.

Alkane NameChemical FormulaNumber of Carbon AtomsMelting Point (°C)Boiling Point at 1 atm (°C)
OctadecaneC₁₈H₃₈1828317
NonadecaneC₁₉H₄₀1932331
EicosaneC₂₀H₄₂2036344
HeneicosaneC₂₁H₄₄2140.5356
DocosaneC₂₂H₄₆2243.8369
TricosaneC₂₃H₄₈2347.4381
TetracosaneC₂₄H₅₀2450.3393
PentacosaneC₂₅H₅₂2553.7404

Data compiled from various sources.[1][8]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of a High Molecular Weight Alkane Mixture

This protocol details the separation of a mixture of high molecular weight alkanes using vacuum fractional distillation.

Materials and Equipment:

  • Mixture of high molecular weight alkanes (e.g., C20-C25)

  • Round-bottom flask (appropriately sized for the sample volume)

  • Heating mantle and magnetic stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Claisen adapter[9]

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks (multiple, e.g., "cow" or "pig" type adapter to allow for fraction collection without breaking the vacuum)[7]

  • Vacuum adapter

  • Vacuum trap (cold finger or similar) cooled with dry ice/acetone or liquid nitrogen[7]

  • Vacuum pump or water aspirator

  • Thick-walled vacuum tubing

  • Glass wool for insulation

  • High-vacuum grease

  • Clamps and stands to secure the apparatus

Procedure:

  • Glassware Inspection: Before assembly, meticulously inspect all glassware for any cracks, chips, or defects that could lead to implosion under vacuum.[9]

  • Apparatus Assembly:

    • Place a magnetic stir bar in the round-bottom flask.

    • Add the alkane mixture to the flask.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.[7]

    • Lightly grease all ground-glass joints to ensure a good seal.[9]

    • Securely clamp the flask, fractionating column, and condenser.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.

    • Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum source using thick-walled tubing.[9]

  • Initiating the Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling. Boiling stones are not effective under vacuum.[9]

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The mixture may bubble as volatile impurities and dissolved air are removed.

    • Once a stable vacuum is achieved, begin to heat the round-bottom flask gently with the heating mantle.

  • Fraction Collection:

    • Observe the temperature as the vapor rises through the fractionating column.

    • The first fraction will be the component with the lowest boiling point at the operating pressure. Collect this in the first receiving flask.

    • Record the temperature range over which each fraction is collected. A pure compound should distill over a narrow temperature range, though some fluctuation may occur with changes in vacuum pressure.[7]

    • When the temperature begins to rise sharply, change the receiving flask to collect the next fraction.

    • Continue this process, isolating fractions based on their boiling point plateaus.

  • Shutdown Procedure:

    • Once the desired fractions are collected or the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.[9]

    • Slowly and carefully vent the system to atmospheric pressure.[9]

    • Turn off the vacuum source, stirrer, and cooling water.

    • Disassemble the apparatus.

Visualizations

Fractional_Distillation_Workflow Experimental Workflow for Vacuum Fractional Distillation of High Molecular Weight Alkanes cluster_prep Preparation cluster_distill Distillation Process cluster_collect Fraction Collection cluster_shutdown Shutdown prep1 Inspect Glassware for Defects prep2 Add Alkane Mixture and Stir Bar to Flask prep1->prep2 prep3 Assemble Apparatus (Grease Joints) prep2->prep3 dist1 Start Stirrer and Cooling Water prep3->dist1 dist2 Apply Vacuum Slowly dist1->dist2 dist3 Heat Mixture Gently dist2->dist3 dist4 Vapor Rises Through Fractionating Column dist3->dist4 dist5 Vapor Condenses and is Collected dist4->dist5 coll1 Monitor Temperature Plateaus dist5->coll1 coll2 Isolate Fractions in Separate Receiving Flasks coll1->coll2 shut1 Cool Apparatus to Room Temperature coll2->shut1 shut2 Vent System to Atmospheric Pressure shut1->shut2 shut3 Turn Off Equipment shut2->shut3 shut4 Disassemble Apparatus shut3->shut4

Caption: Vacuum Fractional Distillation Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of highly branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these sterically complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing highly branched alkanes?

A1: The main difficulties stem from steric hindrance, which can significantly lower reaction rates and yields.[1] Creating quaternary carbon centers is particularly challenging.[2] Other common issues include controlling regioselectivity, preventing side reactions like elimination and rearrangement, and the purification of the final product from structurally similar isomers.

Q2: Which synthetic methods are most commonly employed for constructing highly branched alkanes?

A2: Several methods are utilized, each with its own advantages and limitations. Key approaches include:

  • Grignard and Organolithium Reactions: These classic methods involve the reaction of organometallic reagents with ketones or esters to form tertiary alcohols, which can then be deoxygenated to the corresponding alkane.[3][4][5]

  • Nickel-Catalyzed Cross-Coupling Reactions: Modern transition-metal catalysis, particularly with nickel, has emerged as a powerful tool for forming C(sp³)–C(sp³) bonds, even in sterically demanding environments.[6][7][8]

  • Dithiane-Based Synthesis: This method allows for the sequential alkylation of a dithiane intermediate, providing a versatile route to complex branched structures.

  • Wittig Reaction: While primarily used for alkene synthesis, the Wittig reaction can be a key step in a multi-step synthesis of branched alkanes, where the resulting alkene is subsequently hydrogenated.[9]

Q3: How can I minimize side reactions when using Grignard or organolithium reagents?

A3: To minimize side reactions such as enolization or Wurtz coupling, it is crucial to maintain anhydrous conditions and an inert atmosphere.[3] Slow, dropwise addition of the alkyl halide during Grignard reagent formation can reduce Wurtz-type coupling. For reactions with ketones prone to enolization, using less sterically hindered Grignard reagents, lower reaction temperatures, or adding cerium(III) chloride can be beneficial.

Q4: What are the best practices for purifying highly branched alkanes from their isomers?

A4: Purification can be challenging due to the similar physical properties of branched alkane isomers. Common techniques include:

  • Fractional Distillation: Effective for separating isomers with sufficiently different boiling points.

  • Urea (B33335) Adduction: This technique selectively crystallizes linear n-alkanes, leaving branched isomers in the solution.[10]

  • Molecular Sieves: Zeolites with specific pore sizes can selectively adsorb linear or less branched alkanes, allowing for the separation of more highly branched isomers.

Q5: Are there any specific safety precautions I should take when working with organometallic reagents like Grignard and organolithium compounds?

A5: Yes, these reagents are highly reactive and often pyrophoric. They react violently with water and protic solvents.[3][5] Always work in a well-ventilated fume hood, under an inert atmosphere (argon or nitrogen), and use anhydrous solvents and glassware. Personal protective equipment, including flame-resistant lab coats, safety glasses, and appropriate gloves, is essential.

Troubleshooting Guides

Guide 1: Low Yield in Grignard Reaction for Tertiary Alcohol Synthesis
SymptomPossible CauseSuggested Solution
Low or no formation of Grignard reagent Inactive magnesium surface.Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/sonication.
Wet glassware or solvent.Thoroughly dry all glassware in an oven and use anhydrous solvents.
Low yield of tertiary alcohol, starting ketone recovered Steric hindrance preventing nucleophilic attack.Use a more reactive organolithium reagent instead of a Grignard reagent.[10] Increase the reaction temperature or use a higher-boiling ether solvent like THF.
Enolization of the ketone starting material.Use a less sterically hindered Grignard reagent. Perform the reaction at a lower temperature. Add CeCl₃ to the reaction mixture to increase the nucleophilicity of the organometallic reagent.
Significant amount of Wurtz coupling byproduct High local concentration of alkyl halide during Grignard formation.Add the alkyl halide solution dropwise and slowly to the magnesium suspension to maintain a low concentration.
Guide 2: Inefficient Nickel-Catalyzed Cross-Coupling
SymptomPossible CauseSuggested Solution
Low conversion of starting materials Inactive catalyst.Ensure the use of a suitable nickel precatalyst and ligand combination. Some reactions may require a reductant like Et₂Zn to generate the active catalytic species.[6]
Poor substrate reactivity.Sterically hindered substrates may require higher catalyst loading, elevated temperatures, or longer reaction times. The choice of ligand is critical and may need optimization.[6][7]
Formation of undesired side products β-hydride elimination.Select a ligand that promotes reductive elimination over β-hydride elimination.
Homocoupling of the coupling partners.Adjust the stoichiometry of the reactants and the rate of addition of the electrophile.

Data Presentation

Table 1: Comparative Analysis of Grignard and Organolithium Reagents for Tertiary Alcohol Synthesis
FeatureGrignard Reagents (RMgX)Organolithium Reagents (RLi)
Reactivity Moderately reactive nucleophiles.Highly reactive nucleophiles, more so than Grignard reagents.[3][10]
Basicity Strong bases.Very strong bases, more so than Grignard reagents.[5][10]
Functional Group Tolerance Generally more tolerant of other functional groups.Less tolerant due to higher basicity and reactivity.
Reaction with Sterically Hindered Ketones May give lower yields or fail to react.Often more effective due to higher reactivity.[3][10]
Side Reactions Prone to Wurtz coupling and enolization.Prone to deprotonation of acidic protons and lithium-halogen exchange.
Preparation Prepared from alkyl/aryl halides and magnesium in ether solvents.Prepared from alkyl/aryl halides and lithium metal in hydrocarbon solvents.
Table 2: Illustrative Yields for Nickel-Catalyzed Alkylation of Nitroalkanes
Nitroalkane SubstrateAlkyl IodideYield of C-Alkylated Product (%)
1-Nitropropane1-Iodopentane75
1-NitrohexaneCyclohexyl iodide68
1-Nitrohexanetert-Butyl iodide45
2-Nitropropane1-Iodopentane59

Note: Data is illustrative and based on findings from nickel-catalyzed reactions of nitroalkanes with unactivated alkyl iodides. Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions used.[6]

Experimental Protocols

Protocol 1: Grignard Synthesis of a Tertiary Alcohol

Objective: To synthesize a tertiary alcohol as a precursor to a highly branched alkane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl halide (e.g., bromopropane)

  • Ketone (e.g., 3-pentanone)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Rigorously dry all glassware in an oven and assemble under an inert atmosphere (N₂ or Ar).

  • Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask. Add a small crystal of iodine. In a dropping funnel, prepare a solution of the alkyl halide in anhydrous ether. Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask. Once initiated, add the remaining alkyl halide dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the addition is complete, cool the Grignard reagent solution to 0°C in an ice bath. Dissolve the ketone in anhydrous ether and add it dropwise to the stirred Grignard solution.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography or distillation.

Protocol 2: Purification of Branched Alkanes using Urea Adduction

Objective: To separate highly branched alkanes from a mixture containing linear alkanes.

Materials:

Procedure:

  • Urea Solution Preparation: Prepare a saturated solution of urea in methanol by heating.

  • Adduct Formation: Dissolve the alkane mixture in a minimal amount of hexane. Add the hot, saturated urea-methanol solution to the alkane solution and stir. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the urea-n-alkane adduct.

  • Separation: Collect the urea adduct crystals by vacuum filtration. The filtrate contains the enriched branched alkanes.

  • Recovery of Branched Alkanes: Wash the collected crystals with cold hexane to remove any remaining branched alkanes. Combine the filtrate and the washings.

  • Workup of Filtrate: Wash the combined hexane solution with deionized water to remove any dissolved urea and methanol. Dry the hexane layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to obtain the purified branched alkanes.

Mandatory Visualization

Grignard_Reaction_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Alkyl_Halide R-X Grignard_Reagent R-Mg-X Alkyl_Halide->Grignard_Reagent Anhydrous Ether Mg Mg Ketone R'-C(=O)-R'' Grignard_Reagent->Ketone Nucleophilic Attack Alkoxide_Intermediate R-C(R')(R'')-O⁻MgX⁺ Ketone->Alkoxide_Intermediate Tertiary_Alcohol R-C(R')(R'')-OH Alkoxide_Intermediate->Tertiary_Alcohol H₃O⁺ Workup

Caption: Mechanism of Tertiary Alcohol Synthesis via Grignard Reaction.

Troubleshooting_Low_Yield Start Low Yield of Branched Alkane Check_Starting_Materials Purity of Starting Materials? Start->Check_Starting_Materials Check_Reaction_Conditions Anhydrous/Inert Conditions Met? Check_Starting_Materials->Check_Reaction_Conditions Yes Impure_SM Purify Starting Materials Check_Starting_Materials->Impure_SM No Check_Steric_Hindrance High Steric Hindrance? Check_Reaction_Conditions->Check_Steric_Hindrance Yes Not_Inert Dry Glassware/Solvents, Use Inert Gas Check_Reaction_Conditions->Not_Inert No Check_Side_Reactions Evidence of Side Reactions? Check_Steric_Hindrance->Check_Side_Reactions No High_Sterics Change Synthetic Route (e.g., Ni-catalysis) Check_Steric_Hindrance->High_Sterics Yes Side_Rxns Optimize Conditions (Temp, Addition Rate) Check_Side_Reactions->Side_Rxns Yes Experimental_Workflow_Purification Start Crude Product Mixture (Branched + Linear Alkanes) Urea_Adduction Urea Adduction in Methanol Start->Urea_Adduction Filtration Vacuum Filtration Urea_Adduction->Filtration Filtrate Filtrate: Enriched Branched Alkanes Filtration->Filtrate Solid Solid: Urea-n-alkane Adduct Filtration->Solid Workup Aqueous Workup of Filtrate Filtrate->Workup Final_Product Purified Highly Branched Alkanes Workup->Final_Product

References

Technical Support Center: Synthesis of 3-ethyl-5-(2-ethylbutyl)octadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 3-ethyl-5-(2-ethylbutyl)octadecane synthesis. The content is tailored for professionals in research, science, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for a highly branched alkane like 3-ethyl-5-(2-ethylbutyl)octadecane?

A1: Due to the asymmetric and branched structure of the target molecule, a convergent synthesis using Grignard reagents is a plausible approach. This involves the coupling of two or more smaller fragments to build the carbon skeleton, followed by the removal of any functional groups to yield the final alkane. A potential disconnection approach is illustrated in the synthesis pathway diagram below.

Q2: My overall yield is consistently low. What are the most common factors to investigate?

A2: Low yields in multi-step organic syntheses can arise from a variety of factors. The most common culprits include:

  • Moisture and Air: Grignard reagents are highly sensitive to moisture and oxygen.[1][2] Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Temperature Control: Both the formation and reaction of Grignard reagents are exothermic and require careful temperature management to prevent side reactions.[1]

  • Purity of Reagents: The purity of the starting materials, particularly the magnesium and alkyl halides, is crucial for efficient reaction.[1]

  • Side Reactions: Competing reactions, such as Wurtz coupling, can significantly reduce the yield of the desired product.[3]

  • Mechanical Losses: Product loss during workup and purification steps, especially on a small scale, can substantially decrease the final yield.[1]

Q3: How can I purify the final product, 3-ethyl-5-(2-ethylbutyl)octadecane?

A3: High molecular weight, non-polar compounds like this alkane can be challenging to purify. Common techniques include:

  • Fractional Distillation: This method is effective if the boiling points of the desired product and impurities are significantly different.[4]

  • Column Chromatography: Using a non-polar stationary phase (like silica (B1680970) gel) and a non-polar eluent (e.g., hexanes) can separate the target alkane from more polar impurities.

  • Preparative Gas Chromatography (GC): For small quantities requiring high purity, preparative GC is a viable option.

Troubleshooting Guides

Problem 1: Low Yield in Grignard Reagent Formation
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no bubbling or heat)Inactive magnesium surfaceGently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
Presence of moistureEnsure all glassware is rigorously dried and solvents are anhydrous. Use a fresh bottle of anhydrous ether or THF.[2]
Darkening of the reaction mixture with little product formationWurtz coupling side reactionAdd the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize coupling.[3]
Impure alkyl halidePurify the alkyl halide by distillation before use.
Problem 2: Low Yield in Grignard Coupling Reaction
Symptom Possible Cause Suggested Solution
Formation of a significant amount of a symmetrical alkane byproductWurtz-type coupling of the Grignard reagent with unreacted alkyl halideAdd the electrophile (e.g., ketone or aldehyde) to the Grignard reagent, rather than the other way around. Ensure the alkyl halide is added slowly during Grignard formation.[3]
Recovery of unreacted starting material (ketone/aldehyde)Incomplete reactionAllow for a longer reaction time or gently warm the reaction mixture (if thermally stable). Ensure the stoichiometry of the Grignard reagent is at least 1:1 with the electrophile.
Steric hindranceFor sterically hindered ketones, consider using a more reactive organometallic reagent, such as an organolithium compound, though this may introduce other challenges.
Problem 3: Difficulties in the Final Reduction/Hydrogenation Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of the intermediate alcohol/alkene to the alkaneInefficient catalyst or reaction conditionsFor hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. Increase hydrogen pressure or reaction time. For reductions like the Wolff-Kishner, ensure strongly basic and high-temperature conditions are met.
Formation of side productsRearrangement of carbocation intermediates (in acidic conditions)Opt for hydrogenation or other reduction methods that do not involve strongly acidic conditions.

Experimental Protocols

A plausible, though not explicitly documented, synthetic route for 3-ethyl-5-(2-ethylbutyl)octadecane could involve a multi-step Grignard-based approach. Below are generalized protocols for the key transformations.

1. Grignard Reagent Formation (General Protocol)

  • Apparatus: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be flame-dried.

  • Procedure:

    • Place magnesium turnings in the flask.

    • Add a small volume of anhydrous diethyl ether or THF.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the appropriate alkyl halide in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium suspension to initiate the reaction.

    • Once the reaction has started (indicated by bubbling and gentle refluxing), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

2. Grignard Reaction with a Ketone (General Protocol)

  • Apparatus: Same as for Grignard reagent formation.

  • Procedure:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve the ketone in anhydrous ether/THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Dehydration of the Tertiary Alcohol (General Protocol)

  • Procedure:

    • Dissolve the tertiary alcohol in a suitable solvent like toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with sodium bicarbonate solution and brine, dry the organic layer, and concentrate.

4. Hydrogenation of the Alkene (General Protocol)

  • Apparatus: A hydrogenation vessel (e.g., a Parr hydrogenator).

  • Procedure:

    • Dissolve the alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas.

    • Stir the mixture vigorously until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude alkane.

Visualizations

Synthesis_Pathway cluster_1 Fragment A Synthesis cluster_2 Fragment B Synthesis cluster_3 Coupling and Final Steps A1 Alkyl Halide 1 A3 Grignard Reagent A A1->A3 + Mg A2 Mg, Ether C2 Tertiary Alcohol A3->C2 + Ketone (C1) B1 Alkyl Halide 2 B3 Grignard Reagent B B1->B3 + Mg B2 Mg, Ether C1 Ketone B3->C1 + Ester C3 Alkene C2->C3 Dehydration C4 Target Alkane C3->C4 Hydrogenation

Caption: Proposed Retrosynthetic Pathway for 3-ethyl-5-(2-ethylbutyl)octadecane.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity and Dryness Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Atmosphere) Start->Check_Conditions Analyze_Byproducts Identify Side Products (GC-MS, NMR) Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Optimize_Stoichiometry Adjust Reagent Ratios Analyze_Byproducts->Optimize_Stoichiometry Purification_Loss Evaluate Workup & Purification Efficiency Optimize_Stoichiometry->Purification_Loss Result Improved Yield Purification_Loss->Result

Caption: General Troubleshooting Workflow for Low-Yield Synthesis.

Logical_Relationships Yield Final Yield Purity Reagent Purity Purity->Yield Moisture Anhydrous Conditions Moisture->Yield Temp Temperature Control Temp->Yield Side_Reactions Side Reactions Side_Reactions->Yield

Caption: Key Factors Influencing Reaction Yield.

References

"Octadecane, 3-ethyl-5-(2-ethylbutyl)- peak tailing in gas chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography Troubleshooting

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during the gas chromatography (GC) analysis of complex hydrocarbons, with a specific focus on peak tailing observed for compounds like Octadecane, 3-ethyl-5-(2-ethylbutyl)- .

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in gas chromatography?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can reduce the resolution between closely eluting compounds, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2] A tailing or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[2]

Q2: Are branched alkanes like Octadecane, 3-ethyl-5-(2-ethylbutyl)- particularly prone to peak tailing?

A2: High molecular weight and high-boiling-point compounds like branched alkanes can be prone to peak tailing.[3][4] The primary causes often relate to sub-optimal chromatographic conditions, such as temperatures being too low, or interactions with active sites within the GC system.[1][5] Because these are non-polar molecules, the separation is primarily based on boiling point, so issues with the flow path or temperature are common culprits.[3][6]

Q3: How can I quickly diagnose the cause of my peak tailing?

A3: A systematic approach starting with the most common and easily fixable issues is best.[1] A key diagnostic step is to observe which peaks are tailing:[7][8]

  • If all peaks, including the solvent peak, are tailing, the issue is likely physical. This points to a disruption in the carrier gas flow path, such as improper column installation, a poorly cut column, or a leak.[7][8][9]

  • If only some analyte peaks are tailing, the cause is more likely chemical. This suggests unwanted interactions between your analyte and active sites within the system, for example, in the inlet liner or on a contaminated column.[8][9]

Q4: What is an "active site" in a GC system?

A4: An active site refers to a location in the chromatographic flow path that can interact with and adsorb analytes.[10][11] These sites can be exposed silanol (B1196071) groups on glass surfaces (like the inlet liner or column), metal surfaces, or non-volatile residues from previous injections.[10][12][13] Active compounds, particularly polar ones, can interact with these sites, causing them to be retained longer and resulting in tailing peaks.[13][14] While alkanes are non-polar, system activity can still be a contributing factor, especially if contamination is present.[15]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing for high molecular weight branched alkanes.

Guide 1: Inlet and Injection System Issues

My chromatogram shows tailing for all peaks. What should I check first?

When all peaks tail, the problem is often located at the beginning of the system—the injection port.[9]

  • Action 1: Perform Inlet Maintenance. The inlet is a very common source of problems.[12][16]

    • Replace the Septum: Old or cored septa can shed particles into the liner, creating active sites.[12] It is good practice to change the septum daily if the instrument is in heavy use.[12]

    • Replace the Inlet Liner: The liner can become coated with non-volatile residues from samples, which creates active sites.[9][12] Upon inspection, a dirty liner may have a visible brown coating.[12] Replace it with a new, clean, and deactivated liner.

  • Action 2: Check for Proper Column Installation. An improperly installed column can create dead volume or disrupt the carrier gas flow, causing turbulence and peak tailing for all compounds.[9][17]

    • Ensure a Clean, Square Cut: A ragged or uneven column cut is a frequent cause of tailing.[9][15] Use a ceramic scoring wafer or sapphire scribe to make a clean, 90° cut.[17]

    • Verify Correct Installation Depth: The column must be positioned at the correct height within the inlet as specified by the instrument manufacturer. If it's too high or too low, it can create dead volumes.[9]

Guide 2: Column-Related Problems

I've performed inlet maintenance, but my peaks are still tailing. What's the next step?

If inlet maintenance doesn't resolve the issue, the problem may lie with the column itself.

  • Action 1: Trim the Column Inlet. The front section of the column can accumulate non-volatile contaminants over time.[4][15]

    • Trim 10-20 cm from the inlet end of the column to remove the contaminated section.[4] After trimming, reinstall the column carefully, ensuring a good cut and correct positioning.[15]

  • Action 2: Condition the Column (Bake-out). Regular column bake-outs can help remove contaminants that have accumulated on the stationary phase.[4]

    • Refer to the column manufacturer's instructions for the maximum allowable temperature and conditioning procedure.

  • Action 3: Verify Correct Column Choice. For high molecular weight, non-polar compounds like Octadecane, 3-ethyl-5-(2-ethylbutyl)-, the column choice is critical.

    • Stationary Phase: A non-polar stationary phase is the most effective choice, as separation is based on boiling point.[3][6] Common phases are 100% dimethylpolysiloxane or 5% phenyl / 95% dimethylpolysiloxane.[3]

    • Film Thickness: Use a thin film (e.g., ≤ 0.25 µm) to reduce retention and allow the high-boiling analytes to elute at lower temperatures.[3]

    • Internal Diameter (I.D.): A 0.25 mm I.D. column is a good starting point, offering a balance of resolution and sample capacity.[18]

Guide 3: Method and Temperature Parameters

My peak tailing is most prominent for the later-eluting, higher molecular weight compounds. What should I adjust?

This pattern often points to issues with temperature settings, where higher-boiling compounds may be condensing in cold spots or not vaporizing efficiently.[5][19]

  • Action 1: Increase Inlet Temperature. An inlet temperature that is too low can lead to slow or incomplete vaporization of your sample, a common cause of tailing for high-boiling compounds.[19][20] Ensure the temperature is high enough to flash-vaporize the entire sample.

  • Action 2: Check for Cold Spots. Any part of the flow path that is cooler than the oven temperature can cause high-boiling analytes to condense and then re-vaporize slowly, leading to tailing.[17]

    • Ensure the transfer line to the detector is heated appropriately, typically at or above the final oven temperature.[1]

  • Action 3: Optimize Injection Parameters.

    • Injection Volume: Overloading the column can cause peak distortion.[7][17] If you suspect overload, try reducing the injection volume.[7]

    • Split Ratio: In split injection mode, a split ratio that is too low may not be sufficient for efficient sample introduction. A minimum of 20 mL/min total flow through the inlet is a good guideline.[16]

Data Presentation

Table 1: Recommended GC Column Parameters for High Molecular Weight Alkanes
ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% Dimethylpolysiloxane, 5% Phenyl Polysiloxane)Alkanes are non-polar; separation occurs primarily by boiling point ("like dissolves like").[3][21]
Film Thickness Thin (≤ 0.25 µm)Reduces retention for high-boiling point analytes, allowing for lower elution temperatures.[3][22]
Internal Diameter 0.25 mmProvides a good balance of resolution (efficiency) and sample capacity for most applications.[18][21]
Column Length 15 m - 30 mA 30 m column generally provides the best balance of resolution and analysis time.[3][18]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

This protocol details the routine replacement of the inlet liner and septum, a primary step in troubleshooting peak tailing.[1]

  • Cool Down: Ensure the GC inlet temperature is at a safe level (e.g., below 50°C). Turn off the carrier gas flow at the instrument.

  • Remove Inlet Nut: Unscrew the retaining nut or cap at the top of the inlet.

  • Replace Septum: Use forceps to remove the old septum and replace it with a new one. Do not overtighten the retaining nut, as this can cause the septum to core or tear during injections.[9]

  • Access Liner: Following your instrument's manual, access the inlet liner.

  • Remove Old Liner: Carefully remove the old liner with clean forceps, noting its orientation.

  • Install New Liner: Place a new, deactivated liner in the same orientation. Ensure any O-rings are correctly seated.

  • Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the inlet fittings using an electronic leak detector.[9]

Protocol 2: GC Column Trimming

This procedure is used to remove contaminated sections from the front of the GC column.[9]

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or sapphire scribe, lightly score the fused silica (B1680970) tubing about 10-20 cm from the end.[4][17]

  • Break the Tubing: Gently flick the tubing to break it at the score mark.

  • Inspect the Cut: Use a magnifying glass (e.g., 20x) to inspect the cut. It should be a clean, flat surface at a 90° angle with no jagged edges or shards.[9][17] If the cut is not clean, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth according to the manufacturer's instructions.

  • Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.

Visualizations

GC_Troubleshooting_Workflow start Peak Tailing Observed for Octadecane, 3-ethyl-5-(2-ethylbutyl)- diagnosis Step 1: Diagnose the Pattern start->diagnosis all_peaks All Peaks Tailing (Physical / Flow Path Issue) diagnosis->all_peaks All Peaks some_peaks Analyte Peak(s) Tailing (Chemical / Activity Issue) diagnosis->some_peaks Some Peaks inlet_maint Step 2: Perform Inlet Maintenance - Replace Septum - Replace Liner all_peaks->inlet_maint column_maint Step 2: Perform Column Maintenance - Trim 10-20cm from column inlet some_peaks->column_maint install_check Step 3: Check Column Installation - Ensure clean 90° cut - Verify correct depth inlet_maint->install_check temp_check Step 4: Optimize Temperature - Increase inlet temperature - Check for cold spots install_check->temp_check method_check Step 3: Check for System Activity - Condition/bake-out column - Use deactivated liner column_maint->method_check method_check->temp_check solved Problem Resolved temp_check->solved

Caption: Troubleshooting workflow for peak tailing in gas chromatography.

References

Technical Support Center: Resolving Co-elution of Branched Alkane Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of branched alkane isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, providing step-by-step solutions.

Issue 1: Poor resolution or complete co-elution of branched alkane isomers.

Question: My chromatogram shows broad, overlapping peaks for branched alkane isomers, making identification and quantification impossible. What steps can I take to improve separation?

Answer:

Achieving baseline separation of structurally similar branched alkane isomers is a common challenge in GC-MS. The primary factors to investigate are your GC column, oven temperature program, and carrier gas flow rate. Here is a systematic approach to troubleshoot this issue:

Step 1: Verify and Optimize Your GC Column

The stationary phase and dimensions of your GC column are critical for separating isomers.

  • Stationary Phase Selection: For non-polar branched alkanes, a non-polar stationary phase is the industry standard, as separation is primarily based on boiling points.[1][2] Ensure you are using an appropriate column.

    • Recommended Phases:

      • 100% Dimethylpolysiloxane

      • 5% Phenyl-95% Dimethylpolysiloxane[2]

  • Column Dimensions: Longer and narrower columns provide more theoretical plates, leading to better resolution, albeit with longer analysis times.

    • Action: If baseline separation is not achieved with your current column, consider switching to a column with greater length and/or a smaller internal diameter.

Step 2: Optimize the Oven Temperature Program

A slow temperature ramp rate allows for more interaction between the analytes and the stationary phase, which can significantly enhance the separation of closely eluting isomers.

  • Action: Decrease your temperature ramp rate. A good starting point for optimization is to cut the ramp rate in half and observe the effect on resolution.

Step 3: Adjust Carrier Gas Flow Rate

The flow rate of the carrier gas (e.g., Helium or Hydrogen) affects the efficiency of the separation.

  • Action: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type. A flow rate that is too high will reduce interaction time with the stationary phase, leading to poor separation. Conversely, a flow rate that is too low can lead to peak broadening.[3]

Step 4: Confirm Peak Identity

Use Kovats retention indices (I) to reliably confirm the identity of your separated alkane peaks. This system normalizes retention times to those of adjacent n-alkanes, making results more comparable across different instruments and conditions.[2]

Issue 2: Suspected Co-elution Under a Symmetrical Peak

Question: I have a sharp, symmetrical peak in my chromatogram, but the mass spectrum seems inconsistent across the peak, suggesting co-elution. How can I confirm and resolve this?

Answer:

This is a classic case of co-elution where the chromatographic separation is insufficient to even produce a shoulder on the peak.[4][5] Your mass spectrometer is a powerful tool for detecting this.

Step 1: Mass Spectral Analysis for Co-elution Detection

  • Action: Carefully examine the mass spectra at different points across the peak (the beginning, apex, and end). If the relative ion abundances change, it is a strong indication of co-eluting compounds.[4][5] Many data analysis software packages have functions for peak purity analysis that can automate this process.

Step 2: Implement a More Aggressive Separation Method

If co-elution is confirmed, your current GC method lacks the necessary resolving power.

  • Action 1: Method Optimization: First, attempt to optimize your existing method by applying the principles from Issue 1 , such as using a longer column or a slower temperature ramp rate.

  • Action 2: Advanced Techniques: If optimizing your single-dimension GC method is insufficient, you may need to employ a more powerful separation technique.[6]

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different stationary phases, providing significantly higher peak capacity and resolving power.[6][7][8] It is particularly effective for complex mixtures of isomers.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating branched alkane isomers?

A1: Non-polar GC columns are the industry standard for separating alkanes, as the elution order is primarily determined by the boiling points of the compounds.[1] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent choices.[2] For high molecular weight branched alkanes, it is crucial to select a column with high thermal stability to withstand the high temperatures required for elution.[1]

Q2: How does the oven temperature program affect the resolution of branched alkane isomers?

A2: The oven temperature program, particularly the ramp rate, has a significant impact on resolution. A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, which enhances the separation of closely eluting isomers.[2] While a slower ramp rate will increase the overall analysis time, it is often necessary to achieve baseline resolution for complex mixtures of isomers.

Q3: Can I just increase the length of my GC column to improve separation?

A3: Yes, increasing the column length can improve resolution. The resolving power of a column is proportional to the square root of its length. Therefore, doubling the column length will increase the resolution by a factor of approximately 1.4. However, this will also significantly increase the analysis time.[6] A balance must be struck between desired resolution and acceptable analysis time.

Q4: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and when should I consider using it?

A4: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful analytical technique that uses two different GC columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) to separate complex mixtures.[9] You should consider using GCxGC when you are dealing with highly complex samples containing numerous isomers that cannot be resolved by a single-dimension GC system, even after extensive method optimization.[6][7] GCxGC offers significantly higher peak capacity and resolving power, making it ideal for detailed hydrocarbon analysis.[7][8]

Q5: My peaks are tailing. Is this related to co-elution?

A5: Peak tailing is typically not a direct indicator of co-elution, but it can exacerbate the problem by causing peaks to overlap more. Peak tailing is often caused by active sites in the GC system (e.g., in the liner or at the head of the column), column contamination, or an inappropriate column choice for the analytes. While a shoulder on a peak can indicate co-elution, a gradual exponential decline is characteristic of tailing.[5] It is important to address peak tailing issues to improve overall chromatographic performance, which will in turn aid in the resolution of closely eluting compounds.

Data and Protocols

Table 1: Impact of GC Parameters on Branched Alkane Isomer Resolution
ParameterChangeEffect on ResolutionEffect on Analysis TimeWhen to Consider
Oven Temperature Ramp Rate DecreaseIncreasesIncreasesFor resolving closely eluting adjacent isomers.
Column Length IncreaseIncreases (by ~√2 for 2x length)IncreasesWhen baseline separation is not achievable by other method optimizations.
Column Internal Diameter (ID) DecreaseIncreasesDecreasesTo improve efficiency without a significant increase in analysis time.
Stationary Phase Film Thickness DecreaseIncreases (for high k' analytes)DecreasesFor the analysis of very high-boiling point compounds.
Carrier Gas Flow Rate OptimizeCan Increase or DecreaseCan Increase or DecreaseShould always be optimized for the specific column and method.
Experimental Protocol 1: General Method for High-Resolution Branched Alkane Separation

This protocol provides a starting point for developing a method to resolve co-eluting branched alkane isomers.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the alkane sample or mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity, non-polar solvent such as hexane (B92381) or toluene.

    • For high molecular weight waxes, gentle heating (e.g., to 80°C) may be necessary to ensure complete dissolution.[6]

  • GC-MS Instrumentation and Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-95% dimethylpolysiloxane stationary phase) is a good starting point.[2]

    • Column Conditioning: Before first use, condition the column according to the manufacturer's instructions. This typically involves heating the column to its maximum recommended isothermal temperature for several hours with carrier gas flowing to remove contaminants and stabilize the stationary phase.[2]

    • Injector:

      • Temperature: 250°C[2]

      • Mode: Split injection (e.g., 50:1 or 100:1 ratio). The ratio should be optimized based on sample concentration to avoid column overload.[2]

    • Carrier Gas:

      • Gas: Helium or Hydrogen

      • Flow Rate: Set to the optimal linear velocity for the chosen gas and column dimensions (typically around 1.0 mL/min for a 0.25 mm ID column with Helium).[2]

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp Rate: 5°C/min to 300°C. A slower ramp rate will generally improve the separation of closely eluting compounds.[2]

      • Final Hold: Hold at the final temperature for a sufficient time to ensure all components have eluted.

    • Mass Spectrometer:

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 40-550 (adjust as needed for the mass range of your target analytes)

  • Data Acquisition and Analysis:

    • Acquire the chromatogram and mass spectra using the appropriate data collection software.

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by calculating their Kovats retention indices.

Visualizations

Troubleshooting Workflow for Co-eluting Branched Alkane Isomers

Coelution_Troubleshooting start Poor Resolution or Co-elution Observed check_ms Examine Mass Spectra Across the Peak start->check_ms coelution_confirmed Co-elution Confirmed? check_ms->coelution_confirmed optimize_method Optimize 1D-GC Method coelution_confirmed->optimize_method Yes no_coelution Address Other Issues (e.g., Peak Tailing) coelution_confirmed->no_coelution No change_column Use Longer/Narrower Column optimize_method->change_column slow_ramp Decrease Temperature Ramp Rate optimize_method->slow_ramp optimize_flow Optimize Carrier Gas Flow Rate optimize_method->optimize_flow resolution_ok Resolution Acceptable? change_column->resolution_ok slow_ramp->resolution_ok optimize_flow->resolution_ok gcxgc Consider Advanced Technique: GCxGC resolution_ok->gcxgc No end Problem Resolved resolution_ok->end Yes gcxgc->end

Caption: A logical workflow for troubleshooting and resolving the co-elution of branched alkane isomers in GC-MS.

Experimental Workflow for Branched Alkane Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Non-polar Solvent weigh->dissolve heat Gentle Heating (if necessary) dissolve->heat inject Inject Sample (Split Mode) heat->inject separate Separation on Non-polar Column inject->separate temp_program Optimized Temperature Program detect MS Detection separate->detect acquire Acquire Chromatogram and Spectra detect->acquire identify Peak Identification (MS Library & RI) acquire->identify quantify Quantification identify->quantify

Caption: A standard experimental workflow for the GC-MS analysis of branched alkane isomers.

References

"stability of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octadecane, 3-ethyl-5-(2-ethylbutyl)-. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Octadecane, 3-ethyl-5-(2-ethylbutyl)- and what are its common applications?

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a long-chain branched alkane with the chemical formula C26H54.[1] Due to its chemical properties, it is used in various industrial and research applications, including as a component in lubricants and as a solvent in cosmetic and personal care product formulations.[2] Its highly branched structure provides specific physical properties that make it suitable for these uses.

Q2: What are the general stability characteristics of Octadecane, 3-ethyl-5-(2-ethylbutyl)-?

As a saturated hydrocarbon, Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a relatively stable and non-reactive compound. Saturated alkanes lack functional groups that are susceptible to many chemical reactions. However, like all organic compounds, it can be sensitive to extreme conditions such as high temperatures, strong oxidizing agents, and prolonged exposure to UV light.

Q3: In which solvents is Octadecane, 3-ethyl-5-(2-ethylbutyl)- generally soluble?

Based on the principle of "like dissolves like," this nonpolar branched alkane is expected to be soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. Its large hydrocarbon structure dictates its solubility behavior.

Data Presentation: Physicochemical Properties and Estimated Solubility

The following tables summarize key physicochemical properties and estimated solubility data for Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Table 1: Physicochemical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

PropertyValueReference
Molecular Formula C26H54[1]
Molecular Weight 366.71 g/mol [3]
CAS Number 55282-12-7[4]
Appearance Estimated to be a colorless liquid or waxy solidGeneral alkane properties
Boiling Point (estimate) 395.87 °C[3]
Melting Point -51 °C[3]
Density 0.8115 g/cm³[3]

Table 2: Estimated Solubility of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in Common Solvents at 25°C

SolventPolarityEstimated Solubility
Hexane NonpolarHighly Soluble
Toluene NonpolarHighly Soluble
Chloroform NonpolarSoluble
Diethyl Ether Moderately NonpolarSoluble
Acetone Polar AproticSparingly Soluble
Ethanol Polar ProticSparingly Soluble to Insoluble
Methanol Polar ProticInsoluble
Water Polar ProticInsoluble

Disclaimer: The solubility data in Table 2 are estimations based on the general solubility of long-chain alkanes and the principle of "like dissolves like." Actual solubility should be determined experimentally.

Troubleshooting Guides

This section provides guidance on how to address common issues encountered during the handling and use of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in a laboratory setting.

Issue 1: Compound Precipitation from Solution

  • Symptom: A previously clear solution of Octadecane, 3-ethyl-5-(2-ethylbutyl)- becomes cloudy or forms a solid precipitate.

  • Potential Causes:

    • Temperature Fluctuation: A decrease in temperature can significantly reduce the solubility of long-chain alkanes.

    • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of the compound, potentially exceeding its solubility limit.

    • Incorrect Solvent Choice: The solvent may not be appropriate for the desired concentration.

  • Troubleshooting Steps:

    • Gently warm the solution: If temperature is the suspected cause, gentle warming and agitation may redissolve the compound.

    • Add more solvent: If solvent evaporation is likely, adding a small amount of fresh solvent may redissolve the precipitate.

    • Verify solubility: Refer to solubility data or perform a quick solubility test to ensure the chosen solvent is appropriate for the intended concentration.

    • Consider a co-solvent system: If a single solvent is not effective, a mixture of solvents may improve solubility.

Issue 2: Unexpected Chemical Degradation

  • Symptom: The solution changes color, or analytical tests (e.g., HPLC, GC-MS) show the appearance of new peaks and a decrease in the parent compound peak.

  • Potential Causes:

    • Oxidation: Exposure to air (oxygen) and light, especially in the presence of certain impurities, can lead to oxidative degradation.

    • Contaminated Solvent: Impurities in the solvent (e.g., peroxides in ethers) can initiate degradation reactions.

    • Incompatible Storage Container: Certain plastics may leach additives that can react with the compound.

  • Troubleshooting Steps:

    • Protect from Light and Air: Store solutions in amber glass vials with tight-fitting caps. Purging the headspace with an inert gas like nitrogen or argon can prevent oxidation.

    • Use High-Purity Solvents: Always use fresh, high-purity, or freshly distilled solvents. Check for and remove peroxides from susceptible solvents like diethyl ether and THF before use.

    • Select Appropriate Storage Containers: Use glass or chemically resistant polymer containers for storage.

    • Perform a Stability Study: If stability is a persistent issue, conduct a formal stability study to identify the optimal storage conditions (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in a specific solvent.

  • Materials:

    • Octadecane, 3-ethyl-5-(2-ethylbutyl)-

    • Solvent of interest (e.g., hexane, ethanol)

    • Small, sealable glass vials

    • Analytical balance

    • Vortex mixer or magnetic stirrer

    • Temperature-controlled environment (e.g., water bath)

  • Procedure:

    • Add a known, small amount of Octadecane, 3-ethyl-5-(2-ethylbutyl)- (e.g., 10 mg) to a pre-weighed vial.

    • Incrementally add a known volume of the solvent (e.g., 0.1 mL) to the vial.

    • After each addition, securely cap the vial and vortex or stir for a set period (e.g., 2 minutes) at a constant temperature.

    • Visually inspect the solution for any undissolved material.

    • Continue adding solvent in increments until the compound is fully dissolved.

    • The solubility can be calculated as the mass of the compound divided by the total volume of solvent added.

Protocol 2: Long-Term Stability Study in Solution

This protocol describes a method for assessing the stability of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in a chosen solvent over time.

  • Materials:

    • Stock solution of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in the solvent of interest at a known concentration.

    • Amber glass vials with Teflon-lined caps.

    • Analytical instrument for purity analysis (e.g., GC-FID, HPLC-UV/MS).[][6]

    • Temperature and humidity-controlled storage chambers.

  • Procedure:

    • Prepare a bulk stock solution of the compound in the desired solvent.

    • Aliquot the solution into multiple amber glass vials, leaving minimal headspace.

    • Purge the vials with an inert gas (e.g., nitrogen) before sealing, if oxidative degradation is a concern.

    • Store the vials under different conditions (e.g., room temperature/ambient light, room temperature/dark, 4°C/dark, and an elevated temperature for accelerated stability testing, such as 40°C/dark).[7]

    • At specified time points (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 1, 2, and 4 weeks for accelerated stability), remove a vial from each storage condition.[8]

    • Analyze the sample using a validated analytical method to determine the purity of the compound and identify any degradation products.

    • Compare the results to the initial (time zero) analysis to assess the extent of degradation.

Mandatory Visualizations

Troubleshooting_Precipitation Troubleshooting Precipitation Issues start Precipitate Observed in Solution check_temp Was there a decrease in temperature? start->check_temp check_evap Has solvent evaporation occurred? check_temp->check_evap No warm_solution Gently warm and agitate solution. check_temp->warm_solution Yes check_solubility Is the solvent appropriate for the concentration? check_evap->check_solubility No add_solvent Add more fresh solvent. check_evap->add_solvent Yes reassess_solvent Re-evaluate solvent choice or use a co-solvent. check_solubility->reassess_solvent No end_unresolved Issue Persists: Consult Further check_solubility->end_unresolved Yes end_resolved Issue Resolved warm_solution->end_resolved add_solvent->end_resolved reassess_solvent->end_resolved

Caption: Troubleshooting workflow for compound precipitation.

Stability_Study_Workflow Long-Term Stability Study Workflow prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot storage Store under Varied Conditions (Temp, Light) aliquot->storage time_points Collect Samples at Defined Time Points storage->time_points analysis Analyze Purity (e.g., GC, HPLC) time_points->analysis data_comparison Compare Data to Time Zero analysis->data_comparison report Report Stability Profile data_comparison->report

Caption: Workflow for a long-term stability study.

References

Technical Support Center: Optimizing Temperature Programs for Branched Alkane GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of branched alkanes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your temperature programs and achieve robust, high-resolution separations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a simple question-and-answer format.

Question: Why are my branched alkane peaks co-eluting or poorly resolved?

Answer:

Poor resolution of branched alkanes, which often have very similar boiling points, is a common challenge. Several factors in your temperature program can contribute to this issue:

  • Inappropriately Fast Temperature Ramp Rate: A rapid increase in oven temperature does not allow sufficient time for analytes to interact with the stationary phase, leading to co-elution.[1] For complex mixtures of isomers, slower ramp rates are often necessary to enhance separation.

  • Incorrect Initial Oven Temperature: If the initial temperature is too high, volatile branched alkanes may not be adequately focused at the head of the column, causing peak broadening and poor resolution of early eluting compounds.[1] Conversely, a very low initial temperature might lead to excessively long run times.

  • Suboptimal Column Choice: While not directly part of the temperature program, the column's dimensions and stationary phase are critical. For complex branched alkane mixtures, longer columns (e.g., 60-100m) with smaller internal diameters (e.g., 0.25mm) provide higher efficiency and better resolution. Non-polar stationary phases are standard for alkane analysis as they separate primarily by boiling point.

Solutions:

  • Decrease the Temperature Ramp Rate: Try reducing your ramp rate incrementally. For example, if you are using a 10°C/min ramp, test 5°C/min or even 2°C/min. This increases the interaction time between the analytes and the stationary phase, which can significantly improve the separation of closely eluting isomers.[1]

  • Optimize the Initial Temperature: For splitless injections, a common starting point is an initial oven temperature about 20°C below the boiling point of the sample solvent. This helps in focusing the analytes at the beginning of the column. If early peaks are poorly resolved, lowering the initial temperature can be more effective than adding a long initial hold time.[1]

  • Introduce a Mid-Ramp Isothermal Hold: If a critical pair of branched alkanes is co-eluting in the middle of your chromatogram, introducing a brief isothermal hold just before their elution can improve separation. A good starting point for the hold temperature is approximately 45°C below the elution temperature of the critical pair.

Question: My branched alkane peaks are broad or show tailing. What could be the cause and how do I fix it?

Answer:

Broad or tailing peaks can obscure results and lead to inaccurate quantification. The common causes related to your method are:

  • Active Sites in the GC System: Silanol groups in the injector liner or on the column itself can interact with analytes, causing peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, distorted peaks.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector or detector can create dead volume and cause peak broadening.

  • Condensation in the Column: If the oven temperature is too low for a particular analyte, it can condense on the column, leading to broad peaks.

Solutions:

  • Deactivate the System: Use a fresh, deactivated injector liner. If the column is old, you can try trimming 10-20 cm from the front to remove active sites.

  • Reduce Injection Volume or Increase Split Ratio: If you suspect column overload, try injecting a smaller volume or increasing the split ratio.

  • Proper Column Installation: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth in both the injector and detector.

  • Adjust Temperature Program: Ensure your final temperature is high enough to elute all branched alkanes in your sample. A final hold time can also help ensure that all components have eluted.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature program for a general screen of branched alkanes?

A1: A good starting point for a "scouting gradient" to analyze a wide range of branched alkanes is as follows:

  • Initial Temperature: 40°C

  • Initial Hold Time: 2 minutes

  • Ramp Rate: 10°C/min

  • Final Temperature: 300-320°C (or the upper temperature limit of your column)

  • Final Hold Time: 10 minutes This program will help you determine the volatility range of your sample and provide a baseline for further optimization.[2]

Q2: How does the temperature ramp rate quantitatively affect the resolution of critical pairs like pristane (B154290) and phytane (B1196419)?

A2: Decreasing the temperature ramp rate generally increases the resolution between closely eluting branched alkanes like the isoprenoids pristane (i-C19) and phytane (i-C20), which are often found in petroleum and environmental samples. Slower ramps allow for more interactions with the stationary phase, enhancing separation. While specific resolution values depend on the column and other conditions, the trend is consistent.

Q3: When should I use an isothermal GC method versus a temperature program for branched alkane analysis?

A3: An isothermal method (constant oven temperature) is suitable for simple mixtures where the analytes have a narrow boiling point range. However, for complex samples containing a wide range of branched alkanes with varying boiling points, a temperature program is essential.[3] Temperature programming allows for the efficient elution of both volatile and high-boiling compounds in a single run, resulting in sharper peaks and better sensitivity for later-eluting components.

Q4: Can changing the carrier gas affect my optimized temperature program?

A4: Yes. Different carrier gases have different optimal linear velocities. For example, hydrogen is faster than helium. If you switch from helium to hydrogen to shorten your analysis time, you may need to adjust your temperature program to maintain the same elution order and resolution. Method translation software can be helpful in these situations.

Data Presentation

The following table provides an illustrative example of how the temperature ramp rate can affect the resolution of the critical n-C17/pristane and n-C18/phytane pairs. Note that these values are representative and actual results will vary depending on the specific GC system, column, and other experimental conditions.

Ramp Rate (°C/min)Analysis Time (min)Resolution (n-C17 / Pristane)Resolution (n-C18 / Phytane)
10251.21.1
5401.81.7
2752.52.4

This table illustrates the general trend that slower ramp rates lead to increased resolution at the cost of longer analysis times.

Experimental Protocols

Protocol 1: General Purpose Screening of C10-C35 Branched Alkanes

This protocol is designed for an initial assessment of a sample containing a broad range of branched alkanes.

  • Sample Preparation:

    • Dissolve the sample in a non-polar solvent such as hexane (B92381) or isooctane (B107328) to a concentration of approximately 100-500 µg/mL.

    • If necessary, filter the sample through a 0.45 µm PTFE syringe filter.

  • GC-FID Instrumentation and Conditions:

    • GC System: Agilent 8890 GC with FID detector (or equivalent).

    • Column: Agilent J&W DB-5ms Ultra Inert, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless inlet at 280°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 320°C.

      • Hold at 320°C for 15 minutes.

    • Detector: FID at 325°C.

  • Data Analysis:

    • Integrate all peaks.

    • Identify n-alkanes if a standard is available to establish retention times. Branched alkanes will typically elute before the n-alkane with the same carbon number.

Protocol 2: High-Resolution Analysis of Isoprenoids (Pristane and Phytane)

This protocol is optimized for the separation of pristane and phytane from their adjacent n-alkanes (n-C17 and n-C18).

  • Sample Preparation:

    • Prepare samples as described in Protocol 1. A concentration in the lower end of the range (e.g., 100 µg/mL) is recommended to avoid column overload.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC with 5977B MSD (or equivalent).

    • Column: Agilent J&W DB-1ms, 100 m x 0.25 mm ID, 0.5 µm film thickness (a longer column is used for enhanced resolution).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/Splitless inlet at 290°C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 1 minute.

      • Ramp 1: 2°C/min to 200°C.

      • Ramp 2: 10°C/min to 310°C.

      • Hold at 310°C for 10 minutes.

    • Mass Spectrometer:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Quadrupole: 150°C.

      • Scan Range: m/z 40-550.

  • Data Analysis:

    • Extract ion chromatograms for characteristic fragment ions of pristane (m/z 183, 113) and phytane (m/z 183, 127) to confirm identification.

    • Calculate the resolution between the n-C17/pristane and n-C18/phytane peaks.

Visualizations

Troubleshooting_Workflow Start Poor Resolution or Co-elution of Branched Alkanes Ramp_Rate Is the ramp rate too fast? (e.g., >10°C/min) Start->Ramp_Rate Initial_Temp Is the initial temperature too high? Ramp_Rate->Initial_Temp No Solution1 Decrease ramp rate (e.g., to 2-5°C/min) Ramp_Rate->Solution1 Yes Column_Check Is the column suitable? (Length, ID, Phase) Initial_Temp->Column_Check No Solution2 Lower initial temperature (e.g., 20°C below solvent BP) Initial_Temp->Solution2 Yes Solution3 Use a longer column with a smaller ID Column_Check->Solution3 No End Resolution Improved Column_Check->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for poor peak resolution.

Logical_Relationship_Optimization cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes Initial_Temp Initial Temperature & Hold Early_Resolution Early Peak Resolution Initial_Temp->Early_Resolution Primary Effect Analysis_Time Total Analysis Time Initial_Temp->Analysis_Time Secondary Effect Ramp_Rate Ramp Rate(s) Mid_Resolution Mid-Eluting Peak Resolution Ramp_Rate->Mid_Resolution Primary Effect Ramp_Rate->Analysis_Time Primary Effect Final_Temp Final Temperature & Hold Late_Elution Late Peak Elution & Peak Shape Final_Temp->Late_Elution Primary Effect Final_Temp->Analysis_Time Secondary Effect

Caption: Relationship between temperature program parameters and outcomes.

References

Technical Support Center: Troubleshooting Alkane Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkane quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of alkanes from various matrices.

Frequently Asked Questions (FAQs)

Q1: My alkane recovery is consistently low. What are the most common causes and how can I fix this?

A1: Low recovery is a frequent issue, often stemming from a mismatch between the analyte's properties and the extraction parameters. The most common causes are an inappropriate choice of solvent and inadequate sample preparation.

  • Inappropriate Solvent Choice: Alkanes are nonpolar molecules. For efficient extraction, you must use a nonpolar solvent that can effectively solubilize them. Using a solvent that is too polar will result in poor recovery.[1]

    • Solution: Switch to a highly nonpolar solvent. N-hexane is a common and effective choice. A mixture, such as n-hexane and dichloromethane (B109758) (e.g., 9:1 ratio), can also be highly efficient and may reduce the co-extraction of polar impurities.[1] The choice of a suitable extraction agent should be based on its solubility for the target component, selectivity, stability, and safety.[2]

  • Inadequate Sample Preparation: The physical state of the sample matrix is critical for effective solvent interaction. If the solvent cannot efficiently penetrate the sample, extraction will be incomplete.[1]

    • Solution: For solid samples (e.g., plant tissue, soil), ensure the material is thoroughly dried (e.g., freeze-dried) and ground into a fine, uniform powder. This maximizes the surface area available for the solvent to access the target alkanes.[1]

  • Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to efficiently remove the analyte from the matrix.[1][2]

    • Solution: Optimize the extraction time and temperature for your specific sample and method. For techniques like Soxhlet extraction, consider increasing the number of extraction cycles.[1] Increasing temperature can promote the dissolution and diffusion of substances, but excessively high temperatures might cause degradation of the target components.[2]

Q2: I'm observing a stable emulsion between the aqueous and organic layers. How can I break it and prevent it from forming?

A2: Emulsion formation is one of the most common problems in liquid-liquid extraction (LLE), especially with complex matrices containing surfactant-like compounds (e.g., phospholipids, fatty acids).[3] An emulsion is a suspension of one liquid as droplets in another, which can make phase separation difficult or impossible, trapping your analyte and leading to low recovery.[3][4]

Methods to Prevent Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient surface area contact between the phases for extraction to occur.[3]

  • Prophylactic Salting-Out: If you anticipate emulsion formation based on your sample type, add salt (e.g., NaCl) to the aqueous sample before adding the organic solvent and mixing.[4]

Methods to Break Emulsions:

  • Let it Sit: Allow the separatory funnel to stand undisturbed for a period (e.g., up to an hour). Sometimes, the emulsion will break on its own.[4]

  • "Salting Out": Add a saturated sodium chloride (brine) solution or solid salt (NaCl, K₄P₂O₇) to the funnel and mix gently.[3][4][5] This increases the ionic strength and density of the aqueous layer, forcing organic molecules out and helping to coalesce the droplets.[3][5]

  • Centrifugation: If available, centrifuging the mixture is often the most effective way to break a stable emulsion.[3][4]

  • Filtration: The entire mixture can be filtered through a plug of glass wool or phase separation filter paper.[3][6] Phase separation paper is hydrophobic and will allow the organic layer to pass through while retaining the aqueous layer.[3]

  • Temperature Change: Gently warming or cooling the separatory funnel can help break an emulsion by changing solvent densities and solubilities.[7]

  • Add a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help solubilize the emulsifying agent.[3]

Q3: I suspect I'm losing my more volatile, short-chain alkanes during the solvent evaporation step. How can I minimize this loss?

A3: Yes, volatile analytes can be lost during the solvent removal or concentration step of the workup.[1][8] Lighter alkanes have lower boiling points and higher vapor pressures, making them susceptible to evaporation along with the extraction solvent.[8][9][10]

Solutions to Minimize Volatility Losses:

  • Use Gentle Evaporation Techniques: Avoid aggressive heating or high-vacuum conditions. The preferred method is to use a rotary evaporator (rotovap) with a carefully controlled temperature and vacuum.[1]

  • Gentle Nitrogen Stream: Using a gentle stream of nitrogen gas at ambient or slightly elevated temperatures is another effective method to evaporate the solvent while minimizing the loss of volatile analytes.[1]

  • Solvent Choice: If possible, use an extraction solvent with a lower boiling point than your most volatile alkane of interest, allowing for its removal under milder conditions.[11]

  • Avoid Complete Dryness: Do not evaporate the solvent to complete dryness. It is better to leave a small, known volume of solvent and then adjust the final volume for analysis. The presence of some solvent helps to retain the more volatile analytes in the solution.[8]

Q4: I'm using Solid-Phase Extraction (SPE) for cleanup and my alkane recovery is poor. What should I troubleshoot?

A4: Solid-Phase Extraction (SPE) is a powerful cleanup technique, but low recovery can occur if the methodology is not optimized. Several factors could be the cause.[12][13][14]

  • Incorrect Sorbent Choice: Alkanes are nonpolar. A reversed-phase sorbent (e.g., C18, C8) is typically appropriate. Using a polar sorbent will result in the alkanes not being retained on the cartridge and being lost in the loading fraction.[12][14]

  • Improper Column Conditioning: The sorbent bed must be properly wetted and equilibrated before loading the sample. If the sorbent is dry, retention will be inconsistent and recovery will be poor.[12][15][16]

    • Solution: Condition the cartridge according to the manufacturer's instructions, typically by passing a water-miscible organic solvent (e.g., methanol) followed by an equilibration solvent that matches the sample matrix.[15][16]

  • Sample Loading Flow Rate is Too High: If the sample passes through the cartridge too quickly, there is insufficient contact time for the alkanes to interact with and bind to the sorbent.[12][16]

    • Solution: Decrease the sample loading flow rate to approximately 1-2 mL/min.[12][16]

  • Elution Solvent is Too Weak: The elution solvent must be strong enough (i.e., nonpolar enough) to disrupt the interaction between the alkanes and the sorbent.

    • Solution: Use a stronger, nonpolar solvent for elution (e.g., hexane, dichloromethane). If recovery is still low, try increasing the volume of the elution solvent.[12][15]

Data Presentation

Table 1: Properties of Common Solvents for Alkane Extraction

This table provides a comparison of physical properties for solvents commonly considered for the extraction of nonpolar compounds like alkanes. The ideal solvent should have high solubility for alkanes (nonpolar), be immiscible with the sample's aqueous phase, and have a boiling point that allows for easy removal without losing volatile analytes.[17][18]

SolventFormulaPolarity IndexDensity (g/mL)Boiling Point (°C)Key Characteristics
n-Hexane C₆H₁₄0.10.65569Excellent for nonpolar compounds; highly immiscible with water.[1][17]
Cyclohexane C₆H₁₂0.20.77981Good for nonpolar compounds; often used as a "green" alternative to hexane.[18]
Toluene C₇H₈2.40.867111Effective for nonpolar analytes, but higher boiling point.[18]
Dichloromethane (DCM) CH₂Cl₂3.11.32640Good solvent power, but denser than water and more polar than alkanes.[17]
Ethyl Acetate C₄H₈O₂4.40.90277Medium polarity; may co-extract more polar interferences.[17]
Methanol CH₄O5.10.79265Polar solvent; unsuitable for alkane extraction due to poor miscibility with oils.[17][18]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of Alkanes

This protocol outlines a general procedure for extracting alkanes from a liquid (aqueous) sample.

  • Sample Preparation:

    • Measure a known volume or weight of the aqueous sample and place it into a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

    • If the sample is known to form emulsions, add NaCl to the aqueous phase to about 5-10% (w/v) concentration.[4]

    • Spike the sample with an internal standard if required for quantification.[1]

  • Extraction:

    • Add a measured volume of a nonpolar organic solvent (e.g., n-hexane). A typical solvent-to-sample ratio is 1:1 or 1:2, but this may require optimization.

    • Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel 15-20 times to mix the phases. Avoid vigorous shaking to prevent emulsion formation. [3]

    • Periodically vent the funnel by opening the stopcock (with the stem pointed away from you) to release any pressure buildup.

  • Phase Separation:

    • Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (e.g., hexane) will be on top.

    • Once a sharp interface is visible, remove the stopper and drain the lower (aqueous) layer.

    • Collect the upper (organic) layer containing the extracted alkanes through the top opening of the funnel to avoid contamination from any residual aqueous phase in the stopcock.

  • Drying and Concentration:

    • Dry the collected organic extract by passing it through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[19]

    • Concentrate the extract to the desired final volume using a gentle stream of nitrogen or a rotary evaporator at a controlled temperature.[1]

Visualizations

Troubleshooting Workflow for Low Alkane Recovery

The following diagram provides a step-by-step decision tree to diagnose the cause of low alkane recovery during extraction.

LowRecoveryTroubleshooting Start Low Alkane Recovery Detected CheckSolvent Is the extraction solvent sufficiently nonpolar? (e.g., Hexane) Start->CheckSolvent ChangeSolvent Action: Switch to a nonpolar solvent like n-hexane. CheckSolvent->ChangeSolvent No CheckEmulsion Is an emulsion present between phases? CheckSolvent->CheckEmulsion Yes Success Recovery Improved ChangeSolvent->Success BreakEmulsion Action: Break emulsion. (Add brine, centrifuge, etc.) Prevent by gentle mixing. CheckEmulsion->BreakEmulsion Yes CheckSamplePrep Is the sample a solid matrix? CheckEmulsion->CheckSamplePrep No BreakEmulsion->Success GrindSample Action: Ensure sample is thoroughly dried and ground to a fine powder. CheckSamplePrep->GrindSample Yes CheckEvaporation Are you losing volatile (short-chain) alkanes? CheckSamplePrep->CheckEvaporation No GrindSample->Success GentleEvap Action: Use gentle evaporation. (Rotovap, N2 stream) Avoid complete dryness. CheckEvaporation->GentleEvap Yes CheckSPE Are you using SPE for cleanup? CheckEvaporation->CheckSPE No GentleEvap->Success OptimizeSPE Action: Verify sorbent (C18), conditioning, flow rate, and elution solvent. CheckSPE->OptimizeSPE Yes CheckSPE->Success No / Issue Resolved OptimizeSPE->Success

Caption: A decision tree to systematically troubleshoot common causes of low alkane recovery.

Liquid-Liquid Extraction (LLE) Workflow

This diagram illustrates the key steps in a standard LLE procedure and highlights points where analyte loss can occur.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Workup Sample 1. Aqueous Sample + Internal Standard Solvent 2. Add Nonpolar Solvent (e.g., Hexane) Sample->Solvent Mix 3. Gentle Mixing (Invert, Vent) Solvent->Mix Separate 4. Phase Separation Mix->Separate Loss1 Potential Loss: Emulsion Formation Mix->Loss1 Collect 5. Collect Organic Layer Separate->Collect Loss2 Potential Loss: Incomplete Phase Separation Separate->Loss2 Dry 6. Dry with Na₂SO₄ Collect->Dry Concentrate 7. Concentrate Sample Dry->Concentrate Analysis 8. Final Analysis (GC-MS) Concentrate->Analysis Loss3 Potential Loss: Volatile Analyte Evaporation Concentrate->Loss3

Caption: A typical workflow for LLE, indicating critical steps where analyte loss can occur.

References

"minimizing degradation of Octadecane, 3-ethyl-5-(2-ethylbutyl)- during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Issue Possible Causes Recommended Actions
Change in physical appearance (e.g., color, viscosity) Oxidation, Contamination- Visually inspect for color change from colorless to yellowish. - Check for increased viscosity. - Analyze purity using Gas Chromatography-Mass Spectrometry (GC-MS). - If oxidized, consider purification by column chromatography if feasible, or procure a new batch.
Presence of unexpected peaks in analytical data (e.g., GC-MS, HPLC) Degradation (Oxidation, Thermal), Contamination- Identify degradation products by comparing mass spectra to libraries of common alkane oxidation products (e.g., alcohols, ketones, carboxylic acids). - Review storage temperature and exposure to light and air. - Ensure proper cleaning of storage vials and handling equipment.
Inconsistent experimental results Compound degradation, Inconsistent sample purity- Re-qualify the purity of the stored compound before use. - Aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere. - Store under an inert atmosphere (e.g., argon or nitrogen).
Precipitate formation upon cooling High melting point, Contamination- Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a solid at room temperature. Ensure it is fully dissolved at the working temperature. - If the precipitate does not redissolve upon warming, it may be a contaminant or a degradation product. Analyze the precipitate separately if possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Octadecane, 3-ethyl-5-(2-ethylbutyl)- during storage?

A1: As a long-chain branched alkane, the primary degradation pathways are:

  • Oxidation: This is the most common degradation pathway for alkanes and is initiated by exposure to oxygen, light, heat, and the presence of metal catalysts.[1][2] The reaction proceeds via a free-radical mechanism, leading to the formation of hydroperoxides, which can further decompose into alcohols, aldehydes, ketones, and carboxylic acids.[3]

  • Thermal Degradation (Pyrolysis): At elevated temperatures, the C-C and C-H bonds can break, leading to the formation of smaller alkanes and alkenes.[4][5] Branched alkanes may have lower thermal stability compared to their linear counterparts.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can generate free radicals and initiate the degradation process, often in conjunction with oxidation.[7][8]

Q2: What are the ideal storage conditions for minimizing degradation?

A2: To minimize degradation, store Octadecane, 3-ethyl-5-(2-ethylbutyl)- under the following conditions:

  • Temperature: Store at a cool, controlled temperature. If the compound is a solid at room temperature, refrigeration (2-8 °C) is recommended. Avoid high temperatures.[9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1]

  • Light: Protect from light by using amber glass vials or by storing in a dark location.[8]

  • Container: Use clean, dry, and inert containers (e.g., glass). Avoid contact with metals that can catalyze oxidation.

Q3: How can I detect and quantify the degradation of Octadecane, 3-ethyl-5-(2-ethylbutyl)-?

A3: The primary method for detecting and quantifying degradation is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the parent compound from its degradation products and provide information for their identification.[10][11] Other techniques include:

  • High-Performance Liquid Chromatography (HPLC): Can be used, but may require derivatization for detecting non-polar alkanes.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the appearance of functional groups associated with oxidation, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Total Acid Number (TAN) Titration: Measures the acidity of the sample, which increases with the formation of carboxylic acid degradation products.[2]

Q4: Are there any recommended antioxidants to prevent the degradation of Octadecane, 3-ethyl-5-(2-ethylbutyl)-?

A4: While specific data for this compound is unavailable, hindered phenolic antioxidants (e.g., Butylated hydroxytoluene - BHT) and aminic antioxidants are commonly used to stabilize hydrocarbons by scavenging free radicals.[2][12] The choice and concentration of an antioxidant would need to be experimentally determined to ensure it does not interfere with downstream applications.

Quantitative Data Summary

The following table presents hypothetical degradation data for a long-chain branched alkane under various storage conditions to illustrate expected trends. Note: This data is for illustrative purposes only and does not represent actual experimental results for Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Storage Condition Duration (Months) Purity (%) Major Degradation Products (% Area)
2-8°C, Dark, Inert Gas (Argon) 12>99.5<0.5 (Trace alcohols, ketones)
Room Temp (~25°C), Dark, Air 1295.23.5 (Alcohols, Ketones), 1.3 (Carboxylic Acids)
Room Temp (~25°C), Ambient Light, Air 1292.85.1 (Alcohols, Ketones), 2.1 (Carboxylic Acids)
40°C, Dark, Air 1285.69.8 (Alcohols, Ketones), 4.6 (Carboxylic Acids)

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the stored Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

    • Dissolve the sample in 1 mL of a high-purity solvent such as hexane (B92381) or dichloromethane.[11]

    • Vortex the sample until fully dissolved.

  • GC-MS Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injection Volume: 1 µL.

    • Injector Temperature: 300°C.

    • Split Ratio: 20:1.[11]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 20°C/min to 325°C.

      • Hold at 325°C for 10 minutes.[11]

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity of the main peak as a percentage of the total integrated area.

    • Identify potential degradation products by comparing their mass spectra with a reference library (e.g., NIST). Common fragments for alkanes and their oxidation products should be considered.

Visualizations

TroubleshootingWorkflow start Start: Observe Issue with Octadecane, 3-ethyl-5-(2-ethylbutyl)- issue Issue Type? start->issue physical_change Physical Change (Color, Viscosity) issue->physical_change Physical analytical_discrepancy Unexpected Analytical Results (e.g., GC-MS peaks) issue->analytical_discrepancy Analytical inconsistent_results Inconsistent Experimental Outcomes issue->inconsistent_results Experimental analyze_purity Analyze Purity and Degradants (GC-MS) physical_change->analyze_purity analytical_discrepancy->analyze_purity re_qualify Re-qualify Compound Purity Before Use inconsistent_results->re_qualify review_storage Review Storage Conditions (Temp, Light, Atmosphere) analyze_purity->review_storage remediate Remediation review_storage->remediate re_qualify->review_storage purify_or_replace Purify or Replace Batch remediate->purify_or_replace Degradation Confirmed improve_storage Improve Storage Practices: - Inert Atmosphere - Aliquotting - Protect from Light remediate->improve_storage Storage Issues Identified end End: Issue Resolved purify_or_replace->end improve_storage->end

Caption: Troubleshooting workflow for degradation issues.

DegradationPathway alkane Octadecane, 3-ethyl-5-(2-ethylbutyl)- (R-H) alkyl_radical Alkyl Radical (R•) alkane->alkyl_radical + Initiator initiator Initiators (Light, Heat, Metal Ions) initiator->alkyl_radical oxygen O2 peroxy_radical Alkylperoxy Radical (ROO•) oxygen->peroxy_radical alkyl_radical->peroxy_radical + O2 hydroperoxide Hydroperoxide (ROOH) peroxy_radical->hydroperoxide + R-H alkoxy_hydroxyl_radicals Alkoxy (RO•) and Hydroxyl (•OH) Radicals hydroperoxide->alkoxy_hydroxyl_radicals Decomposition alcohol_ketone Further Reactions: - Alcohol (R-OH) - Ketone (R=O) alkoxy_hydroxyl_radicals->alcohol_ketone acid Carboxylic Acid (R-COOH) alcohol_ketone->acid Further Oxidation

References

Technical Support Center: Optimization of Urea Adduction for Branched Alkane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of branched alkanes using urea (B33335) adduction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of urea adduction for alkane purification?

A1: Urea adduction is a separation technique that leverages the co-crystallization of urea with linear n-alkanes. In the presence of an activator solvent like methanol (B129727), urea molecules form a crystalline hexagonal lattice structure containing long, narrow channels. Linear alkanes fit within these channels and become trapped, forming a solid precipitate known as the urea adduct or clathrate. Branched and cyclic alkanes are sterically hindered by their shape and are excluded from this crystal structure, remaining in the liquid phase.[1][2] This allows for the effective separation of branched alkanes from their linear counterparts.

Q2: What is the primary application of this technique in research and industry?

A2: This method is widely used to separate straight-chain and branched-chain paraffins from petroleum products.[3] In a laboratory setting, it is valuable for purifying branched alkanes, which may be of interest for various synthetic or analytical purposes, including resolving coelution problems in chromatography.[1][2] The separated n-alkanes are also of commercial importance, particularly in the detergent industry.[3]

Q3: What are the key factors influencing the efficiency of urea adduction?

A3: The efficiency and selectivity of the separation are primarily dependent on the urea-to-alkane ratio, the choice of solvents, the reaction temperature, and the crystallization time.[4] Proper optimization of these parameters is crucial for achieving high purity and yield of the desired branched alkane fraction.

Q4: Can this method be used to achieve very high purity of branched alkanes?

A4: Yes, high purity can be achieved. By performing successive urea adduction steps, where the non-adducted fraction (rich in branched alkanes) is repeatedly treated with fresh urea, the concentration of residual n-alkanes can be significantly reduced.[2][3] One study noted that after successive adductions, when the total n-alkane weight percent in the branched-chain fraction was decreased to 14.4%, no further urea adduct precipitated, indicating a practical limit to the purification under those specific conditions.[3]

Q5: How are the branched alkanes recovered after the adduction process?

A5: The branched alkanes remain in the liquid phase (mother liquor). The solid urea-n-alkane adduct is first removed by filtration. The filtrate, which contains the branched alkanes and the solvents, is then processed to isolate the purified branched alkanes, typically through solvent evaporation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Branched Alkanes (High amount of adduct formed) Incorrect Urea-to-Alkane Ratio: Too much urea was used, leading to the entrapment of some branched molecules or a very high efficiency of n-alkane removal from a mixture that was primarily linear.Optimize the urea-to-alkane ratio. Start with a lower ratio and incrementally increase it. For complex mixtures, perform successive adductions with smaller amounts of urea.
High Concentration of n-Alkanes in Starting Material: If the initial mixture is predominantly n-alkanes, the yield of the non-adducted (branched) fraction will naturally be low.Confirm the composition of your starting material using a suitable analytical technique like Gas Chromatography (GC).
Low Purity of Branched Alkanes (Contamination with n-Alkanes) Incomplete Adduct Formation: Insufficient urea was used to capture all the linear alkanes present in the mixture.Increase the urea-to-alkane ratio. A significant molar excess of urea is often required.[4]
Inefficient Crystallization: The crystallization time may have been too short, or the temperature was not optimal for adduct formation. Lower temperatures generally favor the formation of inclusion complexes.[4]Allow the reaction to proceed overnight to ensure complete crystallization.[1][2] Consider performing the crystallization at a lower temperature (e.g., 4°C or -20°C).
Inadequate Washing of Adduct: The solid adduct may have unreacted starting material (containing branched alkanes) adsorbed to its surface.Thoroughly wash the filtered urea adduct with a cold, non-polar solvent like hexane (B92381) to remove any occluded non-adducted compounds.[3]
Adduct Decomposition: Premature decomposition of the adduct due to temperature fluctuations can release n-alkanes back into the solution.Maintain a stable, cool temperature during filtration and washing steps.
No Adduct Precipitates Low Concentration of n-Alkanes: The starting material may contain a very low percentage of linear alkanes, below the threshold for adduct formation to be observed.[3]Verify the composition of your starting material. This technique is most effective when there is a significant fraction of n-alkanes to be removed.
Improper Solvent System: The chosen solvents may not be suitable for dissolving the reactants or for promoting urea crystallization.A common solvent system is a mixture of methanol (to dissolve urea), hexane, and acetone (B3395972) (to dissolve the alkane mixture).[1][2] Ensure urea is fully dissolved in methanol, which may require gentle heating.[3]
Presence of Water: While a small amount of water can sometimes influence urea's activity, excess water can inhibit adduct formation.Use anhydrous solvents where possible, unless a specific protocol calls for the addition of water.
Difficulty Filtering the Adduct Very Fine Crystals Formed: Rapid precipitation can lead to the formation of very small crystals that are difficult to filter.Allow the crystallization to proceed more slowly, possibly at a slightly higher temperature or with less vigorous agitation, to encourage the growth of larger crystals.

Data Presentation

Table 1: Effect of Successive Urea Adduction on n-Alkane Purity

This table summarizes the results from a study on the purification of n-alkanes from kerosene (B1165875), demonstrating how purity increases with each adduction step. The inverse of this process shows the progressive purification of the branched alkane fraction.

Adduction StepKerosene/Urea Weight Ration-Alkane Purity in Adduct
1st Adduction1.690.2%
2nd Adduction1.1Not specified, but improved
3rd Adduction0.6Not specified, but improved
4th Adduction0.699.8%

Data extracted from a study on kerosene purification. The ratios were optimized at each stage for the best yield and purity of the n-alkane adduct.[3]

Table 2: General Experimental Parameters for Urea Adduction
ParameterRecommended Range/ValueNotes
Urea-to-Feed Ratio 3:1 to 5:1 (w/w) is a common starting point. Can be up to a 20-fold molar excess.[4]This is the most critical parameter. It needs to be optimized based on the n-alkane content of the starting material.
Solvent System Methanol, n-Hexane, AcetoneMethanol is used to dissolve the urea. Hexane and acetone are used to dissolve the alkane mixture.[1][2]
Crystallization Temperature Room Temperature to -20°CLower temperatures generally favor more complete adduct formation.[4]
Crystallization Time 12-24 hours (Overnight)Allows for the slow and complete formation of urea-alkane crystals.[1][2]
Adduct Decomposition 60-80°C with waterTo recover the n-alkanes from the adduct for analysis or disposal.[3]

Experimental Protocols

Protocol 1: General Procedure for Branched Alkane Purification

This protocol is a standard method for separating branched alkanes from a mixture containing linear alkanes.

Materials:

  • Alkane mixture (sample)

  • Urea

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Glass vials (e.g., 4 mL)

  • Filtration apparatus (e.g., vacuum filtration with filter paper or a glass wool-plugged pipette)

  • Nitrogen dry-down station or rotary evaporator

Procedure:

  • Sample Preparation: Dry down the alkane sample in a glass vial under a gentle stream of nitrogen. Re-dissolve the dried sample in a mixture of n-hexane and acetone. A common ratio is 2:1 n-hexane to acetone (e.g., 0.4 mL n-hexane and 0.2 mL acetone).[1]

  • Urea Solution Preparation: Prepare a saturated solution of urea in methanol. This can be done by adding an excess of urea to methanol and stirring until no more urea dissolves. The solubility is approximately 166 mg/mL, so a target of 175 mg/mL can be used to ensure saturation.[1][2] Gentle heating may be required to fully dissolve the urea.[3] Allow the solution to cool to room temperature before use.

  • Adduction Reaction: Add the urea-saturated methanol solution to the vial containing the alkane sample (e.g., 0.2 mL of urea solution).[1]

  • Crystallization: Cap the vial and mix the contents thoroughly. Allow the vial to stand at room temperature overnight. A white precipitate (the urea-n-alkane adduct) should form.[1][2] For improved yields, crystallization can be performed at lower temperatures (e.g., 4°C).

  • Separation of Fractions:

    • Carefully separate the liquid phase (mother liquor) from the solid adduct. This can be done by decanting or using a pipette. The liquid phase contains the purified branched alkanes.

    • Wash the solid adduct multiple times with a small amount of cold n-hexane to recover any remaining branched alkanes.[2] Combine the washings with the initial mother liquor.

  • Isolation of Branched Alkanes: Evaporate the solvent from the combined mother liquor and washings using a nitrogen dry-down station or a rotary evaporator to obtain the purified branched alkane fraction.

  • (Optional) Recovery of n-Alkanes: To recover the linear alkanes, decompose the solid adduct by adding hot water (60-80°C) and mixing.[3] The urea will dissolve in the water, and the n-alkanes will form a separate organic layer that can be extracted with a non-polar solvent like hexane.

Visualizations

Experimental Workflow for Branched Alkane Purification

experimental_workflow Experimental Workflow for Branched Alkane Purification cluster_prep Preparation cluster_reaction Reaction & Separation cluster_products Product Isolation cluster_optional Optional n-Alkane Recovery prep_sample 1. Dissolve Alkane Mixture in Hexane/Acetone mix 3. Mix Sample and Urea Solutions prep_sample->mix prep_urea 2. Prepare Saturated Urea in Methanol prep_urea->mix crystallize 4. Crystallize Overnight (Adduct Forms) mix->crystallize filter 5. Separate Solid Adduct and Liquid Filtrate crystallize->filter wash 6. Wash Solid Adduct with Cold Hexane filter->wash Solid Adduct combine 7. Combine Filtrate and Washings filter->combine Liquid Filtrate (Branched Alkanes) wash->combine Washings decompose A. Decompose Adduct with Hot Water wash->decompose Washed Adduct evaporate 8. Evaporate Solvent combine->evaporate branched_product Purified Branched Alkanes evaporate->branched_product extract B. Extract with Hexane decompose->extract n_alkane_product Purified n-Alkanes extract->n_alkane_product

Caption: Workflow for isolating branched alkanes via urea adduction.

Troubleshooting Logic for Low Purity of Branched Alkanes

troubleshooting_workflow Troubleshooting: Low Purity of Branched Alkanes start Problem: Low Purity of Branched Alkane Fraction cause1 Possible Cause: Incomplete Adduct Formation start->cause1 cause2 Possible Cause: Inefficient Crystallization start->cause2 cause3 Possible Cause: Contamination During Separation start->cause3 solution1a Solution: Increase Urea-to-Alkane Ratio cause1->solution1a solution1b Solution: Ensure Urea is Fully Dissolved in Methanol Before Mixing cause1->solution1b solution2a Solution: Increase Crystallization Time (e.g., 24 hours) cause2->solution2a solution2b Solution: Decrease Crystallization Temperature (e.g., 4°C) cause2->solution2b solution3a Solution: Wash Solid Adduct Thoroughly with Cold Hexane cause3->solution3a action Action: Perform Successive Urea Adductions on the Branched Fraction solution1a->action solution2b->action solution3a->action

Caption: Logic for troubleshooting n-alkane contamination.

References

"selecting the right column for branched alkane separation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal Gas Chromatography (GC) column for branched alkane separation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for branched alkane separation?

The most crucial factor is the choice of the stationary phase.[1][2][3] The principle of "like dissolves like" is paramount; since alkanes are non-polar, a non-polar stationary phase is the most effective choice for their separation.[3][4] On these columns, analytes are separated primarily based on their boiling points, with lower boiling point compounds eluting first.[4][5]

Q2: Which specific stationary phases are recommended for branched alkane analysis?

Non-polar stationary phases are the industry standard for separating alkanes.[6] Commonly recommended phases include:

  • 100% Dimethylpolysiloxane: This is a widely used, non-polar phase that separates compounds strictly by their boiling point.[4]

  • 5% Phenyl 95% Dimethylpolysiloxane: This low-polarity, general-purpose phase offers slightly different selectivity and is excellent for detailed hydrocarbon analysis.[4]

For high molecular weight alkanes, it is essential to use columns designated as low-bleed or "MS-grade" to ensure thermal stability at high temperatures and minimize baseline noise.[4]

Q3: How do column dimensions (length, internal diameter, film thickness) affect my separation?

Column dimensions significantly impact separation efficiency, resolution, and analysis time.[7][8]

  • Internal Diameter (ID): This dimension balances efficiency and sample capacity.[9] Narrower columns (e.g., 0.18 mm, 0.25 mm) provide higher resolution and sharper peaks but have lower sample capacity.[7][9][10] Wider columns (e.g., 0.32 mm, 0.53 mm) offer greater sample capacity at the cost of lower resolution.[7] For most applications, a 0.25 mm ID column provides a good compromise.[1][3][11]

  • Column Length: Longer columns provide better separation due to an increased number of theoretical plates, but they also lead to longer analysis times.[7][12] Doubling the column length increases resolution by a factor of approximately 1.4.[12] A 30-meter column is often a good starting point, balancing resolution and analysis speed.[4] Shorter columns (e.g., 15 m) can be used for faster analyses if resolution is sufficient.[4]

  • Film Thickness: For high boiling point analytes like branched alkanes, a thin film (≤ 0.25 µm) is recommended to reduce retention and allow for elution at lower temperatures.[4] Thicker films are used for highly volatile compounds to increase retention.[7]

Q4: How can I improve the resolution of closely eluting branched alkane isomers?

Resolving structurally similar isomers is a significant challenge.[6] To improve resolution:

  • Optimize the Temperature Program: Use a slower oven ramp rate to increase the time analytes spend interacting with the stationary phase.

  • Select a Longer Column: Increasing column length enhances separation efficiency.[7][12]

  • Use a Narrower ID Column: Decreasing the internal diameter increases the number of theoretical plates per meter, leading to sharper peaks and better resolution.[1][9]

  • Consider Highly Selective Phases: While non-polar phases are standard, resolving compounds with similar boiling points may require more selective stationary phases.[9] For separating enantiomers of branched alkanes, specialized chiral stationary phases, such as those based on cyclodextrins, may be necessary.[13]

Troubleshooting Guides

Issue: Poor Resolution or Peak Overlap

Q: My branched alkane isomers are co-eluting or poorly resolved. What should I do?

Poor resolution is a common issue when analyzing complex mixtures of isomers.[14]

Possible Causes:

  • Inappropriate column selection (phase, dimensions).[14]

  • Incorrect oven temperature program.[14]

  • Column is overloaded with the sample.[15]

  • Carrier gas flow rate is not optimal.[15]

  • Column performance has degraded.[15]

Troubleshooting Steps:

  • Verify Column Choice: Ensure you are using a non-polar stationary phase (e.g., 100% Dimethylpolysiloxane or 5% Phenyl Polysiloxane).[4] For highly complex mixtures, a longer column (e.g., 60 m) and/or a smaller internal diameter (e.g., 0.18 mm) may be required.[6]

  • Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min or lower) to improve separation.

  • Adjust Carrier Gas Flow: Ensure the carrier gas flow rate is set to the optimum for your column dimensions and carrier gas type.

  • Check for Overload: Reduce the injection volume or dilute the sample.[15] Peak fronting is a typical sign of column overload.

  • Perform Column Maintenance: If the column is old or contaminated, performance will degrade. Trim the first 10-15 cm from the inlet side of the column (see Protocol 2). If performance does not improve, the column may need to be replaced.

Start Poor Resolution Observed CheckMethod Is the correct column and temperature program being used? Start->CheckMethod Optimize Optimize Method CheckMethod->Optimize No CheckOverload Is the column overloaded? (Check for peak fronting) CheckMethod->CheckOverload Yes End Resolution Improved Optimize->End ReduceSample Reduce injection volume or dilute sample CheckOverload->ReduceSample Yes CheckFlow Is the carrier gas flow rate optimal? CheckOverload->CheckFlow No ReduceSample->End AdjustFlow Adjust flow rate CheckFlow->AdjustFlow No ColumnMaintenance Perform Column Maintenance CheckFlow->ColumnMaintenance Yes AdjustFlow->End TrimColumn Trim 10-15 cm from column inlet ColumnMaintenance->TrimColumn ReplaceColumn Replace Column TrimColumn->ReplaceColumn No Improvement TrimColumn->End Improvement ReplaceColumn->End

Diagram 1: Troubleshooting workflow for poor resolution.
Issue: Peak Tailing

Q: My alkane peaks are showing significant tailing. What is the cause and how can I fix it?

Peak tailing, where a peak's trailing edge is broader than its leading edge, can compromise resolution and quantification.[16]

Possible Causes:

  • System-wide Tailing (All peaks tail): This usually indicates a physical problem in the system.[16]

    • Improper column installation (too high or too low in the inlet).[16]

    • Poor column cut.[16]

    • Contaminated or active inlet liner.[16][17]

    • Leaks at the inlet fitting.[16]

  • Analyte-Specific Tailing: This suggests chemical interactions between the analytes and active sites in the system.[16] While less common for non-polar alkanes, it can be caused by column contamination from previous samples.[16]

Troubleshooting Steps:

  • Inspect Column Installation: Ensure the column is installed at the correct depth in the inlet according to the manufacturer's guidelines. Re-cut the column end if necessary, ensuring a clean, 90° angle.[16]

  • Perform Inlet Maintenance: Replace the inlet liner and septum (see Protocol 3). A contaminated liner is a very common cause of peak shape issues.[16][17]

  • Check for Leaks: Use an electronic leak detector to check fittings at the inlet.

  • Trim the Column: If the issue persists, active sites may have developed at the front of the column due to contamination. Trim 10-15 cm from the column inlet (see Protocol 2).[16]

Start Peak Tailing Observed AllPeaks Are all peaks tailing (including solvent)? Start->AllPeaks PhysicalIssue Suspect Physical Issue AllPeaks->PhysicalIssue Yes ChemicalIssue Suspect Chemical Interaction (Contamination) AllPeaks->ChemicalIssue No InspectInstall Check column installation and cut quality PhysicalIssue->InspectInstall TrimColumn Trim 10-15 cm from column inlet ChemicalIssue->TrimColumn FixInstall Re-install / Re-cut column InspectInstall->FixInstall Incorrect InletMaint Perform inlet maintenance (replace liner & septum) InspectInstall->InletMaint Correct End Problem Resolved FixInstall->End LeakCheck Check for leaks at inlet fittings InletMaint->LeakCheck LeakCheck->End No Leaks TrimColumn->End

Diagram 2: Troubleshooting workflow for peak tailing.

Data & Column Selection

Column Selection Workflow

The process of selecting the right GC column involves a series of logical steps based on the properties of your analytes and analytical goals.

Start Start: Select Column for Branched Alkanes Phase 1. Select Stationary Phase Use Non-Polar Phase (e.g., 100% Dimethylpolysiloxane or 5% Phenyl) 'Like dissolves like' principle. Start->Phase Film 2. Select Film Thickness Use Thin Film (≤ 0.25 µm) Reduces retention for high boiling point analytes. Phase->Film ID 3. Select Internal Diameter (ID) Use 0.25 mm for general use or <0.25 mm for higher resolution. Film->ID Length 4. Select Column Length Use 30 m as a standard length for balance of resolution and speed. ID->Length End Column Selected Length->End

Diagram 3: Logical workflow for GC column selection for alkane analysis.[4]
Table 1: Comparison of Common Non-Polar GC Columns

This table summarizes popular GC columns used for high molecular weight and branched alkane analysis.[6]

ColumnStationary PhaseKey FeaturesMax Temperature (°C)Common Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxaneHigh thermal stability, low bleed, robust performance for high boilers.[6]400High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[6]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl PolysiloxaneLow bleed for mass spectrometry, excellent inertness.[6]350Detailed hydrocarbon analysis (DHA), environmental analysis, drug screening.[6]
Phenomenex ZB-1MS 100% DimethylpolysiloxaneGeneral purpose, boiling point elution order, robust and inert.350Hydrocarbon analysis, solvents, quality control.
Thermo TG-5MS 5% Phenyl / 95% DimethylpolysiloxaneLow bleed, inert, ideal for GC-MS applications.[4]350Environmental semivolatiles, drugs of abuse, pesticides.
Table 2: Impact of Column Internal Diameter (ID)

This table illustrates the trade-off between efficiency (resolution) and sample capacity based on the column's internal diameter.[1][3]

Column ID (mm)Relative Efficiency (Plates/meter)Relative Sample CapacityTypical Carrier Gas Flow (mL/min)Primary Use
0.18 / 0.20 HighestLow0.5 - 1.0High-resolution, fast GC, complex mixtures
0.25 HighIntermediate1.0 - 2.0General purpose, good balance of efficiency and capacity.[1][3]
0.32 IntermediateHigh2.0 - 4.0Larger sample volumes, higher throughput needs.[8]
0.53 LowHighest5.0 - 15.0Trace analysis in large volumes, replacement for packed columns.[18]

Experimental Protocols

Protocol 1: GC-MS Analysis of High Molecular Weight Alkanes

This protocol provides a starting point for the analysis of high-boiling point hydrocarbons. Optimization may be required based on the specific instrument and application.[4]

  • Sample Preparation:

    • Accurately weigh the sample containing the branched alkanes.

    • Dissolve the sample in a high-purity, volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 1-10 µg/mL.[4]

  • Instrument Parameters:

    • GC System: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: Restek Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, operated in splitless mode.

    • Inlet Temperature: 320°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 340°C.

      • Hold: Hold at 340°C for 10 minutes.

    • MS Transfer Line Temp: 340°C.

    • Ion Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Acquisition Mode: Scan, m/z 40-600.

  • Data Analysis:

    • Integrate peaks of interest.

    • Identify compounds by comparing mass spectra to a reference library (e.g., NIST).

    • Use an alkane standard mixture to determine retention indices for confirmation of isomers.

Protocol 2: Column Trimming

This procedure is used to remove contaminated or active sections from the front of the GC column.[16]

  • System Cooldown: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.[16]

  • Column Removal: Carefully disconnect the column from the inlet, loosening the column nut.

  • Trimming: Using a ceramic scoring wafer or diamond-tipped cutter, score the column tubing about 10-15 cm from the end.

  • Clean Break: Gently flex the column at the score to create a clean, square break.

  • Inspection: Use a magnifying glass to inspect the cut. It must be a clean, flat surface at a 90° angle with no jagged edges or shards.[16] If the cut is not clean, repeat the process.

  • Reinstallation: Reinstall the column in the inlet, ensuring the correct insertion depth. Tighten the nut.

  • Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.

Protocol 3: Inlet Liner and Septum Replacement

This protocol details the routine maintenance of replacing the inlet liner and septum to prevent peak tailing and contamination.[16]

  • System Cooldown: Ensure the GC inlet is at a safe temperature (below 50°C). Turn off the carrier gas.[16]

  • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum with forceps and replace it with a new one. Do not overtighten the nut, as this can cause the septum to core.[16]

  • Access Liner: After replacing the septum, proceed to access the liner by removing the appropriate fittings as per your instrument's manual.

  • Remove Old Liner: Carefully remove the old liner with forceps, noting its orientation and any O-rings.[16]

  • Install New Liner: Place a new, deactivated liner (with a new O-ring, if applicable) in the same orientation as the old one.

  • Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.

  • Leak Check and Equilibrate: Restore carrier gas flow and perform a leak check. Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.[16]

References

Validation & Comparative

A Comparative Guide to the Properties of 3-ethyl-5-(2-ethylbutyl)-octadecane and Linear Octadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, the selection of appropriate excipients and solvents is paramount to the success of a formulation. Long-chain alkanes, valued for their chemical inertness and varied physical properties, are frequently employed in these applications. This guide provides a detailed comparison of the physicochemical properties of a branched-chain alkane, 3-ethyl-5-(2-ethylbutyl)-octadecane, and its linear isomer, n-octadecane. The structural differences between these two molecules lead to significant variations in their physical characteristics, which can have profound implications for their use in drug delivery systems and other advanced formulations.

Executive Summary

Linear octadecane, a straight-chain alkane, exhibits a higher melting point, boiling point, and density compared to its branched isomer, 3-ethyl-5-(2-ethylbutyl)-octadecane. This is primarily due to the more efficient packing and greater surface area for intermolecular van der Waals forces in the linear structure. Conversely, the branched structure of 3-ethyl-5-(2-ethylbutyl)-octadecane results in a significantly lower melting point, rendering it a liquid at room temperature. These differences are critical in applications where physical state, viscosity, and thermal behavior are key parameters.

Physicochemical Properties: A Tabulated Comparison

The following table summarizes the key physicochemical properties of 3-ethyl-5-(2-ethylbutyl)-octadecane and linear octadecane, compiled from various sources.

Property3-ethyl-5-(2-ethylbutyl)-octadecaneLinear Octadecane (n-octadecane)
Molecular Formula C₂₆H₅₄C₁₈H₃₈
Molecular Weight 366.71 g/mol [1]254.49 g/mol [2][3]
Melting Point -51 °C[1][4]28 °C[5][6][7] to 30 °C[3][8]
Boiling Point 395.87 °C (estimate)[1][4]317 °C[5][6][7][8]
Density 0.8115 g/cm³[1][4]0.777 g/mL at 25 °C[2][3][6][9]
Physical State at 25°C LiquidSolid

The Influence of Molecular Structure on Physical Properties

The observed differences in the properties of these two alkanes can be attributed to their distinct molecular geometries.

  • Boiling Point: Linear alkanes, like n-octadecane, have a larger surface area compared to their more compact, branched isomers.[6] This allows for stronger London dispersion forces between molecules, requiring more energy to overcome and resulting in a higher boiling point.[6]

  • Melting Point: The melting point of alkanes is influenced by how well the molecules can pack into a crystal lattice. The regular, linear structure of n-octadecane allows for more efficient packing, leading to stronger intermolecular forces in the solid state and a higher melting point. The irregular shape of the highly branched 3-ethyl-5-(2-ethylbutyl)-octadecane disrupts this packing, resulting in a significantly lower melting point.

  • Density: The closer packing of linear alkane molecules generally results in a higher density compared to their branched counterparts of similar molecular weight. However, in this specific comparison, the significantly larger molecular weight of 3-ethyl-5-(2-ethylbutyl)octadecane (C₂₆H₅₄) compared to n-octadecane (C₁₈H₃₈) is the primary reason for its higher density.

  • Viscosity: Generally, for alkanes of the same carbon number, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular forces and results in lower viscosity.[5] However, for very long-chain alkanes, extensive branching can sometimes lead to increased viscosity due to a greater potential for molecular entanglement.[5]

Experimental Methodologies

The accurate determination of the physicochemical properties listed above relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Apparatus: A Differential Scanning Calorimeter (e.g., Q250 DSC).

  • Procedure:

    • A small sample (5-15 mg) is accurately weighed into a hermetic DSC pan.

    • The pan is sealed to contain the sample.

    • The sample is subjected to a heat/cool/heat cycle (e.g., from -20°C to 60°C at a rate of 20°C/min) under an inert nitrogen atmosphere to erase the sample's thermal history.[10]

    • A final heating ramp is applied at a controlled rate, and the heat flow to the sample is measured.

  • Data Analysis: The melting point is determined as the onset temperature of the melting peak on the resulting thermogram. The heat of fusion is calculated from the area under the melting peak.[10]

experimental_workflow cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_processing Data Processing a Weigh 5-15 mg of alkane b Place in hermetic DSC pan a->b c Seal the pan b->c d Place sample and reference in DSC c->d e Heat/Cool/Heat Cycle (erase thermal history) d->e f Controlled Heating Ramp e->f g Measure Heat Flow f->g h Generate Thermogram g->h i Determine Onset Temperature (Melting Point) h->i j Calculate Area Under Peak (Heat of Fusion) h->j

Workflow for DSC analysis of alkanes.
Density Determination

The density of a liquid can be determined using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer of a known volume, an analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

    • The mass of the pycnometer filled with the liquid is measured.

    • The temperature of the liquid is recorded.

  • Data Analysis: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Viscosity Measurement using a Capillary Viscometer

The kinematic viscosity of a liquid can be measured using a capillary viscometer.

  • Apparatus: A calibrated capillary viscometer (e.g., Ubbelohde or Cannon-Fenske), a constant temperature bath, a stopwatch.

  • Procedure:

    • The viscometer is filled with the liquid sample.

    • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up through the capillary to a point above the upper timing mark.

    • The time taken for the liquid to flow between the upper and lower timing marks is measured.

  • Data Analysis: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Conclusion

The choice between a linear and a branched alkane for a specific application in research or drug development is dictated by their distinct physicochemical properties. Linear octadecane, a solid at room temperature with a well-defined melting point, may be suitable for applications requiring a solid lipid excipient, such as in solid lipid nanoparticles or as a matrix for controlled-release formulations. In contrast, 3-ethyl-5-(2-ethylbutyl)-octadecane, a liquid with a much lower melting point, could be a valuable non-volatile, non-polar solvent or a component in liquid-based formulations where maintaining a liquid state over a wide temperature range is crucial. A thorough understanding of how molecular branching influences these properties is essential for the rational design and development of effective and stable pharmaceutical and chemical products.

References

A Comparative Analysis of Branched Alkanes as High-Performance Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the optimization of lubricant performance is a critical aspect of ensuring the reliability and longevity of sensitive equipment. This guide provides a comprehensive comparative study of branched alkanes as lubricant additives, offering an objective analysis of their performance against other alternatives, supported by experimental data and detailed methodologies.

The molecular architecture of alkanes—specifically, the degree of branching—plays a pivotal role in defining the physicochemical properties of lubricants. Compared to their linear counterparts, branched alkanes exhibit unique structural characteristics that translate into significant performance advantages, including enhanced thermal stability, improved low-temperature fluidity, and superior friction reduction.

The Impact of Molecular Branching on Lubricant Performance

Branched alkanes, due to their irregular, three-dimensional structures, disrupt the ordered, crystalline packing that linear alkanes tend to form under high pressure. This disruption at the molecular level leads to several beneficial macroscopic properties:

  • Lower Pour Point: The irregular shape of branched alkanes hinders the formation of a wax crystal lattice at low temperatures, thereby improving the lubricant's fluidity in cold environments. This is a critical attribute for applications requiring reliable performance during cold starts.

  • Higher Viscosity Index (VI): A higher VI indicates a smaller change in viscosity with temperature fluctuations. Branched alkanes generally exhibit a higher VI compared to linear alkanes, ensuring more stable lubrication across a wider operating temperature range.

  • Reduced Friction: In the boundary lubrication regime, where metal-to-metal contact is more likely, the disordered arrangement of branched alkanes results in a lower shear strength of the lubricant film. This translates to a lower coefficient of friction and reduced wear on moving parts.

  • Enhanced Thermal and Oxidative Stability: The presence of tertiary carbon-hydrogen bonds in branched alkanes can influence their stability. While these bonds can be more susceptible to initial oxidation, the overall molecular structure can lead to greater resistance to thermal degradation at high temperatures.[1]

Quantitative Performance Comparison

The following tables summarize the key performance indicators of various branched alkanes compared to linear alkanes and a common synthetic lubricant, Polyalphaolefin (PAO).

Table 1: Viscosity and Low-Temperature Properties

Lubricant AdditiveChemical StructureKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)
n-DodecaneLinear C122.00.8~95-12
Iso-Dodecane (Isomer Mix)Branched C121.80.7~110-60
n-HexadecaneLinear C164.31.5~10018
Iso-Hexadecane (Isomer Mix)Branched C163.91.4~125-54
Squalane (C30H62)Highly Branched C3030.05.8145-48
PAO 6Synthetic Polymer31.05.9135-57

Table 2: Tribological and Thermal Properties

Lubricant AdditiveCoefficient of Friction (Boundary Lubrication)Onset of Thermal Decomposition (°C)
n-Hexadecane~0.12~250
Squalane~0.08~300
PAO 6~0.09~320

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.

Viscosity Index (VI) Determination (ASTM D2270)

The Viscosity Index is calculated from the kinematic viscosity of the lubricant at 40°C and 100°C.

Methodology:

  • Measure the kinematic viscosity of the lubricant sample at 40°C (KV40) and 100°C (KV100) using a calibrated viscometer, following the procedure outlined in ASTM D445.

  • The VI is then calculated using the following formula for oils with a VI up to 100: VI = (L - U) / (L - H) * 100 Where:

    • U is the kinematic viscosity at 40°C of the test oil.

    • L is the kinematic viscosity at 40°C of a reference oil of VI 0 having the same viscosity at 100°C as the test oil.

    • H is the kinematic viscosity at 40°C of a reference oil of VI 100 having the same viscosity at 100°C as the test oil.

  • For oils with a VI above 100, a different formula based on logarithms is used.[1][2]

Pour Point Determination (ASTM D97)

The pour point is the lowest temperature at which a lubricant will continue to flow.

Methodology:

  • The sample is first heated to a specified temperature to dissolve any wax crystals and remove any previous thermal history.

  • The sample is then cooled at a specified rate in a test jar.

  • At intervals of 3°C, the test jar is removed from the cooling bath and tilted to observe for any movement of the oil's surface.

  • The pour point is recorded as 3°C above the temperature at which the oil ceases to flow.[3][4][5][6]

Tribological Performance (ASTM D4172 - Four-Ball Method)

This test evaluates the anti-wear and friction-reducing properties of a lubricant.

Methodology:

  • Three steel balls are clamped together in a cup, and a fourth ball is rotated against them.

  • The assembly is immersed in the lubricant sample.

  • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.

  • After the test, the wear scars on the three stationary balls are measured, and the average wear scar diameter is calculated. The coefficient of friction is also recorded during the test.[7][8][9][10][11]

Thermal Stability (ASTM E2550 - Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the lubricant by measuring its mass change as a function of temperature.

Methodology:

  • A small sample of the lubricant is placed in a TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (typically nitrogen or air).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The onset temperature of decomposition is identified as the temperature at which a significant mass loss begins.[12][13][14][15][16]

Visualizing the Science Behind Branched Alkanes

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships.

Synthesis_of_Branched_Alkanes cluster_0 Feedstock cluster_1 Key Processes cluster_2 Product Linear Olefins Linear Olefins Oligomerization Oligomerization Linear Olefins->Oligomerization Polymerization Isomerization Isomerization Oligomerization->Isomerization Structural Rearrangement Hydrogenation Hydrogenation Isomerization->Hydrogenation Saturation Branched Alkanes Branched Alkanes Hydrogenation->Branched Alkanes

A simplified workflow for the synthesis of branched alkanes from linear olefins.

Structure_Property_Relationship cluster_0 Molecular Structure cluster_1 Physical Properties cluster_2 Performance Benefits Increased Branching Increased Branching Disrupted Packing Disrupted Packing Increased Branching->Disrupted Packing Lower Intermolecular Forces Lower Intermolecular Forces Increased Branching->Lower Intermolecular Forces Lower Pour Point Lower Pour Point Disrupted Packing->Lower Pour Point Reduced Friction Reduced Friction Disrupted Packing->Reduced Friction Higher Viscosity Index Higher Viscosity Index Lower Intermolecular Forces->Higher Viscosity Index

The relationship between increased molecular branching and improved lubricant performance.

Conclusion

The addition of branched alkanes to lubricant formulations offers a clear pathway to enhancing performance, particularly in demanding applications where temperature stability and friction reduction are paramount. Their unique molecular structure directly translates to improved viscosity index, lower pour points, and superior tribological properties when compared to linear alkanes. For researchers and scientists, understanding these structure-property relationships is key to designing next-generation lubricants with tailored performance characteristics for specialized applications. The experimental data and standardized protocols provided in this guide serve as a valuable resource for the objective comparison and selection of branched alkanes as high-performance lubricant additives.

References

A Comparative Guide to the Structural Validation of Synthesized Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the structural validation of the synthesized long-chain branched alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-. The intended audience includes researchers, scientists, and professionals in drug development and chemical synthesis. The document outlines the experimental protocols and expected data from primary and alternative validation methods, enabling an objective assessment of the synthesized product's structure.

The target molecule, 3-ethyl-5-(2-ethylbutyl)octadecane, is a complex, non-polar hydrocarbon with the molecular formula C26H54 and a molecular weight of approximately 366.71 g/mol .[1][2][3][4] Its structure consists of an eighteen-carbon main chain with ethyl and 2-ethylbutyl substituents. Validating such a specific isomeric structure requires a multi-faceted analytical approach to confirm connectivity and rule out isomeric impurities.

Logical Workflow for Structural Validation

G start Synthesized Product Octadecane, 3-ethyl-5-(2-ethylbutyl)- purification Purification (e.g., Flash Chromatography) start->purification primary_analysis Primary Spectroscopic Analysis purification->primary_analysis nmr NMR (¹H, ¹³C, COSY) primary_analysis->nmr ms Mass Spectrometry (EI) primary_analysis->ms ir FT-IR Spectroscopy primary_analysis->ir interpretation Data Interpretation & Comparison - Predicted vs. Experimental Data - Database Matching nmr->interpretation ms->interpretation ir->interpretation decision Structure Consistent? interpretation->decision confirmed Structure Validated decision->confirmed  Yes rejected Structure Inconsistent decision->rejected  No secondary_analysis Further Analysis / Re-synthesis rejected->secondary_analysis

Caption: Workflow for the structural validation of a synthesized compound.

Primary Validation Techniques: A Comparative Overview

The primary methods for elucidating the structure of an organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For a complex alkane, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Place the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a 400 MHz spectrometer are typically sufficient.

  • 2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations, which are crucial for assigning signals in a branched structure.

Predicted Data & Interpretation:

  • ¹H NMR: The spectrum will be complex due to significant signal overlap in the 0.8-1.5 ppm range, typical for alkanes. Key indicators will be the distinct signals for the methine (CH) protons at the branch points (C3, C5, and C2' of the ethylbutyl group), which would appear as complex multiplets. The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The ¹³C NMR spectrum is more definitive. The number of unique signals should correspond to the number of non-equivalent carbon atoms in the molecule. Due to symmetry, some carbons may be equivalent. The chemical shifts will all be in the aliphatic region (~10-40 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for Key Carbons

Carbon Position Predicted Chemical Shift (ppm) Rationale
C1 (and other terminal CH₃) ~14 Standard terminal methyl group.
C3, C5, C2' (CH) ~35-45 Branched methine carbons, shifted downfield.
CH₂ groups in main chain ~22-32 Methylene carbons in the long chain.[5]

| CH₂ groups in ethyl/butyl | ~20-30 | Methylene carbons within the substituent groups. |

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps identify structural features like branching points.

Experimental Protocol (Electron Ionization - EI-MS):

  • Sample Introduction: Introduce a small amount of the sample (liquid or solid) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Data & Interpretation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 366) should be observed. For highly branched alkanes, this peak may be weak or absent.[6]

  • Fragmentation Pattern: The fragmentation of branched alkanes is not random. Cleavage is favored at the branching points to form more stable secondary or tertiary carbocations.[6][7]

Table 2: Expected Key Fragments in the Mass Spectrum

m/z Possible Fragment Significance
366 [C₂₆H₅₄]⁺ Molecular Ion (M⁺)
337 [M - C₂H₅]⁺ Loss of an ethyl group.
281 [M - C₆H₁₃]⁺ Loss of the 2-ethylbutyl group.

| 57, 71, 85... | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺... | Series of alkyl fragments differing by 14 mass units (CH₂). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane, its primary utility is to confirm the absence of other functional groups (like hydroxyl, carbonyl, or double bonds).

Experimental Protocol (FT-IR):

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the plates in the spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be taken first.

Predicted Data & Interpretation:

The IR spectrum for an alkane is relatively simple.[8] It confirms the hydrocarbon nature of the molecule.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Expected Intensity
2950-2850 C-H Stretch (sp³ CH, CH₂, CH₃) Strong
1470-1450 C-H Bend (Scissoring) Medium
1370-1350 C-H Bend (Methyl Rock) Medium-Weak

| 725-720 | C-H Bend (Long-chain Rock) | Weak |

Alternative and Confirmatory Techniques

While NMR, MS, and IR are the primary tools, other methods can provide valuable confirmatory data, especially regarding purity and elemental composition.

Table 4: Comparison of Analytical Validation Techniques

Technique Information Provided Sample State Destructive? Primary Use in This Context
NMR Spectroscopy Detailed C-H framework, connectivity Solution No Primary Structure Elucidation
Mass Spectrometry Molecular weight, fragmentation pattern Gas/Liquid/Solid Yes Molecular Formula & Branching Confirmation
FT-IR Spectroscopy Presence/absence of functional groups Liquid/Solid/Gas No Confirmation of Alkane Nature
GC-MS Purity, retention time, MS data Volatile Liquid Yes Purity assessment and comparison to standards

| Elemental Analysis | % Composition (C, H) | Solid/Liquid | Yes | Empirical formula verification |

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of the synthesized compound and confirming its molecular weight and fragmentation pattern. The retention time from the GC is a characteristic physical property that can be used for identification if a known standard is available.

Elemental Analysis

Elemental analysis determines the mass percentages of carbon and hydrogen in the compound. The experimental results can be compared to the theoretical values calculated from the molecular formula (C₂₆H₅₄) to confirm the elemental composition.

  • Theoretical Calculation for C₂₆H₅₄:

    • Carbon (C): 85.16%

    • Hydrogen (H): 14.84%

An experimental result within ±0.4% of these values is typically considered a good confirmation of the empirical formula.

References

Comparative Antifungal Efficacy: Octadecane, 3-ethyl-5-(2-ethylbutyl)- vs. Conventional Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal strains necessitates a continuous search for novel antifungal agents. Natural products, in particular, represent a vast reservoir of chemical diversity with therapeutic potential. This guide provides a comparative overview of the antifungal efficacy of Octadecane, 3-ethyl-5-(2-ethylbutyl)- , a bioactive compound isolated from the root of Lepidagathis cristata, against established clinical fungicides, Fluconazole (an azole) and Caspofungin (an echinocandin).

While research indicates that Octadecane, 3-ethyl-5-(2-ethylbutyl)- is highly effective against several plant and human pathogenic fungi, quantitative minimum inhibitory concentration (MIC) data from peer-reviewed publications is not currently available.[1] This guide, therefore, presents a qualitative assessment for this compound alongside quantitative data for conventional fungicides to establish a baseline for comparison.

Data Presentation: Efficacy Overview

The following table summarizes the known antifungal activity of the three compounds against a range of pathogenic fungi. The data for Fluconazole and Caspofungin are representative values from published studies; specific MICs can vary by strain and testing conditions.

Fungal SpeciesOctadecane, 3-ethyl-5-(2-ethylbutyl)-Fluconazole (Azole)Caspofungin (Echinocandin)
Plant Pathogens
Colletotrichum fulcatumReported as highly effective[1]High MICs expected (Generally not used for plant pathogens)High MICs expected (Generally not used for plant pathogens)
Fusarium oxysporumReported as highly effective[1]Often high MICs (≥64 µg/mL); resistance is common[2]No meaningful activity; intrinsically resistant[3][4]
Rhizoctonia solaniReported as highly effective[1]High MICs expectedHigh MICs expected
Human Pathogens
Curvularia lunataReported as highly effective[1]Variable susceptibilityVariable susceptibility
Microsporum canisReported as highly effective[1]SusceptibleVariable susceptibility
Candida albicansData not availableSusceptible (MIC ≤ 8 µg/mL)[5]Susceptible (MIC₅₀: 0.5 µg/mL)[6]

Note: The efficacy of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is based on a qualitative report.[1] Quantitative studies are required to establish definitive MIC values for a direct comparison. Fusarium species frequently exhibit intrinsic resistance to multiple classes of antifungal drugs.[2][7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining antifungal efficacy and the known signaling pathways affected by azole and echinocandin fungicides.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis prep_fungus Fungal Inoculum Preparation prep_plate Dispense into 96-Well Plate prep_fungus->prep_plate Add to wells prep_compound Serial Dilution of Test Compounds prep_compound->prep_plate incubate Incubate at 35°C for 24-72 hours prep_plate->incubate read_plate Visual or Spectrophotometric Reading incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic azole_pathway fluconazole Fluconazole (Azole) cyp51 Lanosterol 14-α-demethylase (CYP51/Erg11p) fluconazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Blocked Synthesis toxic_sterols Toxic Sterol Intermediates cyp51->toxic_sterols Accumulation lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Fungal Cell Membrane ergosterol->membrane Essential Component of toxic_sterols->membrane Disrupts Integrity echinocandin_pathway caspofungin Caspofungin (Echinocandin) fks1 β-(1,3)-D-glucan synthase (Fks1p) caspofungin->fks1 Non-competitive Inhibition glucan β-(1,3)-D-glucan fks1->glucan Blocked Synthesis cell_wall Fungal Cell Wall glucan->cell_wall Major Structural Component of cell_lysis Cell Lysis & Osmotic Instability cell_wall->cell_lysis Weakening Leads to

References

A Comparative Guide to the Antioxidant Potential of Branched vs. Straight-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct experimental data comparing the antioxidant potential of branched versus straight-chain alkanes is largely absent from scientific literature. Alkanes, being saturated hydrocarbons with strong, non-polar carbon-carbon and carbon-hydrogen bonds, are generally considered to be chemically inert and are not classical antioxidants. Their low reactivity means they are not efficient radical scavengers compared to conventional antioxidants like phenols or ascorbic acid.

However, a theoretical comparison based on fundamental principles of chemical reactivity suggests potential differences. Antioxidant activity via a hydrogen atom transfer (HAT) mechanism is governed by the ease with which a C-H bond can be broken to donate a hydrogen atom to a free radical. In this context, branched alkanes exhibit characteristics that suggest a higher theoretical antioxidant potential than their straight-chain isomers . This is primarily due to the lower bond dissociation energies of C-H bonds at tertiary carbon centers, which lead to the formation of more stable alkyl radicals.

This guide will objectively compare the theoretical antioxidant potential of branched and straight-chain alkanes, supported by physicochemical data, and outline hypothetical experimental protocols for empirical validation.

Theoretical Basis for Antioxidant Potential: Reactivity with Free Radicals

The primary mechanism by which an alkane could act as an antioxidant is by donating a hydrogen atom to a reactive free radical (R•), thereby neutralizing it. This process, known as hydrogen atom transfer (HAT), is depicted below:

Alkane-H + R• → Alkane• + R-H

The feasibility of this reaction depends on two key related factors:

  • C-H Bond Dissociation Energy (BDE): The energy required to homolytically cleave a C-H bond. A lower BDE facilitates hydrogen donation.

  • Stability of the Resulting Alkyl Radical (Alkane•): The more stable the alkyl radical formed, the lower the activation energy for the hydrogen abstraction, and the more favorable the reaction.

The stability of alkyl radicals follows the order: tertiary > secondary > primary . Branched alkanes contain tertiary and/or secondary carbons, while straight-chain alkanes (longer than ethane) contain primary and secondary carbons. This fundamental difference in structure and radical stability is the basis for the theoretical difference in their potential to act as antioxidants. Branched alkanes are more reactive towards free radicals because they can form more stable radical intermediates[1][2][3].

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties that inform the theoretical antioxidant potential of straight-chain versus branched alkanes. Lower C-H bond dissociation energy correlates with higher reactivity in hydrogen atom donation.

PropertyStraight-Chain Alkanes (e.g., Propane)Branched Alkanes (e.g., Isobutane)Significance for Antioxidant Potential
Types of C-H Bonds Primary (1°) and Secondary (2°)Primary (1°) and Tertiary (3°)Branched alkanes possess weaker tertiary C-H bonds.
C-H Bond Dissociation Energy (BDE) 1° C-H: ~101 kcal/mol2° C-H: ~98.5 kcal/mol1° C-H: ~101 kcal/mol3° C-H: ~96.5 kcal/molThe lower BDE of the tertiary C-H bond in branched alkanes makes hydrogen abstraction more energetically favorable[4].
Stability of Resulting Alkyl Radical Forms less stable primary or secondary radicals.Forms a more stable tertiary radical.The formation of a more stable radical intermediate lowers the transition state energy, increasing the reaction rate with free radicals[2][3][4].
Overall Thermodynamic Stability Less stableMore stable[5][6][7]While branched alkanes are thermodynamically more stable overall, the specific C-H bonds at branch points are more reactive towards radical abstraction.

Mandatory Visualization

Logical Relationship: Hydrogen Abstraction and Radical Stability

G cluster_reaction Reaction with Free Radical Straight Straight-Chain Alkane (Primary & Secondary C-H) HAT Hydrogen Atom Transfer (HAT) Straight->HAT Higher BDE Branched Branched Alkane (Tertiary C-H) Branched->HAT Lower BDE Radical Free Radical (e.g., •OH) Radical->HAT PrimarySecondaryRadical Primary / Secondary Radical (Less Stable) HAT->PrimarySecondaryRadical TertiaryRadical Tertiary Radical (More Stable) HAT->TertiaryRadical

Caption: Reactivity of alkanes with free radicals is dictated by C-H bond dissociation energy (BDE).

Experimental Workflow: Hypothetical Antioxidant Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare solutions of: 1. Straight-chain alkane (e.g., n-octane) 2. Branched alkane (e.g., isooctane) 3. Positive Control (e.g., Trolox) 4. Negative Control (solvent) B Add stable free radical solution (e.g., DPPH• or ABTS•+) to all samples A->B C Incubate samples under controlled temperature and time B->C D Measure absorbance change using a spectrophotometer C->D E Calculate percentage of radical scavenging activity D->E F Determine IC50 values (concentration for 50% inhibition) E->F G Compare IC50 values: Branched vs. Straight-Chain vs. Control F->G

Caption: A potential workflow for comparing the radical scavenging activity of alkane isomers.

Experimental Protocols (Hypothetical)

As no direct comparative studies exist, the following outlines a hypothetical protocol to test the radical scavenging activity of branched vs. straight-chain alkanes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

  • Materials:

    • DPPH radical

    • Methanol (B129727) or another suitable solvent

    • Straight-chain alkane (e.g., n-dodecane)

    • Branched alkane (e.g., 2,2,4,4,6,8,8-heptamethylnonane)

    • Positive control: Trolox or Ascorbic Acid

    • 96-well microplate

    • Spectrophotometer

  • Methodology:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test alkanes and the positive control in the same solvent.

    • In a 96-well plate, add 100 µL of each alkane dilution (or control) to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for a prolonged period (e.g., several hours to days, due to the low expected reactivity of alkanes).

    • Measure the absorbance at ~517 nm. A decrease in absorbance indicates radical scavenging.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank.

    • Plot inhibition percentage against concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic compounds.

  • Materials:

    • ABTS

    • Potassium persulfate

    • Ethanol or other suitable solvent

    • Test alkanes and controls as in the DPPH assay

  • Methodology:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with the solvent to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of the test alkanes and positive control.

    • Add 10 µL of each test sample to 1 mL of the diluted ABTS•+ solution.

    • Incubate and measure the absorbance at 734 nm after a prolonged incubation period.

    • Calculate the percentage of inhibition and IC50 values as described for the DPPH assay.

Conclusion

While alkanes are not potent antioxidants, a theoretical analysis based on C-H bond dissociation energies and the stability of the resulting alkyl radicals strongly suggests that branched alkanes have a higher potential for antioxidant activity than their straight-chain isomers . The presence of tertiary C-H bonds at branch points, which are weaker and more susceptible to hydrogen abstraction by free radicals, is the primary reason for this predicted difference.

Empirical validation through highly sensitive and potentially modified antioxidant assays would be required to confirm this theoretical comparison. For professionals in drug development, while alkanes themselves are unlikely to be developed as primary antioxidants, understanding these subtle differences in reactivity can be crucial when considering the oxidative stability and metabolism of drug molecules with complex alkyl side chains.

References

A Comparative Guide: Octadecane, 3-ethyl-5-(2-ethylbutyl)- vs. Squalane in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic science, the selection of emollients is paramount to defining a product's sensory experience and functional efficacy. This guide provides an objective comparison of the performance of a complex branched alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-, and the well-established emollient, squalane (B1681988). Due to the limited publicly available experimental data on Octadecane, 3-ethyl-5-(2-ethylbutyl)-, this comparison will leverage data for a structurally related and commercially prominent branched alkane, C13-15 Alkane (commonly known as hemisqualane), as a representative analogue to facilitate a meaningful performance analysis against squalane.

This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of key performance indicators, detailed experimental methodologies, and visual representations of testing workflows.

Physicochemical and Performance Properties

Both branched alkanes and squalane are hydrocarbons utilized for their emollient properties, contributing to skin softness, hydration, and product spreadability. However, their structural differences lead to distinct performance characteristics in cosmetic formulations. Squalane, a C30 saturated hydrocarbon, is known for its excellent moisturizing properties and biocompatibility with the skin.[1] Shorter-chain branched alkanes like C13-15 Alkane are positioned as lighter alternatives, often serving as natural-derived substitutes for silicones.[1]

Performance Summary

The following table summarizes the key performance attributes of C13-15 Alkane (as a proxy for branched alkanes) and squalane in cosmetic applications.

Performance ParameterC13-15 Alkane (Hemisqualane)SqualaneKey Insights
Sensory Profile Lightweight, dry, powdery after-feel, fresh gliding sensation.[2][3]Soft, silky, non-greasy feel.C13-15 Alkane offers a lighter, more volatile sensory experience, making it suitable for formulations where a quick-absorbing, matte finish is desired. Squalane provides a more substantive, luxurious feel.
Spreadability High spreadability, improves slip in formulations.[3][4]Excellent spreadability.Both ingredients enhance the application properties of a formulation. The high spreadability of C13-15 Alkane is a key feature highlighted by suppliers.[4]
Moisturization Forms a moisturizing film, helps lock in moisture.[5][6]Excellent emollient, prevents transepidermal water loss (TEWL), strengthens the skin barrier.[1]Both contribute to skin hydration. Squalane has a more established reputation and documented evidence for long-term barrier repair and moisturization.
Residue on Skin Non-greasy, non-tacky finish.[4][7]Non-greasy residue.[1]Both are considered non-greasy emollients, a desirable characteristic in many skincare and makeup products.
Compatibility Works well with a wide range of cosmetic ingredients, including silicones and UV filters.[1][8]Highly compatible with other cosmetic ingredients.Both are versatile ingredients in formulation.

Experimental Protocols

To quantitatively assess the performance of emollients like branched alkanes and squalane, a variety of standardized and customized experimental protocols are employed.

Sensory Profile Analysis

Objective: To evaluate and compare the tactile and visual properties of the emollients upon application to the skin.

Methodology: A trained sensory panel of 10-15 expert assessors evaluates the neat emollients or formulations containing them. A standardized amount of the product is applied to a designated area on the volar forearm. Panelists then rate various sensory attributes at different time points (e.g., during application, 1 minute after, and 10 minutes after).

Key Parameters Assessed:

  • Spreadability: Ease of application and coverage.

  • Absorbency: Speed at which the product is absorbed into the skin.

  • Greasiness: Perception of oily residue.

  • Tackiness: Stickiness or adherence to the touch after application.

  • Softness: Sensation of skin smoothness.

  • Gloss: Visual shininess of the skin after application.

Data Analysis: The scores for each attribute are statistically analyzed to determine significant differences between the samples.

Spreadability Measurement

Objective: To objectively quantify the spreading characteristics of the emollients.

Methodology: The spreadability of a substance can be measured using various techniques. A common method involves placing a known volume of the emollient between two glass plates. A weight is applied to the top plate for a specified time, and the diameter of the resulting circle is measured.

Calculation: Spreadability (S) can be calculated using the formula: S = A / W Where:

  • A is the area of the spread circle (in mm²).

  • W is the weight applied (in g).

Another method involves a texture analyzer to measure the force required to spread the sample.

Moisturization Efficacy (Corneometry and Transepidermal Water Loss - TEWL)

Objective: To assess the short-term and long-term hydrating effects of the emollients on the skin.

Methodology:

  • Corneometry: A Corneometer® measures the hydration level of the stratum corneum by determining its electrical capacitance. Higher capacitance values correspond to higher skin hydration.

  • TEWL: A Tewameter® measures the rate of water evaporation from the skin surface, which is an indicator of the skin barrier's integrity. A lower TEWL value indicates a more intact and effective skin barrier.

Procedure: Baseline measurements are taken on the volar forearms of human volunteers. A standardized amount of the test product is then applied. Measurements are repeated at set intervals (e.g., 1, 2, 4, and 24 hours) to assess the change in skin hydration and barrier function over time.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Sensory_Profile_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Recruit Trained Sensory Panel C Standardized Application to Volar Forearm A->C B Sample Preparation (Neat or Formulation) B->C D Assess Attributes (Spreadability, Greasiness, etc.) C->D E Record Scores at Multiple Time Points D->E F Statistical Analysis of Scores E->F

Caption: Workflow for Sensory Profile Analysis.

Moisturization_Efficacy_Workflow cluster_baseline Baseline Measurement cluster_application Product Application cluster_measurement Post-Application Measurement cluster_data Data Analysis A Select Test Sites (Volar Forearm) B Measure Baseline Corneometry & TEWL A->B C Apply Standardized Amount of Emollient B->C D Measure Corneometry & TEWL at Timed Intervals (1h, 2h, 4h, 24h) C->D E Compare Changes from Baseline D->E

Caption: Workflow for Moisturization Efficacy Testing.

Conclusion

While direct comparative data for Octadecane, 3-ethyl-5-(2-ethylbutyl)- against squalane is scarce, the analysis of a close analogue, C13-15 Alkane, reveals a distinct positioning for branched alkanes in cosmetic formulations. These emollients offer a lighter, drier sensory experience with excellent spreadability, making them ideal alternatives to silicones and suitable for formulations targeting a non-greasy, fast-absorbing feel. Squalane remains a benchmark emollient for its proven, substantive moisturizing benefits and luxurious skin feel.

The choice between a branched alkane and squalane will ultimately depend on the desired sensory outcome, target consumer preference, and specific formulation requirements. For applications demanding a light, volatile feel, such as in makeup or products for oily skin, a branched alkane like C13-15 Alkane presents a compelling option. For formulations focused on deep, lasting hydration and a richer sensory experience, squalane continues to be a premier choice. Further direct, quantitative studies on a wider range of branched alkanes are warranted to fully elucidate their performance spectrum in cosmetic science.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Branched Alkane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched alkanes is crucial in fields ranging from petroleum analysis to metabolomics and pharmaceutical development. The structural complexity of branched alkanes necessitates robust analytical methods. This guide provides a comparative overview of two primary techniques for their quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into their performance, experimental protocols, and a cross-validation workflow.

Quantitative Performance Comparison

The choice between GC-MS and NMR for branched alkane quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural elucidation. Below is a summary of their quantitative performance characteristics based on available literature.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyKey Considerations
Linearity (R²) ** > 0.99[1]> 0.998[2]Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Quantitation (LOQ) Typically in the low ng/mL to µg/mL range. A reported LOQ for n-alkanes is 5 nmol.[3][4]Generally in the µg/mL to mg/mL range. Less sensitive than GC-MS.GC-MS is superior for trace-level quantification.
Precision (%RSD) Intra-day and inter-day precision is often < 3% RSD for peak area.[3][4] For lower concentrations, it can range from 0.1% to 12.9%.[3][4]High precision can be achieved, with uncertainties as low as 1.5% for a 95% confidence interval.[2][5] Some studies report imprecision to be less than 2.0%.[5]Both methods offer high precision, though it can be concentration-dependent for GC-MS.
Accuracy/Recovery (%) **Method recoveries, including extraction efficiency, can be greater than 91%.[3][4]Recovery rates between 97% and 103% have been achieved.[5] Some studies report accuracy as high as 99.9%.[6]Both techniques can provide high accuracy, but it is dependent on proper calibration and sample preparation.
Selectivity High, especially with selected ion monitoring (SIM). Can distinguish between many isomers with good chromatographic separation.[3] However, mass spectra of isomers can be very similar.[7]High, particularly with 2D techniques like COSY and HSQC, which can resolve overlapping signals and provide detailed structural information.[8]NMR offers superior selectivity for complex mixtures of isomers where chromatographic co-elution might be an issue for GC-MS.
Analysis Time Typically 30-60 minutes per sample for a chromatographic run.[9]Can be faster for simple 1D experiments (a few minutes), but 2D experiments for complex mixtures can take several hours.[9]GC-MS is generally faster for routine, high-throughput analysis of known compounds.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and accurate results. Below are representative methodologies for the quantification of branched alkanes using GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the quantification of branched alkanes in a liquid sample.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane) to a final concentration within the calibrated linear range (e.g., 10 µg/mL).[10]

  • Add a known concentration of an internal standard (e.g., a deuterated alkane) to correct for variations in injection volume and instrument response.[11]

  • Vortex the sample to ensure homogeneity. If particulates are present, centrifuge the sample.[10]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used. For complex isomer separations, a longer column (e.g., 100 m) may be necessary.[7]

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-550. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic fragment ions of alkanes (e.g., m/z 57, 71, 85).[3][12]

3. Data Analysis:

  • Identify branched alkane peaks based on their retention times and mass spectra compared to known standards.

  • Integrate the peak areas of the target analytes and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.

  • Quantify the branched alkanes in the sample using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines a general procedure for quantitative NMR (qNMR) of branched alkanes.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample using a microbalance.[13]

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) to a suitable concentration.

  • Add a known amount of an internal standard with a certified purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with signals that do not overlap with the analyte signals.[13]

  • Transfer the solution to a high-precision NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Experiment: A standard 1D proton (¹H) single-pulse experiment is often sufficient. For complex mixtures, 2D experiments like DQF-COSY or HSQC may be necessary to resolve signals.[8]

  • Acquisition Parameters for ¹H qNMR:

    • Pulse Angle: 30° or 90°. A 90° pulse can improve the signal-to-noise ratio but requires a longer relaxation delay.[13]

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of any signal of interest to ensure full magnetization recovery. This is a critical parameter for accurate quantification.[14]

    • Acquisition Time (aq): Sufficiently long to ensure good digital resolution.

    • Number of Scans (ns): Set to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[15]

    • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Analysis:

  • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting resolution.

  • Carefully phase the spectrum and correct the baseline to ensure accurate integration.[15]

  • Integrate the signals corresponding to the branched alkanes and the internal standard. The integration regions should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for all integrated signals.[15]

  • Calculate the concentration of the branched alkane using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Visualizing the Cross-Validation Workflow

A systematic approach is essential when comparing and validating analytical methods. The following diagrams illustrate the logical flow of a cross-validation study for branched alkane quantification.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Method Execution cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_evaluation Phase 3: Data Evaluation and Comparison cluster_conclusion Phase 4: Conclusion Define_Objectives Define Objectives and Acceptance Criteria Select_Samples Select Representative Branched Alkane Samples Define_Objectives->Select_Samples Prepare_Standards Prepare Certified Reference Materials and Standards Select_Samples->Prepare_Standards GCMS_Validation Single-Lab Validation of GC-MS Method Prepare_Standards->GCMS_Validation NMR_Validation Single-Lab Validation of NMR Method Prepare_Standards->NMR_Validation GCMS_Analysis Analyze Samples with Validated GC-MS Method GCMS_Validation->GCMS_Analysis Collect_Data Collect and Process Quantitative Data from Both Methods GCMS_Analysis->Collect_Data NMR_Analysis Analyze Samples with Validated NMR Method NMR_Validation->NMR_Analysis NMR_Analysis->Collect_Data Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, t-test) Collect_Data->Compare_Results Assess_Performance Assess Performance Against Acceptance Criteria Compare_Results->Assess_Performance Conclusion Draw Conclusions on Method Comparability and Interchangeability Assess_Performance->Conclusion

Caption: A workflow for the cross-validation of analytical methods.

MethodComparison cluster_gcms GC-MS Method cluster_nmr NMR Method Sample Branched Alkane Sample Mixture GC_Separation Gas Chromatographic Separation (by volatility) Sample->GC_Separation NMR_Acquisition NMR Signal Acquisition (¹H, ¹³C) Sample->NMR_Acquisition MS_Detection Mass Spectrometric Detection (m/z) GC_Separation->MS_Detection GCMS_Quant Quantification (Peak Area vs. Standard) MS_Detection->GCMS_Quant Final_Comparison Comparative Assessment GCMS_Quant->Final_Comparison NMR_Processing Spectral Processing (Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Quant Quantification (Integral vs. Standard) NMR_Processing->NMR_Quant NMR_Quant->Final_Comparison

Caption: Logical relationship between GC-MS and NMR for quantification.

References

The Impact of Molecular Architecture on Fluid Dynamics: A Comparative Guide to the Viscosity of Long-Chain Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the viscosity of long-chain alkanes is paramount for applications ranging from lubricant formulation to the design of novel drug delivery systems. The seemingly subtle variation in the branching of an alkane's carbon skeleton can dramatically alter its flow behavior. This guide provides a comprehensive comparison of the viscosity of different long-chain branched alkanes, supported by experimental data and detailed methodologies, to aid in the selection and application of these critical compounds.

The viscosity of a fluid is a measure of its resistance to flow. In the case of alkanes, this property is primarily governed by intermolecular van der Waals forces. For linear alkanes, viscosity generally increases with chain length due to the greater surface area available for these interactions. However, the introduction of branching creates a more complex relationship between molecular structure and viscosity.

Generally, for alkanes with the same number of carbon atoms, branching leads to a more compact, spherical molecular shape. This reduces the surface area for intermolecular contact, resulting in weaker van der Waals forces and, consequently, lower viscosity compared to their linear counterparts.[1] However, this trend is not absolute. For very long-chain alkanes, extensive branching can lead to increased molecular entanglement, which can counteract the effect of reduced surface area and result in higher viscosity.[1] The position and type of branching also play a crucial role in determining the final viscosity of the compound.

Quantitative Comparison of Alkane Viscosities

To facilitate a clear comparison, the following table summarizes the dynamic viscosity of various long-chain linear and branched alkanes. It is important to note that direct experimental viscosity data for a wide range of long-chain branched isomers at consistent temperatures is limited in publicly available literature.[1] The data presented here has been compiled from various sources to provide a comparative overview.

Alkane NameCarbon NumberStructureDynamic Viscosity (mPa·s)Temperature (°C)
n-EicosaneC20Linear4.4340
2.8760
2.0180
Phytane (B1196419) (2,6,10,14-Tetramethylhexadecane)C20Isoprenoid~3.1 (estimated)25
Pristane (2,6,10,14-Tetramethylpentadecane)C19Isoprenoid525
Squalane (2,6,10,15,19,23-Hexamethyltetracosane)C30Highly Branched31.525
12.840
4.880
2-Methylnonadecane (B75562)C20Singly Branched--
3-Methylnonadecane (B1614842)C20Singly Branched--
2,2,4,4,6,8,8-HeptamethylnonaneC16Highly Branched3.13020

The Intricacies of Branching and Viscosity

The relationship between the degree of branching in long-chain alkanes and their viscosity is a key factor in their application. The following diagram illustrates the general principles governing this relationship.

G Influence of Branching on Alkane Viscosity Linear_Alkane Linear Alkane (e.g., n-Eicosane) Large_Surface_Area Large Surface Area Linear_Alkane->Large_Surface_Area Branched_Alkane Branched Alkane (e.g., Phytane) Small_Surface_Area Reduced Surface Area Branched_Alkane->Small_Surface_Area Strong_VdW Stronger van der Waals Forces Large_Surface_Area->Strong_VdW Weak_VdW Weaker van der Waals Forces Small_Surface_Area->Weak_VdW High_Viscosity Higher Viscosity Strong_VdW->High_Viscosity Low_Viscosity Lower Viscosity Weak_VdW->Low_Viscosity

Effect of branching on intermolecular forces and viscosity.

Experimental Protocols for Viscosity Measurement

Accurate and reproducible viscosity measurements are crucial for the reliable comparison of different alkanes. The following are detailed methodologies for commonly employed techniques.

Protocol 1: Rotational Viscometry

This method is suitable for a wide range of viscosities and can provide data at various shear rates.

Objective: To determine the dynamic viscosity of a long-chain branched alkane at a specified temperature.

Apparatus:

  • Rotational viscometer with appropriate spindle geometry (e.g., concentric cylinder, cone-plate).

  • Temperature-controlled sample holder or water bath.

  • Calibrated thermometer.

  • Pipettes for sample loading.

Procedure:

  • Instrument Calibration: Calibrate the viscometer using a certified viscosity standard with a viscosity value close to that expected for the alkane sample.

  • Sample Preparation: Ensure the alkane sample is free of air bubbles and particulates. If necessary, degas the sample.

  • Temperature Equilibration: Set the desired temperature on the sample holder or water bath and allow the instrument and the sample to reach thermal equilibrium.

  • Sample Loading: Carefully load the specified volume of the alkane sample into the sample cup, ensuring the spindle will be immersed to the correct level.

  • Measurement:

    • Select the appropriate spindle and rotational speed (RPM) to achieve a torque reading within the manufacturer's recommended range (typically 10-90%).

    • Start the spindle rotation and allow the reading to stabilize.

    • Record the viscosity reading and the corresponding temperature.

    • For shear-dependent fluids, perform a shear rate sweep by varying the rotational speed.

  • Cleaning: Thoroughly clean the spindle and sample cup with an appropriate solvent after each measurement.

G Rotational Viscometer Workflow Start Start Calibrate Calibrate Viscometer Start->Calibrate Prepare Prepare Alkane Sample Calibrate->Prepare Equilibrate Set Temperature & Equilibrate Prepare->Equilibrate Load Load Sample Equilibrate->Load Measure Select Spindle/Speed & Measure Load->Measure Record Record Viscosity & Temperature Measure->Record Clean Clean Apparatus Record->Clean End End Clean->End

Workflow for viscosity measurement using a rotational viscometer.
Protocol 2: Capillary Viscometry (Ubbelohde type)

This technique is a classic and highly accurate method for determining the kinematic viscosity of Newtonian fluids.

Objective: To determine the kinematic viscosity of a long-chain branched alkane at a specified temperature.

Apparatus:

  • Ubbelohde capillary viscometer of an appropriate size for the expected viscosity.

  • Constant temperature water bath with a precision of ±0.02 K.

  • Calibrated thermometer.

  • Stopwatch.

  • Pipette with a long tip.

Procedure:

  • Viscometer Selection and Cleaning: Choose a viscometer where the flow time will be between 200 and 1000 seconds. Thoroughly clean and dry the viscometer before use.

  • Sample Loading: Introduce the alkane sample into the filling tube (the largest of the three tubes) to the level indicated on the viscometer.

  • Temperature Equilibration: Suspend the viscometer vertically in the constant temperature bath, ensuring the upper and lower timing marks are submerged. Allow at least 20 minutes for the sample to reach thermal equilibrium.

  • Measurement:

    • Close the venting tube and apply suction to the measuring tube to draw the liquid up into the measuring bulb, slightly above the upper timing mark.

    • Release the suction and open the venting tube.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within 0.2%.

  • Calculation:

    • Calculate the average flow time.

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the average flow time.

    • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the alkane at the same temperature: η = ν * ρ.

Protocol 3: Vibrating-Wire Viscometry

This is a high-precision technique, particularly suitable for measurements at high pressures and temperatures.

Objective: To determine the dynamic viscosity of a long-chain branched alkane under specific temperature and pressure conditions.

Apparatus:

  • Vibrating-wire viscometer cell.

  • High-pressure pump and pressure transducer.

  • Temperature control system.

  • Data acquisition system to measure the resonant frequency and damping of the wire's vibration.

Procedure:

  • Calibration: The viscometer is calibrated using fluids of known viscosity and density to determine the instrument's characteristic parameters.

  • Sample Loading: The viscometer cell is filled with the alkane sample, ensuring no air bubbles are trapped.

  • System Pressurization and Temperature Control: The system is brought to the desired pressure and temperature, and allowed to stabilize.

  • Measurement:

    • The wire is made to oscillate at its resonant frequency by an electromagnetic field.

    • The damping of the wire's oscillations, which is related to the fluid's viscosity, is measured by the data acquisition system.

  • Calculation: The dynamic viscosity is calculated from the measured damping and resonant frequency using the theoretical model of the instrument.[1]

References

A Comparative Guide to the In Vitro Cytotoxicity of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of cytotoxicity is a critical step in evaluating the biocompatibility and potential therapeutic applications of chemical compounds. Branched alkanes, or isoalkanes, are a class of saturated hydrocarbons with diverse industrial and potential pharmacological uses. Understanding their cytotoxic profile is essential for safety assessment and drug development. However, direct comparative studies on the in vitro cytotoxicity of a wide range of branched alkanes are limited in publicly available literature. This guide provides a framework for conducting such a comparison, summarizing known toxicological data for representative compounds and offering detailed experimental protocols to generate novel comparative data.

Overview of Branched Alkane Toxicology

Hydrocarbon solvents, which are often complex mixtures containing isoalkanes, are known to pose certain health risks. Volatile compounds can cause acute central nervous system (CNS) effects, while aspiration into the lungs can lead to chemical pneumonitis. Specific branched alkanes have been studied individually, revealing distinct toxicological profiles that are not always centered on direct cytotoxicity.

The following table summarizes the primary toxicological findings for two representative branched alkanes. It is important to note the absence of directly comparable in vitro cytotoxicity metrics like IC50 values, highlighting a significant data gap in the current literature.

Branched AlkaneChemical StructureMolecular FormulaSummary of Known Toxicological EffectsIn Vitro Cytotoxicity Data (IC50)
2,2,4-Trimethylpentane (Isooctane)CH₃C(CH₃)₂CH₂CH(CH₃)₂C₈H₁₈Primarily studied in vivo. Identified as a component of unleaded gasoline that is nephrotoxic in male rats. Generally considered a non-irritating chemical to the eyes or skin in acute exposures.[1]Not available in reviewed literature.
Pristane (2,6,10,14-Tetramethylpentadecane)CH₃[CH(CH₃)(CH₂)₃]₃CH(CH₃)₂C₁₉H₄₀Extensively used to induce a lupus-like autoimmune syndrome in mice.[2][3] Known to induce apoptosis (programmed cell death) in lymphoid cells both in vivo and in vitro via the mitochondrial pathway.[2][4]Not available in reviewed literature.

Experimental Protocols for Comparative Cytotoxicity Assessment

To address the existing data gap, a standardized approach is required to compare the cytotoxic effects of different branched alkanes. The following protocols describe key assays for quantifying cell viability and cell death.

Cell Culture and Treatment
  • Cell Line Selection : Choose a human cell line relevant to the potential route of exposure or target organ. For general cytotoxicity screening, liver cell lines (e.g., HepG2) or lung epithelial cells (e.g., A549) are commonly used.

  • Culture Conditions : Culture the selected cells in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding : Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere and stabilize for 24 hours.[5]

  • Compound Preparation : Due to the lipophilic nature and potential volatility of branched alkanes, prepare stock solutions in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Create a serial dilution of each branched alkane in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).[6]

  • Treatment : Replace the culture medium in the wells with the medium containing the various concentrations of branched alkanes. Include untreated cells (vehicle control) and a positive control for cytotoxicity.

  • Incubation : Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours) before assessing cytotoxicity.[5]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Principle : The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[7]

  • Procedure :

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 4 hours at 37°C.[5]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).[8]

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of necrosis.

  • Principle : LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured.

  • Procedure :

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

    • Include controls for maximum LDH release (by lysing a set of untreated cells) and spontaneous release (from vehicle-treated cells).

  • Data Analysis : Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for illustrating complex workflows and biological pathways. The following have been generated using the DOT language to meet specific formatting requirements.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Assay Types cluster_analysis Phase 3: Data Analysis A Select Branched Alkanes (e.g., Isooctane, Isononane, Pristane) C Prepare Stock Solutions (in DMSO) A->C B Select Human Cell Line (e.g., HepG2, A549) D Seed Cells in 96-Well Plates B->D E Prepare Serial Dilutions C->E F Treat Cells with Alkanes (24h, 48h, 72h) D->F E->F G Incubate at 37°C, 5% CO2 F->G H Perform Cytotoxicity Assays G->H H1 MTT Assay (Viability) H2 LDH Assay (Necrosis) H3 Annexin V/PI (Apoptosis) I Measure Absorbance/ Fluorescence/Luminescence H1->I Absorbance H2->I Absorbance H3->I Fluorescence J Calculate % Viability/ % Cytotoxicity I->J K Plot Dose-Response Curves J->K L Determine IC50 Values K->L M Comparative Analysis L->M

Caption: Experimental workflow for comparing branched alkane cytotoxicity.

G cluster_stimulus cluster_membrane cluster_caspase cluster_outcome Alkane Branched Alkane (Chemical Stressor) Membrane Plasma Membrane Disruption Alkane->Membrane Mito Mitochondrial Stress Alkane->Mito Casp3 Caspase-3 (Executioner) Membrane->Casp3 activates Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 forms Apoptosome Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Generalized pathway of chemically-induced apoptosis.

References

A Comparative Guide to GC-MS Spectral Library Matching for Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose. A critical step in the GC-MS workflow is the matching of an experimentally obtained mass spectrum to a reference spectrum within a spectral library. This guide provides an objective comparison of the performance of major GC-MS spectral libraries for the identification of the highly branched long-chain alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-, and offers supporting experimental protocols and data interpretation strategies.

The identification of long-chain branched alkanes like Octadecane, 3-ethyl-5-(2-ethylbutyl)- (Molecular Formula: C26H54, Molecular Weight: 366.7 g/mol ) can be challenging due to the similarity of their mass spectra with other isomers.[1] The choice of spectral library and the use of retention indices are crucial for confident identification.

Comparison of Major GC-MS Spectral Libraries

The two most prominent commercial GC-MS spectral libraries are the NIST/EPA/NIH Mass Spectral Library (NIST) and the Wiley Registry of Mass Spectral Data. The choice between them often depends on the specific application and the class of compounds being analyzed.

FeatureNIST/EPA/NIH Mass Spectral LibraryWiley Registry of Mass Spectral Data
Number of Spectra (EI) Over 350,000Over 800,000
Number of Compounds Over 300,000Over 700,000
Curation Philosophy Highly curated and evaluated spectra from various sources, with a focus on quality and consistency.A comprehensive collection aiming to include a vast number of spectra from a wide range of sources.
Inclusion of Retention Indices Yes, the NIST library includes gas chromatographic retention indices for a large number of compounds, which is a significant aid in the identification of isomers.[2][3]Retention index data is also available, often in specialized library versions.
Software Features Includes advanced search algorithms and tools like AMDIS (Automated Mass Spectral Deconvolution and Identification System) for processing complex chromatograms.Offers sophisticated search software with various search options and data filtering capabilities.

Performance Considerations for Branched Alkanes:

For long-chain branched alkanes, the sheer number of possible isomers makes library matching based solely on the mass spectrum challenging. The fragmentation of these molecules is dominated by cleavage at the branching points, leading to a series of characteristic carbocation fragments.[4][5] While this provides structural information, different isomers can produce very similar fragmentation patterns.

Therefore, for a compound like Octadecane, 3-ethyl-5-(2-ethylbutyl)-, a high match score in any library should be treated with caution without corroborating evidence. The NIST library's extensive inclusion of retention index data provides a significant advantage in this context. By comparing the experimental retention index with the library value, one can significantly increase the confidence in the identification and differentiate between isomers that have similar mass spectra.

A hypothetical comparison of library match scores for the mass spectrum of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is presented below. The actual scores can vary depending on the specific library version and the analytical conditions.

LibraryHypothetical Match Score (out of 1000)Confidence Level (without RI)Confidence Level (with RI)
NIST 23 850Fair to GoodHigh
Wiley Registry 12th Ed. 870Fair to GoodHigh (if RI is available and used)
Fiehn GC/MS Metabolomics Library 820FairModerate to High (if RI is available)

It is important to note that a "good" match is generally considered to be above 800, and an "excellent" match above 900. However, for structurally similar compounds like branched alkanes, these thresholds should be interpreted with care.

Experimental Protocols

To confidently identify Octadecane, 3-ethyl-5-(2-ethylbutyl)-, a well-defined experimental protocol is essential. The following provides a detailed methodology for the GC-MS analysis and the calculation of the Kovats Retention Index.

Protocol 1: GC-MS Analysis of Long-Chain Branched Alkanes

1. Sample Preparation:

  • Dissolve the sample containing Octadecane, 3-ethyl-5-(2-ethylbutyl)- in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10-50 µg/mL.

  • If the compound is part of a complex mixture, appropriate extraction and clean-up steps (e.g., solid-phase extraction) may be necessary.

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm I.D., 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms, HP-5ms)Provides good separation of non-polar hydrocarbons based on boiling point and branching.
Injector Temperature 280 °CEnsures complete volatilization of the high-boiling point analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations)Splitless mode enhances sensitivity, while split injection prevents column overloading.
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial temperature: 100 °C, hold for 2 min; Ramp: 10 °C/min to 320 °C; Hold: 10 minA temperature ramp is crucial for eluting a wide range of hydrocarbons with good peak shape.
MS Transfer Line Temp. 290 °CPrevents condensation of the analyte between the GC and MS.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra and for library matching.
Mass Scan Range m/z 40-500Covers the expected molecular ion and fragment ions of the target compound.

3. Data Acquisition and Processing:

  • Acquire the data in full scan mode.

  • Use the instrument's software to perform peak deconvolution and background subtraction.

  • Search the acquired mass spectrum against the selected spectral libraries (e.g., NIST, Wiley).

Protocol 2: Determination of Kovats Retention Index (RI)

1. Preparation of n-Alkane Standard Mixture:

  • Prepare a mixture of n-alkanes (e.g., C10 to C30) in the same solvent as the sample. The concentration of each n-alkane should be comparable to the expected concentration of the analyte.

2. Analysis of n-Alkane Standard:

  • Inject the n-alkane mixture using the same GC-MS method as for the sample analysis.

  • Record the retention times for each n-alkane.

3. Calculation of Retention Index:

  • The Kovats Retention Index (I) is calculated using the following formula for a temperature-programmed analysis:

    • I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

    • Where:

      • t_x is the retention time of the analyte (Octadecane, 3-ethyl-5-(2-ethylbutyl)-).

      • t_n is the retention time of the n-alkane eluting immediately before the analyte.

      • t_{n+1} is the retention time of the n-alkane eluting immediately after the analyte.

      • n is the carbon number of the n-alkane eluting immediately before the analyte.

4. Comparison with Library Values:

  • Compare the calculated experimental RI with the RI value for Octadecane, 3-ethyl-5-(2-ethylbutyl)- listed in the spectral library (e.g., NIST). A close match provides strong evidence for the correct identification.

Visualizing the Identification Workflow

The following diagrams illustrate the logical workflow for compound identification using GC-MS and the decision-making process based on spectral library matching and retention index confirmation.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis cluster_ID Compound Identification Sample Sample Injection Separation Chromatographic Separation Sample->Separation Elution Compound Elution Separation->Elution Ionization Ionization (70 eV) Elution->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis & Detection Fragmentation->Detection MassSpectrum Acquired Mass Spectrum Detection->MassSpectrum LibrarySearch Spectral Library Search MassSpectrum->LibrarySearch HitList Generate Hit List LibrarySearch->HitList Confirmation Retention Index Confirmation HitList->Confirmation FinalID Confident Identification Confirmation->FinalID Identification_Logic Start High Library Match Score? CheckRI Retention Index Available? Start->CheckRI Yes TentativeID Tentative Identification (Consider Isomers) Start->TentativeID No CompareRI Experimental RI matches Library RI? CheckRI->CompareRI Yes CheckRI->TentativeID No ConfidentID Confident Identification CompareRI->ConfidentID Yes CompareRI->TentativeID No Reanalyze Re-evaluate Data / Method TentativeID->Reanalyze

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Octadecane, 3-ethyl-5-(2-ethylbutyl)-, a long-chain branched alkane. Adherence to these protocols is essential to ensure compliance with safety regulations and to minimize environmental impact.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) for detailed information on its physical, chemical, and toxicological properties. While a specific SDS for Octadecane, 3-ethyl-5-(2-ethylbutyl)- may not be readily available, data for structurally similar long-chain alkanes, such as n-octadecane, can provide valuable guidance.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes, but is not limited to:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat[4][5]

Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any potential vapors or aerosols.[4]

II. Waste Identification and Characterization

Proper characterization of the waste is the first step in determining the correct disposal pathway.

  • Purity: Determine if the waste consists of pure Octadecane, 3-ethyl-5-(2-ethylbutyl)- or if it is mixed with other substances. Contaminants may alter the hazard classification and disposal requirements.

  • Hazard Assessment: Based on available data for similar long-chain alkanes, Octadecane, 3-ethyl-5-(2-ethylbutyl)- is expected to be a non-hazardous waste.[1] However, it is crucial to review any available toxicological data.[6] Long-chain hydrocarbons are generally considered to have low toxicity. If the substance is mixed with any listed hazardous chemicals, the entire mixture must be treated as hazardous waste.

III. Segregation and Storage of Chemical Waste

Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Non-Halogenated Organic Waste: Collect waste Octadecane, 3-ethyl-5-(2-ethylbutyl)- in a designated, properly labeled waste container for non-halogenated organic liquids or solids, depending on its physical state at room temperature.[7]

  • Container Requirements: Use a chemically compatible container with a secure, tight-fitting lid. The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "Octadecane, 3-ethyl-5-(2-ethylbutyl)-", and any associated hazard pictograms.[8]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from sources of ignition and incompatible chemicals.

IV. Disposal Protocol

The final disposal of chemical waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection, management, and ultimate disposal of chemical waste.[9][10] Contact them to schedule a waste pickup.

  • Do Not Dispose Down the Drain: Organic substances like Octadecane, 3-ethyl-5-(2-ethylbutyl)- should never be poured down the sink.[4][5][11] This can lead to environmental contamination and may violate local regulations.

  • Incineration: The most common and environmentally responsible disposal method for non-halogenated hydrocarbon waste is high-temperature incineration at a licensed waste management facility.

V. Data Summary

The following table summarizes key data for Octadecane, 3-ethyl-5-(2-ethylbutyl)- and similar long-chain alkanes, which is pertinent to its safe handling and disposal.

PropertyValueSource
Chemical Formula C26H54[12][13]
Molecular Weight 366.70 g/mol [12][14]
Appearance Expected to be a liquid or solid at room temperature.N/A
Boiling Point 395.87 °C (estimate)[14]
Melting Point -51 °C[14]
Flash Point 211.5 °C[14]
Solubility in Water Expected to be very low.[1]
Hazard Classification Generally considered non-hazardous. May be an aspiration hazard if swallowed.[2][3][15]

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

DisposalWorkflow Disposal Workflow for Octadecane, 3-ethyl-5-(2-ethylbutyl)- start Start: Waste Generation (Octadecane, 3-ethyl-5-(2-ethylbutyl)-) identify 1. Identify Waste - Pure or Mixed? - Consult SDS start->identify assess 2. Assess Hazards - Non-Hazardous (presumed) - Review contaminants identify->assess is_hazardous Is the waste mixed with hazardous material? assess->is_hazardous segregate_non_haz 3a. Segregate as Non-Halogenated Organic Waste is_hazardous->segregate_non_haz No segregate_haz 3b. Segregate as Hazardous Waste (as per contaminant) is_hazardous->segregate_haz Yes label_container 4. Label Container - Chemical Name - Hazard Information segregate_non_haz->label_container segregate_haz->label_container store 5. Store in Satellite Accumulation Area label_container->store contact_ehs 6. Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by authorized personnel contact_ehs->end

Caption: Decision workflow for the safe disposal of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

References

Essential Safety and Logistical Information for Handling Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Octadecane, 3-ethyl-5-(2-ethylbutyl)-, based on general guidelines for long-chain hydrocarbons.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye Protection Safety glasses with side shields or gogglesShould meet appropriate national standards (e.g., EN 166 in the EU, ANSI Z87.1 in the US). Essential for protecting eyes from potential splashes.[1][2]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or natural rubber gloves are generally suitable for handling alkanes. Gloves should be inspected before use and removed carefully to avoid skin contact with the outer surface.[1]
Body Protection Lab coat or long-sleeved clothingProvides a barrier against accidental spills and contamination of personal clothing.[1][2]
Respiratory Protection Generally not required under normal conditionsIf handling procedures are likely to generate dust or aerosols, a respirator approved by relevant authorities (e.g., NIOSH in the US) should be used. Ensure adequate ventilation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Octadecane, 3-ethyl-5-(2-ethylbutyl)- is crucial for procedural consistency and risk minimization.

Workflow for Safe Handling

cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling prep Preparation handling Handling prep->handling post_handling Post-Handling handling->post_handling cleanup Cleanup & Decontamination post_handling->cleanup ppe_removal PPE Removal cleanup->ppe_removal hand_wash Hand Washing ppe_removal->hand_wash

Caption: Standard workflow for handling Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review available safety information for long-chain alkanes before beginning work.[1]

    • Ensure the work area, preferably a chemical fume hood or a bench with localized exhaust ventilation, is clean and functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Handle the compound carefully to avoid generating dust or aerosols.

    • When weighing or transferring the substance, do so in a manner that contains any potential spills.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • After handling is complete, clean the work surface with an appropriate solvent and then with soap and water.

    • Properly decontaminate any reusable equipment.

    • Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last, turning them inside out as they are taken off.[1]

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of Octadecane, 3-ethyl-5-(2-ethylbutyl)- and any contaminated materials is crucial to prevent environmental contamination and comply with regulations. As a non-halogenated hydrocarbon, it should be disposed of according to the guidelines for this category of chemical waste.

Disposal Workflow for Non-Halogenated Hydrocarbon Waste

start Waste Generated (Compound and Contaminated Materials) segregate Segregate as Non-Halogenated Organic Waste start->segregate collect Collect in a Designated, Labeled Waste Container segregate->collect store Store in a Well-Ventilated, Secondary Containment Area collect->store dispose Dispose via Certified Hazardous Waste Vendor store->dispose

Caption: Disposal workflow for Octadecane, 3-ethyl-5-(2-ethylbutyl)- waste.

Disposal Protocol:

  • Segregation: Do not mix with halogenated solvents or other incompatible waste streams.[3][4]

  • Collection:

    • Collect waste in a designated and clearly labeled "Non-Halogenated Organic Waste" container.[3][5]

    • The container must be in good condition, compatible with the waste, and kept tightly closed except when adding waste.[3]

  • Storage:

    • Store the waste container in a well-ventilated area, away from ignition sources.

    • Utilize secondary containment to prevent spills.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety office or a certified hazardous waste disposal company.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.